4-bromo-5-methoxy-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVUEYKYLKRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90858-86-9 | |
| Record name | 4-BROMO-5-METHOXY-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-bromo-5-methoxy-1H-indole chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-bromo-5-methoxy-1H-indole
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a significant heterocyclic compound in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, spectroscopic characteristics, reactivity, and potential biological applications. The guide includes summarized data tables, an example of a detailed experimental protocol for a related isomer, and graphical representations of synthetic workflows and its role as a chemical intermediate.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] The electronic-rich nature of the indole nucleus, which can be further modulated by substituents, makes it a privileged structure in medicinal chemistry.[1] this compound is a substituted indole derivative featuring a bromine atom at the C4 position and a methoxy group at the C5 position. These modifications significantly influence the molecule's reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] This guide consolidates the available technical data on this compound to support its application in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis. The compound typically appears as a white to yellow solid and should be stored in a dark, dry environment at room temperature to ensure stability.[4][5]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 90858-86-9 | [4] |
| Molecular Formula | C₉H₈BrNO | [4] |
| Molecular Weight | 226.07 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Boiling Point | 349.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 15.77 ± 0.30 (Predicted) | [4] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [4][5] |
| InChI Key | FPSVUEYKYLKRJL-UHFFFAOYSA-N | [5] |
| SMILES | COC1=C(Br)C2=C(C=C1)C=CN2 |[6] |
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - N-H Proton: A broad singlet typically downfield (> 8.0 ppm).- Aromatic Protons: Multiple signals in the aromatic region (approx. 6.5-7.5 ppm), showing characteristic coupling patterns for the substituted benzene and pyrrole rings.- Methoxy Protons (O-CH₃): A sharp singlet around 3.8-4.0 ppm. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-140 ppm).- C-Br Carbon: The carbon atom attached to the bromine will be shifted; its exact position depends on the overall electronic environment.- C-O Carbon: The carbon of the methoxy-substituted aromatic ring will appear downfield.- Methoxy Carbon (-OCH₃): A signal around 55-60 ppm. |
| IR Spectroscopy | - N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.- Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.- C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.- C-O Stretch (Aryl Ether): A strong band in the 1200-1275 cm⁻¹ region.- C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 225 and an isotopic peak (M+2) of similar intensity at m/z 227, which is characteristic of a monobrominated compound. |
Synthesis and Reactivity
Methoxy-activated indoles are versatile intermediates in organic synthesis.[1] The presence of the methoxy group enhances the electron-rich nature of the indole ring system, influencing its reactivity in electrophilic substitution and other functionalization reactions.[1] The bromine atom at the C4 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents to build more complex molecular architectures.
Experimental Protocol: Synthesis of a Regioisomeric Methoxy-Bromo-Indole
While a specific protocol for this compound is not detailed in the provided search results, the synthesis of its isomer, 4-bromo-7-methoxyindole, illustrates a common and effective strategy for constructing such molecules. This procedure, known as the Bartoli indole synthesis, involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent.[11]
Objective: To synthesize 4-bromo-7-methoxyindole from 4-bromo-2-nitroanisole.
Materials:
-
4-bromo-2-nitroanisole (7.89 g, 33.3 mmol)
-
Vinylmagnesium bromide (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous (300 ml)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Brine
Procedure:
-
A solution of 4-bromo-2-nitroanisole (33.3 mmol) in anhydrous THF (300 ml) is prepared in a reaction vessel equipped for low-temperature reactions.
-
The solution is cooled to -60 °C.
-
Vinylmagnesium bromide (1 M in THF) is added slowly to the reaction mixture, ensuring the internal temperature does not exceed -40 °C.
-
The mixture is stirred, and the temperature is allowed to gradually rise to -40 °C over a period of 2 hours.
-
Upon reaction completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (100 ml).[11]
-
The aqueous phase is extracted with ether.
-
The organic layers are combined, washed with brine, and dried over anhydrous MgSO₄.[11]
-
The solvent is removed under reduced pressure.
-
The crude product is purified using flash chromatography to yield the final product, 4-bromo-7-methoxyindole.[11]
Biological Significance and Applications
Indole derivatives are of immense interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][12] Methoxy-substituted indoles, in particular, are present in many naturally occurring and synthetic bioactive compounds.[1]
This compound serves as a key building block for more complex molecules with therapeutic potential. For example, the related compound this compound-2-carboxylic acid has been investigated for its activity as an inhibitor of HIV integrase, an enzyme essential for viral replication.[12] This highlights the potential of the 4-bromo-5-methoxy-indole scaffold as a starting point for developing novel antiviral agents.[12] The general utility of this scaffold in generating diverse, biologically active compounds is a central theme in modern medicinal chemistry.
Safety and Handling
Appropriate safety measures are critical when handling this compound. Based on data for structurally related bromo-indoles and halo-aromatics, the compound should be considered harmful if swallowed and may cause skin irritation or allergic skin reactions.[5][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or glasses.[14][15][16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][13][14]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[14][16]
Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound (CAS 90858-86-9) before use.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its distinct pattern of substitution provides multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for biological screening. The data and protocols summarized in this guide offer a technical foundation for researchers aiming to leverage the unique chemical properties of this versatile indole derivative in their work.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benthamscience.com [benthamscience.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1H-Indole, 4-broMo-5-Methoxy- CAS#: 90858-86-9 [amp.chemicalbook.com]
- 5. This compound | 90858-86-9 [sigmaaldrich.com]
- 6. This compound | C9H8BrNO | CID 22030558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]
- 10. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 12. This compound-2-carboxylic acid|CAS 92622-97-4 [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. biosynth.com [biosynth.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-bromo-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the heterocyclic compound 4-bromo-5-methoxy-1H-indole. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and materials science.
Core Physicochemical Properties
This compound is a substituted indole with the molecular formula C₉H₈BrNO. The presence of the bromine atom and the methoxy group on the indole scaffold significantly influences its chemical reactivity and physical properties. A summary of its key physicochemical characteristics is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | N/A |
| Molecular Weight | 226.07 g/mol | N/A |
| Appearance | White to yellow solid | |
| Boiling Point (Predicted) | 349.2 ± 22.0 °C | N/A |
| Density (Predicted) | 1.591 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 15.77 ± 0.30 | N/A |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry |
Synthesis and Characterization
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with various methods developed to access diverse structural motifs.
Experimental Protocol: Synthesis of this compound
A reported synthesis of this compound involves the reaction of 2-bromo-4-nitroanisole with vinylmagnesium bromide. The following protocol is based on a patented procedure, which should be optimized for improved yield and purity.
Materials:
-
2-bromo-4-nitroanisole
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-nitroanisole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add vinylmagnesium bromide (3.0 equivalents) to the cooled solution, maintaining the temperature at -40 °C.
-
Stir the reaction mixture at -40 °C for 30 minutes.
-
Allow the reaction to slowly warm to -20 °C.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ether.
-
Separate the organic layer, and extract the aqueous layer twice with ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Note: The reported yield for this specific protocol is low (3%). Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to improve the yield.
Caption: Synthesis workflow for this compound.
Spectral Characterization
Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. However, general characteristics of related indole compounds can be used to predict the expected spectral features.
¹H NMR Spectroscopy: A general protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher spectrometer.
Expected ¹H NMR Signals:
-
A broad singlet for the N-H proton of the indole ring.
-
Signals in the aromatic region corresponding to the protons on the indole core. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and methoxy groups.
-
A singlet for the methoxy (-OCH₃) protons.
¹³C NMR Spectroscopy: A similar sample preparation and instrument setup as for ¹H NMR would be used.
Expected ¹³C NMR Signals:
-
Signals corresponding to the nine carbon atoms of the indole core. The chemical shifts will be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and heavy-atom effect of the bromine atom.
-
A signal for the methoxy carbon.
Mass Spectrometry: Mass spectral analysis would likely be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).
Expected Mass Spectrum Features:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.07 g/mol ).
-
A characteristic isotopic pattern for the M⁺ and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation patterns typical of indole compounds, which may include the loss of small molecules or cleavage of the substituent groups.
Caption: Analytical workflow for compound characterization.
Biological Activity
While the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, specific biological targets and mechanisms of action for this compound have not been extensively reported in the scientific literature.
Indole derivatives, in general, have been investigated for a wide range of therapeutic applications, including as:
-
Anticancer agents[1]
-
Antiviral agents
-
Antimicrobial agents
-
Anti-inflammatory agents
The biological activity of a specific substituted indole is highly dependent on the nature and position of its substituents. For instance, some bromo-indole compounds have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. However, without specific experimental data for this compound, any discussion of its biological activity remains speculative and based on the broader class of indole compounds. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.
Conclusion
This compound is a substituted indole with potential for further investigation in medicinal chemistry and materials science. This guide has summarized the available physicochemical data, provided a synthesis protocol, and outlined the expected spectral characteristics. The lack of comprehensive experimental data, particularly regarding its biological activity, highlights the need for further research to fully characterize this compound and explore its potential applications.
References
In-Depth Technical Guide: 4-bromo-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-5-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and synthesis. While specific biological data for this exact compound is limited in publicly accessible literature, this guide explores the well-documented therapeutic potential of the broader class of substituted indoles, including their roles as anticancer, antiviral, antibacterial, and neuroprotective agents. The potential mechanisms of action and relevant signaling pathways associated with bromo- and methoxy-substituted indoles are also discussed, offering a framework for future research and development.
Compound Identification and Structure
This compound is a substituted indole with a bromine atom at the C4 position and a methoxy group at the C5 position of the indole ring.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Compound Identification:
| Identifier | Value |
| CAS Number | 90858-86-9[1] |
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | This compound[1] |
| InChI Key | FPSVUEYKYLKRJL-UHFFFAOYSA-N[1] |
| SMILES | COC1=C(C=C2C(=C1)NC=C2)Br |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | 349.2 ± 22.0 °C | Predicted |
| Density | 1.591 ± 0.06 g/cm³ | Predicted |
| pKa | 15.77 ± 0.30 | Predicted |
| Storage | Keep in a dark place, sealed in dry, room temperature.[1] |
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves the use of 4-bromo-5-methoxy-2-nitroaniline as a starting material. The general synthetic approach is outlined below, based on established indole synthesis methodologies.
Experimental Workflow for a Potential Synthesis Route:
Figure 2: A potential synthetic workflow for this compound.
Detailed Methodology (Hypothetical, based on common indole syntheses):
-
Reduction of the Nitro Group: 4-bromo-5-methoxy-2-nitroaniline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with palladium on carbon, is used to reduce the nitro group to an amine, yielding 4-bromo-5-methoxy-benzene-1,2-diamine. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Indole Ring Formation: The resulting diamine can then be subjected to cyclization. One possible method is a reaction with a suitable carbonyl compound (e.g., an alpha-haloketone followed by cyclization) to form the indole ring.
-
Purification: The crude product is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield pure this compound.
Note: The precise reagents and conditions would need to be optimized based on the specific synthetic route chosen.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would be indicative of their positions on the ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.
-
IR Spectroscopy: The infrared spectrum would likely show a characteristic N-H stretching band around 3400-3300 cm⁻¹, C-H stretching bands for the aromatic and methyl groups, and C=C stretching bands for the aromatic rings. C-O and C-Br stretching vibrations would also be present at lower frequencies.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Biological Activity and Potential Therapeutic Applications
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. The introduction of bromo and methoxy substituents can significantly modulate the pharmacological properties of the indole nucleus.
Anticancer Potential
Numerous indole derivatives have been investigated for their anticancer properties. The substitution pattern on the indole ring is crucial for their mechanism of action and potency.
-
Tubulin Polymerization Inhibition: Certain indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The indole nucleus is a common scaffold for the design of kinase inhibitors, which can block signaling pathways involved in cancer cell proliferation and survival.
-
Apoptosis Induction: Many anticancer indole compounds exert their effects by inducing programmed cell death (apoptosis) in cancer cells through various signaling pathways.
Potential Signaling Pathways in Cancer:
Figure 3: Potential anticancer mechanisms of action for substituted indoles.
Antiviral Activity
The indole nucleus is present in several antiviral drugs. Substituted indoles have shown activity against a range of viruses by targeting different stages of the viral life cycle.
Antibacterial Activity
Bromo-substituted indoles, in particular, have been reported to possess significant antibacterial properties against various bacterial strains, including drug-resistant ones.
Neuroprotective Effects
The indole scaffold is also a key feature in compounds designed to treat neurodegenerative diseases. For instance, derivatives of 5-methoxyindole have been studied for their potential neuroprotective effects in models of Alzheimer's disease, partly through their antioxidant properties and interaction with mitochondrial targets.[2]
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical structure that suggests a high potential for biological activity. While specific experimental data on this molecule is sparse, the extensive research on related bromo- and methoxy-substituted indoles provides a strong rationale for its investigation as a lead compound in drug discovery programs.
Future research should focus on:
-
The development and optimization of efficient synthetic routes.
-
Comprehensive biological screening to evaluate its anticancer, antimicrobial, antiviral, and neuroprotective properties.
-
Elucidation of its specific molecular targets and mechanisms of action.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.
References
The Synthesis and Discovery of Substituted Indoles: A Technical Guide for Drug Development
An in-depth technical guide or whitepaper on the core.
The indole scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous molecules allows it to interact with a diverse array of biological targets, making it a focal point in the development of novel therapeutics.[1] Indole derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides a comprehensive overview of key synthetic methodologies for creating substituted indoles and highlights the discovery of biologically active indole-containing compounds.
Core Synthesis Methodologies
The construction of the indole nucleus has been a subject of extensive research for over a century, leading to the development of numerous synthetic strategies.[5] These can be broadly categorized into classical and modern methods.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is one of the oldest and most well-known methods for synthesizing indoles.[6][7] The reaction involves heating an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst.[7][8] The catalysts can be Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[6][7]
The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine.[7] A key step is the[1][1]-sigmatropic rearrangement of the protonated enamine, which leads to the cleavage of the N-N bond.[6][9] The subsequent cyclization and elimination of an ammonia molecule under acidic conditions yield the aromatic indole.[6][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole ring.[7]
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-phenylindole
-
Hydrazone Formation: Phenylhydrazine is reacted with 2-bromoacetophenone to form the corresponding hydrazone intermediate.[6]
-
Cyclization: The formed hydrazone is heated in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride.[6][10]
-
Rearrangement and Aromatization: The acid catalyzes the rearrangement and subsequent elimination of ammonia to form the aromatic 2-phenylindole product.[6]
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for producing 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline.[11][12] Despite its long history, this method has been used less frequently due to the often harsh reaction conditions and potential for low yields.[11][13] However, recent modifications, such as the use of microwave irradiation or lithium bromide as a catalyst, have led to milder and more efficient procedures.[11][13]
The reaction mechanism involves the initial reaction of the α-bromo-acetophenone with two molecules of aniline to form a key intermediate.[13] This is followed by an electrophilic cyclization and subsequent aromatization and tautomerization to yield the final 2-aryl-indole product.[11][13]
Caption: Workflow of the Bischler-Möhlau Indole Synthesis.
Experimental Protocol: General Procedure for 2-Arylindoles
-
Reactant Mixture: An ω-arylamino ketone is heated at high temperatures (230–250 °C) in an inert solvent like silicone oil.[14]
-
Alternative (Buu-Hoi Modification): An α-haloketone (0.01 mol) is heated with an excess of the desired aniline (0.02 mol) and the corresponding aniline hydrobromide (0.005 mol).[14]
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Isolation: The mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization to yield the 2-arylindole.[14]
Leimgruber-Batcho Indole Synthesis
This method has become a popular and efficient alternative to the Fischer synthesis, particularly in the pharmaceutical industry.[15] It is a two-step process that begins with an ortho-nitrotoluene.[15][16] The key advantages of this synthesis are the mild reaction conditions, high yields, and the ready availability of starting materials.[15]
The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine to create a more reactive reagent.[15] The second step is a reductive cyclization of the enamine intermediate.[15] A variety of reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[15][17]
Caption: Two-step process of the Leimgruber-Batcho Indole Synthesis.
Experimental Protocol: One-Pot Synthesis of 5-Chloroindole
-
Enamine Formation: A mixture of 4-chloro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated in DMF solvent.[18]
-
Reductive Cyclization: After the formation of the enamine intermediate (monitored by TLC), a catalyst such as 10% Palladium on carbon is added to the flask.[17][18]
-
Hydrogenation: The mixture is placed under a hydrogen atmosphere (or treated with a hydrogen source like hydrazine hydrate) and stirred at room temperature until the reduction of the nitro group and subsequent cyclization are complete.[17][18]
-
Isolation: The catalyst is removed by filtration, the solvent is evaporated, and the resulting crude product is purified by column chromatography to afford the desired indole.[18]
Modern Palladium-Catalyzed Methods
Transition metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods.[19] Palladium-catalyzed reactions are particularly prominent.[20][21]
The Larock indole synthesis is a powerful heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[22] The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and syn-insertion of the alkyne.[22] The resulting vinylic palladium intermediate undergoes an intramolecular C-N bond formation and subsequent reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[22] Other modern approaches utilize palladium to catalyze C-H bond activation, allowing for the rapid construction of complex indoles from simpler starting materials.[20]
Caption: Catalytic cycle of the Larock Indole Synthesis.
Discovery of Bioactive Substituted Indoles
The indole nucleus is a key structural component in a vast number of biologically active compounds.[3] The versatility of the indole ring allows for substitutions at various positions, leading to compounds with a wide range of therapeutic applications.[23]
Substituted indoles have shown significant potential in oncology by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse, including the inhibition of key enzymes like receptor tyrosine kinases (e.g., EGFR), disruption of microtubule dynamics, and induction of apoptosis through inhibition of proteins like Bcl-2.[1]
| Compound Class | Specific Example | Target | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM | [1] |
| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM | [1] |
| Indole-acrylamide derivatives | - | Tubulin | Huh7 (Hepatocellular Carcinoma) | 5.0 µM | [1] |
| Indole-substituted furanones | Compound 11 | Tubulin | U-937 | 0.6 µM (EC₅₀) | [23] |
| Indole curcumin derivatives | Methoxy-substituted compound 27 | GSK-3β, EGFR, Bcr-Abl | - | Potent antioxidant and docking scores | [23] |
Beyond cancer, substituted indoles are investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The development of potent and orally bioavailable indole derivatives continues to be an active area of research, as exemplified by the discovery of 2-(ortho-substituted benzyl)-indole derivatives as RORγ agonists with in vivo antitumor efficacy.[24]
Signaling Pathway Example: NF-κB Inhibition
Chronic inflammation is linked to numerous diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Some substituted indoles exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates a simplified canonical NF-κB pathway and a potential point of inhibition by an indole derivative.
Caption: Inhibition of the NF-κB signaling pathway by a substituted indole.
Conclusion
The indole nucleus remains a remarkably versatile and important scaffold in drug discovery and development.[1] A rich history of classical synthesis methods, complemented by modern, highly efficient catalytic strategies, provides chemists with a robust toolbox for creating a vast chemical space of substituted indoles.[5][25] The continued exploration of these compounds, driven by a deeper understanding of their mechanisms of action and interactions with biological pathways, will undoubtedly pave the way for the discovery of novel and effective therapies for a wide range of human diseases.[1][26]
References
- 1. benchchem.com [benchchem.com]
- 2. The biosynthesis and genetic engineering of bioactive indole alkaloids in plants | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. journalijar.com [journalijar.com]
- 19. Recent advances in the synthesis of indoles from alkynes and nitrogen sources - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. organicreactions.org [organicreactions.org]
- 22. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 23. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Indole synthesis [organic-chemistry.org]
- 26. bioengineer.org [bioengineer.org]
Spectroscopic and Synthetic Profile of 4-bromo-5-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 4-bromo-5-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic data based on established principles and provides a generalized synthetic protocol adapted from known indole syntheses.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indole scaffold and typical values for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.1 - 8.3 | br s | - |
| H2 | 7.2 - 7.3 | t | ~2.5 |
| H3 | 6.5 - 6.6 | t | ~2.5 |
| H6 | 7.0 - 7.1 | d | ~8.5 |
| H7 | 7.2 - 7.3 | d | ~8.5 |
| OCH₃ | 3.9 - 4.0 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 124 - 126 |
| C3 | 102 - 104 |
| C3a | 128 - 130 |
| C4 | 112 - 114 |
| C5 | 150 - 152 |
| C6 | 112 - 114 |
| C7 | 122 - 124 |
| C7a | 135 - 137 |
| OCH₃ | 55 - 57 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3300 | Strong, Broad | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (Methoxy) |
| 1610 - 1580 | Medium to Strong | C=C Aromatic Ring Stretch |
| 1480 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch |
| 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |
| 1050 - 1000 | Medium | Aryl-O Stretch (Symmetric) |
| 800 - 750 | Strong | C-H Bending (ortho-disubstituted) |
| 600 - 550 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 225/227 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 210/212 | Medium | [M - CH₃]⁺ |
| 182/184 | Low | [M - CH₃ - CO]⁺ |
| 146 | Medium | [M - Br]⁺ |
| 131 | Medium | [M - Br - CH₃]⁺ |
| 103 | High | [M - Br - CH₃ - CO]⁺ or Indole fragment |
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a general and plausible method for the synthesis of this compound, based on established indole synthetic methodologies.
Reaction Scheme: A potential synthetic approach could involve the Fischer indole synthesis, starting from a suitably substituted phenylhydrazine and a ketone or aldehyde, or a transition-metal-catalyzed cyclization of an ortho-haloaniline derivative. A plausible modern approach involves the Larock indole synthesis.
Materials:
-
2-Bromo-3-methoxyaniline
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium fluoride (TBAF)
-
Toluene, anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Sonogashira Coupling: To a solution of 2-bromo-3-methoxyaniline (1.0 eq) in anhydrous toluene are added trimethylsilylacetylene (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq). The mixture is degassed and then triethylamine (3.0 eq) is added. The reaction is stirred at 80°C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Cyclization and Desilylation: The purified intermediate is dissolved in anhydrous THF, and TBAF (1.1 eq, 1M solution in THF) is added dropwise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Final Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Navigating the Spectral Landscape of 4-bromo-5-methoxy-1H-indole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-5-methoxy-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for NMR analysis.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~ 8.1 - 8.3 | br s | - | 1H |
| H2 | ~ 7.2 - 7.3 | t | ~ 2.5 - 3.0 | 1H |
| H3 | ~ 6.4 - 6.5 | t | ~ 2.5 - 3.0 | 1H |
| H6 | ~ 7.1 - 7.2 | d | ~ 8.5 - 9.0 | 1H |
| H7 | ~ 6.9 - 7.0 | d | ~ 8.5 - 9.0 | 1H |
| OCH₃ | ~ 3.9 | s | - | 3H |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 124 - 126 |
| C3 | ~ 102 - 104 |
| C3a | ~ 128 - 130 |
| C4 | ~ 113 - 115 |
| C5 | ~ 154 - 156 |
| C6 | ~ 112 - 114 |
| C7 | ~ 115 - 117 |
| C7a | ~ 131 - 133 |
| OCH₃ | ~ 56 - 57 |
Solvent: CDCl₃ or DMSO-d₆
Experimental Protocol for NMR Data Acquisition
The following protocol provides a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound and related compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Theoretical Exploration of Bromo-Methoxy Substituted Indoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of bromo and methoxy substituents on the indole ring system significantly modulates the molecule's physicochemical properties, including its electronic nature, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the theoretical studies conducted on bromo-methoxy substituted indoles, offering insights into their structure-activity relationships, quantum chemical properties, and interactions with biological targets. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel indole-based therapeutics.
I. Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and semi-empirical calculations have been employed to elucidate the electronic structure and reactivity of substituted indoles.
A. Redox Potentials and Electronic Structure
DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G(d,p), have shown good agreement with experimental values for the standard redox potentials of substituted indoles.[1][2] These calculations, corrected for solvation and thermal effects, provide a reliable prediction of a molecule's susceptibility to oxidation.[1] The electronic nature of substituents significantly impacts the spin density distribution in indole radical cations. Electron-donating groups, such as methoxy, alter this distribution differently than electron-withdrawing groups, which can explain variations in their subsequent chemical reactions.[1]
B. Molecular Geometry and Excited States
Theoretical calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the ground and excited state geometries of indole derivatives.[2] These studies reveal that while substitutions can have a notable effect on the electronic properties in the excited state, the structural differences in the indole ring itself may be subtle.[2]
Table 1: Summary of Quantum Chemical Calculation Data
| Parameter | Method/Basis Set | Molecule/Substituent | Key Finding | Reference |
| Redox Potential | DFT (DMol³), PM3 | Substituted Indoles | DFT calculations show good agreement with experimental values. | [1] |
| Spin Density | DFT | 5-substituted Indole Radical Cations | Electron-donating and -withdrawing groups show different spin density distributions. | [1] |
| Bond Lengths (Ground State) | B3LYP/6-311+G(d,p) | Indole | Calculated bond lengths compare well with experimental values. | [2] |
| Excited State Energy (S1, S2) | B3LYP/6-311+G(d,p) | Indole | Provides theoretical absorption wavelengths (λmax). | [2] |
Experimental Protocols: Quantum Chemical Calculations
A typical workflow for performing DFT calculations on substituted indoles is as follows:
-
Structure Building: The 3D structure of the bromo-methoxy substituted indole is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is commonly done using a functional like B3LYP with a basis set such as 6-311+G(d,p).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Property Calculation: Single-point energy calculations can then be performed to determine various electronic properties, such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential. For excited state properties, Time-Dependent DFT (TD-DFT) calculations are employed.
-
Solvation Effects: To mimic a biological environment, solvation effects can be included using a continuum solvation model like the Conductor-like Screening Model (COSMO).[1]
Quantum Chemical Calculation Workflow
II. Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
A. Targeting Protein Kinases
Bromo-methoxy substituted indoles have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were identified as potential inhibitors of the VEGFR-2 tyrosine kinase.[3] Molecular docking studies revealed that these compounds could fit into the ATP-binding pocket of VEGFR-2, forming key interactions with amino acid residues.[3][4]
Table 2: Molecular Docking Data for Bromo-Methoxy Indole Derivatives
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 3a | VEGFR-2 | -8.76 | Asp1046, Val848, Leu1035, Ala866, Leu889, Ile888, Leu1019 | [3] |
| 9 | Tubulin | - | CYS241, LEU248, LYS352 | [5] |
| 10k | Tubulin | - | - | [5] |
| 32b | Tubulin | - | - | [5] |
| 9 | MurC Ligase | -11.5 | - | [6] |
| 9 | Lanosterol 14α-demethylase | -8.5 | - | [6] |
Note: Binding energies are not always reported in the same units or under the same scoring functions, making direct comparison across studies challenging.
Experimental Protocols: Molecular Docking
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then prepared by assigning bond orders and minimizing its energy.
-
Ligand Preparation: The 2D structures of the bromo-methoxy indole derivatives are converted to 3D structures. The ligands are prepared by generating different tautomers and ionization states at a physiological pH.
-
Grid Generation: A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand.
-
Docking Simulation: The prepared ligands are then docked into the receptor grid using software like GLIDE or AutoDock. The program samples a large number of possible conformations and orientations of the ligand within the active site.
-
Pose Analysis: The resulting docking poses are scored based on their binding energy. The best-scoring poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
Molecular Docking Workflow
III. Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
A. Model Development and Validation
QSAR analyses have been performed on indole derivatives to understand their activity as, for example, monoamine oxidase (MAO) inhibitors.[7] These studies involve the calculation of various molecular descriptors (e.g., steric, electrostatic, hydrophobic) and the use of statistical methods to build a predictive model. The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques, including cross-validation and external validation.[8]
B. Mechanistic Interpretation
A well-validated QSAR model can provide insights into the mechanism of action of the compounds.[8] By analyzing the contribution of different descriptors to the model, it is possible to identify the key structural features that enhance or diminish biological activity. For instance, a QSAR study on MAO inhibitors suggested that the structures of the active sites for MAO-A and MAO-B are considerably different.[7]
Table 3: QSAR Study Data for Indole Analogues
| Target | QSAR Model | Cross-validated r² (q²) | Key Descriptors | Reference |
| MAO-A | CoMFA | 0.743 | Steric and Electrostatic fields | [7] |
| MAO-B | CoMFA | 0.603 | Steric and Electrostatic fields | [7] |
| HKMT | MLR | 0.9212 (Q²LOO) | minHBint4, Wlambdal.unity | [9] |
Experimental Protocols: QSAR Model Building
-
Data Set Preparation: A dataset of bromo-methoxy indole derivatives with experimentally determined biological activity (e.g., IC50 values) is collected. The structures are optimized, and molecular descriptors are calculated.
-
Descriptor Calculation: A wide range of descriptors, including 1D, 2D, and 3D descriptors, are calculated for each molecule in the dataset.
-
Data Set Division: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive ability.
-
Model Generation: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to develop a mathematical relationship between the descriptors and the biological activity for the training set.
-
Model Validation: The model is validated using various techniques, including leave-one-out cross-validation (for internal validation) and prediction of the activity of the test set compounds (for external validation).
-
Applicability Domain Definition: The applicability domain of the model is defined to ensure that predictions are only made for compounds that are similar to those in the training set.
QSAR Model Development Workflow
IV. Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This analysis provides insights into the packing of molecules in the solid state and the nature of the forces that hold them together.
A. Intermolecular Interactions
For bromo-substituted indole derivatives, Hirshfeld surface analysis has revealed the dominance of contacts involving hydrogen atoms, such as H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br interactions.[10] The presence of additional aromatic groups can increase the significance of π–π stacking interactions in the crystal packing.[10]
Table 4: Hirshfeld Surface Analysis Data for Bromo-Substituted Indoles
| Compound | Interaction Type | Contribution (%) | Key Observation | Reference |
| I | H···H | 38.7-44.7 | Dominant interaction type. | [10] |
| I | C···H/H···C | 20.4-25.7 | Significant contribution. | [10] |
| I | O···H/H···O | 17.9 | Higher contribution compared to II. | [10] |
| II | O···H/H···O | 14.6 | Lower contribution due to increased π–π interactions. | [10] |
| I | Br···H/H···Br | 12.6 | - | [10] |
| II | Br···H/H···Br | 8.2 | Reduced contribution compared to I. | [10] |
Conclusion
The theoretical studies on bromo-methoxy substituted indoles provide a rich source of information for medicinal chemists and drug development professionals. Quantum chemical calculations offer a deep understanding of their electronic properties and reactivity. Molecular docking studies have successfully identified potential biological targets and elucidated the binding modes of these compounds. QSAR analyses have established predictive models for their biological activity, and Hirshfeld surface analysis has provided valuable insights into their solid-state properties. By integrating these computational approaches, researchers can accelerate the design and optimization of novel bromo-methoxy substituted indole derivatives with improved therapeutic potential.
References
- 1. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 7. QSAR analysis of indole analogues as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Analysis of Chemically Diverse Bromodomain-4 Inhibitors Using Balanced QSAR Analysis and Supported by X-ray Resolved Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 10. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Methoxy-Substituted Indoles: A Technical Guide
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of methoxy-substituted indole derivatives for researchers, scientists, and drug development professionals.
The indole nucleus, a privileged scaffold in medicinal chemistry, gains significant therapeutic potential with the addition of methoxy substituents. This strategic modification profoundly influences the electronic and steric properties of the indole ring, enhancing its interaction with a diverse range of biological targets. This technical guide provides a comprehensive overview of the biological activities of methoxy-substituted indoles, with a focus on their anticancer, antimicrobial, antioxidant, and neuroprotective properties. Detailed experimental protocols for key assays and visual representations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Cell Proliferation and Survival
Methoxy-substituted indoles have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Inhibition of Tubulin Polymerization
A key mechanism of action for several methoxy-substituted indoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for mitotic spindle formation and cell division. By binding to the colchicine site on tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest and apoptosis.
Modulation of Cell Cycle and Apoptosis
Numerous studies have demonstrated the ability of methoxy-indole derivatives to induce cell cycle arrest, primarily at the G2/M or G1 phases. This is often accompanied by the induction of apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various methoxy-substituted indole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-methyl-5,6,7-trimethoxyindoles | Compound 21 | HeLa (Cervical) | 0.022 | [1] |
| A549 (Lung) | 0.035 | [1] | ||
| MCF-7 (Breast) | 0.028 | [1] | ||
| K562 (Leukemia) | 0.125 | [1] | ||
| Compound 31 | HeLa (Cervical) | 0.025 | [1] | |
| A549 (Lung) | 0.041 | [1] | ||
| MCF-7 (Breast) | 0.033 | [1] | ||
| 5-Methoxyindole-isatin Hybrids | Compound 5o | ZR-75 (Breast) | 1.69 | [2] |
| HT-29 (Colon) | 1.69 | [2] | ||
| A-549 (Lung) | 1.69 | [2] | ||
| Compound 5w | ZR-75 (Breast) | 1.91 | [2] | |
| HT-29 (Colon) | 1.91 | [2] | ||
| A-549 (Lung) | 1.91 | [2] | ||
| 3-Formyl-2-phenylindoles | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | |
| MCF-7 (Breast) | Not Specified |
Antimicrobial Activity: A Broad Spectrum of Action
Methoxy-substituted indoles have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. The presence and position of the methoxy group on the indole ring, along with other substitutions, play a crucial role in determining the antimicrobial potency and spectrum.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several indole derivatives against various bacterial and fungal strains are presented below.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole | Compound 2h | Staphylococcus aureus | 6.25 | [3] |
| MRSA | Not Specified | [3] | ||
| Indole-Triazole | Compound 3d | Staphylococcus aureus | 6.25 | [3] |
| MRSA | Not Specified | [3] | ||
| Candida krusei | 3.125-50 | [3][4] | ||
| Indole derivatives with m-chlorophenyl group | Compound 1h | Staphylococcus aureus | 6.25 | [3] |
| Compound 2h | Staphylococcus aureus | 6.25 | [3] | |
| Compound 3h | Staphylococcus aureus | 6.25 | [3] |
Neuroprotective and Antioxidant Effects
The neuroprotective properties of methoxy-substituted indoles, particularly melatonin (N-acetyl-5-methoxytryptamine) and its analogs, are well-documented.[5][6] These compounds exhibit potent antioxidant and free radical scavenging activities, which are crucial in combating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[5]
Mechanisms of Neuroprotection
The neuroprotective effects of methoxyindoles are attributed to several mechanisms:
-
Direct free radical scavenging: They can directly neutralize reactive oxygen and nitrogen species.
-
Upregulation of antioxidant enzymes: They can enhance the expression and activity of endogenous antioxidant enzymes.
-
Inhibition of pro-inflammatory enzymes: Methoxy-substituted indoles have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammatory processes in the brain.[7]
-
Modulation of signaling pathways: They can influence signaling pathways involved in cell survival and apoptosis.[8]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted indole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the methoxy-substituted indole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[10][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[4]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[4][10]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer) at a concentration of 2-4 mg/mL.[12][13] Prepare dilutions of the test compounds.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound to the wells. To initiate polymerization, add the tubulin solution containing GTP.[12][14]
-
Data Acquisition: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer heated to 37°C.[13][14] The absorbance increases as tubulin polymerizes.
-
Analysis: Compare the polymerization curves of the treated samples to the vehicle control. Inhibitors will show a decrease in the rate and extent of polymerization.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[15][16]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to remove RNA.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of methoxy-substituted indoles are a result of their interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Caption: Inhibition of Tubulin Polymerization by Methoxy-Indoles.
Caption: Neuroprotective Mechanisms of Methoxy-Indoles.
Caption: Experimental Workflow for MTT Assay.
Conclusion
Methoxy-substituted indoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their ability to interact with multiple cellular targets and modulate key signaling pathways underscores their potential for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this important class of molecules.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. protocols.io [protocols.io]
- 9. atcc.org [atcc.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
4-bromo-5-methoxy-1H-indole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, a representative synthetic protocol, and potential biological relevance of 4-bromo-5-methoxy-1H-indole. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its substituted indole scaffold, a common motif in biologically active compounds.
Core Molecular Data
The fundamental molecular information for this compound is summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol [1][2][3] |
| IUPAC Name | This compound |
| CAS Number | 90858-86-9[1] |
Representative Synthetic Protocol: Fischer Indole Synthesis
While numerous methods exist for the synthesis of substituted indoles, the Fischer indole synthesis remains a robust and widely utilized method. The following is a representative protocol for the synthesis of this compound, adapted from the principles of the Fischer indole synthesis. This multi-step, one-pot process involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.
Experimental Protocol
Materials:
-
4-Bromo-5-methoxyphenylhydrazine hydrochloride
-
Acetaldehyde
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-bromo-5-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetaldehyde (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
Once hydrazone formation is complete, carefully add the acid catalyst (e.g., polyphosphoric acid, 5-10 equivalents by weight) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 2-6 hours. The progress of the cyclization to form the indole ring should be monitored by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acid by adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.
-
Potential Biological Signaling Pathway
Substituted indoles are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways. While the specific pathways affected by this compound are not extensively characterized, structurally similar compounds containing a bromo-methoxy-phenyl moiety have been shown to influence inflammatory pathways. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways in activated microglial cells.[4]
The diagram below illustrates a generalized workflow of how a compound like this compound could potentially inhibit lipopolysaccharide (LPS)-induced inflammation, based on the known activity of analogous structures.
Caption: Hypothesized anti-inflammatory workflow of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-bromo-5-methoxy-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-5-methoxy-1H-indole, a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment and a plausible synthetic route.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | |
| Appearance | Solid | |
| Storage | Keep in dark place, sealed in dry, room temperature |
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made. The presence of the polar N-H group in the indole ring and the methoxy group suggests potential for hydrogen bonding, while the bromo-substituted benzene ring contributes to its nonpolar character. Experimental verification is crucial to determine precise quantitative values.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of solvating a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | High | A polar aprotic solvent with strong solvating properties for many organic molecules. |
| Methanol | Moderate to High | A polar protic solvent that can act as both a hydrogen bond donor and acceptor. |
| Ethanol | Moderate | A polar protic solvent, generally a good solvent for many organic compounds. |
| Acetone | Moderate | A polar aprotic solvent with a moderate dipole moment. |
| Acetonitrile | Moderate | A polar aprotic solvent commonly used in chromatography. |
| Ethyl Acetate | Low to Moderate | A solvent of intermediate polarity. |
| Dichloromethane (DCM) | Low to Moderate | A nonpolar solvent, but can dissolve many organic compounds. |
| Toluene | Low | A nonpolar aromatic solvent. |
| Hexanes | Very Low | A nonpolar aliphatic solvent, unlikely to effectively solvate the polar indole moiety. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It is a reliable and accurate method when performed correctly.
3.1. Materials
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to permit the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, centrifugation of the aliquot is recommended.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).
-
Dilute the saturated sample aliquot with the same solvent to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
3.3. Experimental Workflow Visualization
Navigating the Stability and Storage of 4-bromo-5-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical stability and appropriate storage of research compounds are paramount to ensuring the integrity and reproducibility of scientific experiments. This technical guide provides a comprehensive overview of the anticipated stability of 4-bromo-5-methoxy-1H-indole and outlines detailed protocols for its proper storage and handling. The recommendations herein are founded on the known chemical properties of the indole ring, and bromo- and methoxy-substituted aromatic systems.
Predicted Stability Profile
Key Potential Degradation Pathways:
-
Oxidation: The electron-rich indole nucleus can be prone to oxidation, potentially leading to the formation of oxindoles or other oxidized species. The presence of the methoxy group, an electron-donating group, may further activate the ring system towards oxidation.
-
Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation.[1] Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, generating radical species and subsequent degradation products.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions could potentially affect the molecule, although this is considered a lower risk compared to oxidation and photodegradation.
Recommended Storage Conditions
To mitigate potential degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended. These are general guidelines and may be refined based on experimental stability studies.
| Form | Temperature | Atmosphere | Container | Light Conditions |
| Solid | -20°C (Long-term) | Inert gas (e.g., Argon or Nitrogen) is recommended. | Tightly sealed, amber glass vial. | Protect from light. |
| 2-8°C (Short-term) | ||||
| Solution | -20°C or -80°C (in anhydrous solvent like DMSO) | Inert gas overlay is recommended. | Tightly sealed, amber glass vial or microtube. | Protect from light. |
| 2-8°C (Aqueous solutions, short-term, <24 hours) |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and establish optimal storage and handling procedures, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[2][3][4][5]
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Calibrated pH meter
-
HPLC system with a UV detector and a suitable C18 column
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
Protocol 2: Accelerated Stability Testing
Objective: To predict the shelf-life of this compound under defined storage conditions.[6]
Methodology:
-
Store aliquots of the solid compound at accelerated stability conditions as per ICH guidelines (e.g., 40°C / 75% RH) for a period of up to 6 months.[6]
-
At specified time points (e.g., 0, 1, 3, and 6 months), analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
The data can be used to model the degradation kinetics and estimate the shelf-life under recommended long-term storage conditions.
Analytical Methods for Stability Monitoring
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
To aid in understanding the experimental workflow and logical relationships, the following diagrams are provided.
Caption: Factors influencing the stability of this compound.
References
The Influence of Substituents on the Electronic Landscape of Indole: A Technical Guide for Researchers
An in-depth exploration of the electronic properties of substituted indole rings, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how substituent modifications modulate the chemical behavior and biological activity of this critical heterocyclic scaffold.
The indole ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] The electronic character of the indole nucleus is finely tunable through the strategic placement of substituents, which profoundly impacts its reactivity, photophysical properties, and interactions with biological targets. This guide delves into the fundamental electronic properties of substituted indoles, offering a detailed examination of substituent effects on aromaticity, nucleophilicity, electrophilicity, and frontier molecular orbitals.
Substituent-Mediated Modulation of Aromaticity and Reactivity
The indole ring is an aromatic system, a characteristic that is central to its chemical stability and reactivity. However, the electron density is not uniformly distributed across the bicyclic structure. The pyrrole ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack.[3][4] Electrophilic substitution preferentially occurs at the C3 position, as the resulting cationic intermediate (the Wheland intermediate) is more stable due to the delocalization of the positive charge by the nitrogen atom.[3][5]
Substituents on the indole ring can either enhance or diminish this inherent reactivity by altering the electron density of the system. Electron-donating groups (EDGs) increase the electron density, thereby enhancing the nucleophilicity of the ring and accelerating electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring less nucleophilic and slowing down such reactions.[6]
Table 1: Influence of Substituents on the Nucleophilicity of Indole Derivatives
| Substituent (at C5) | Nucleophilicity Parameter (N) | pKa (Protonation at C3) |
| Methoxy (MeO) | 3.83 | -1.90 |
| Hydrogen (H) | 1.96 | -3.53 |
| Cyano (CN) | -0.93 | -6.10 |
Data sourced from kinetic studies of the coupling of substituted indoles with reference electrophiles.[7]
Frontier Molecular Orbitals: The Key to Reactivity and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in dictating the electronic behavior of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and the energy required for electronic excitation.[8]
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the impact of substituents on the frontier orbitals of indole.[1][2][8] EDGs tend to raise the HOMO energy level, making the molecule a better electron donor. EWGs, in contrast, lower the LUMO energy level, enhancing the molecule's electron-accepting capabilities. These modifications to the frontier orbital energies directly influence the photophysical properties of substituted indoles, such as their absorption and emission spectra.[2][6] For instance, a smaller HOMO-LUMO gap generally leads to a red-shift (bathochromic shift) in the absorption spectrum.[1][2]
Table 2: Calculated Frontier Orbital Energies for Substituted Indoles
| Compound | Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | B3LYP | 6-311+G(d,p) | -5.67 | -0.15 | 5.52 |
| 5-Methoxyindole | B3LYP | 6-311+G(d,p) | -5.42 | -0.08 | 5.34 |
| 5-Nitroindole | B3LYP | 6-311+G(d,p) | -6.34 | -2.01 | 4.33 |
Note: These values are illustrative and sourced from typical DFT calculations on indole and its derivatives.[8]
Experimental Protocols for Characterizing Electronic Properties
A variety of experimental and computational techniques are employed to quantify the electronic properties of substituted indoles.
Spectroscopic Methods
-
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the indole chromophore. The position and intensity of absorption peaks are sensitive to substitution on both the five- and six-membered rings.[1][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational frequencies of different bonds within the molecule, which can be influenced by the electronic effects of substituents.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the electronic environment of the indole ring. The chemical shifts of protons and carbons are sensitive to changes in electron density caused by substituents.[9]
Electrochemical Methods
Cyclic voltammetry and other electrochemical techniques can be used to determine the oxidation and reduction potentials of substituted indoles. These measurements provide insights into the energies of the HOMO and LUMO, respectively.[10]
Hammett Analysis
The Hammett equation provides a quantitative framework for correlating the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds.[11] By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides a measure of the sensitivity of the reaction to the electronic effects of the substituents.[12] For electrophilic substitution on indoles, a negative ρ value indicates that electron-donating groups accelerate the reaction.[12]
Experimental Protocol for Hammett Analysis of Azo-Coupling Reactions:
-
Synthesis of Reagents: A series of para- and meta-substituted benzenediazonium tetrafluoroborate salts are synthesized.
-
Kinetic Measurements: The azo-coupling reactions of these salts with indole and its methyl derivatives are followed spectrophotometrically in a suitable solvent (e.g., acetonitrile).
-
Rate Constant Calculation: First and second-order rate constants are calculated from the kinetic data.
-
Hammett Plot Construction: The logarithm of the second-order rate constants (log k) is plotted against the appropriate Hammett substituent constants (σ).
-
Determination of ρ: The reaction constant (ρ) is determined from the slope of the linear Hammett plot.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. quora.com [quora.com]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jinjingchemical.com [jinjingchemical.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unlocking the Therapeutic Promise: A Technical Guide to Novel Indole Derivatives in Research and Drug Development
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Expanding Applications of Novel Indole Derivatives.
The indole scaffold, a privileged heterocyclic structure, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile chemical reactivity allow for the design of diverse molecular architectures that can interact with a wide array of biological targets.[3][4] This technical guide explores the burgeoning research applications of novel indole derivatives, focusing on their therapeutic potential in oncology, neurodegenerative disorders, and infectious diseases. It provides quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to empower researchers in their quest for next-generation therapeutics.
Therapeutic Applications of Novel Indole Derivatives
Recent advancements have highlighted the multifaceted roles of indole-based compounds in targeting complex diseases.[1][5] Their ability to modulate multiple signaling pathways makes them prime candidates for developing effective treatments for cancer, Alzheimer's disease, and drug-resistant microbial infections.[6][7][8]
Anticancer Applications
Indole derivatives have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][6] Key strategies include the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of critical signaling pathways.[6][9]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant class of anticancer indole derivatives functions by targeting tubulin, a key protein in the formation of microtubules.[10][11] By binding to the colchicine site on tubulin, these compounds inhibit its polymerization into microtubules, which are essential for cell division.[3][12] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[3][12] Several FDA-approved anticancer drugs, such as the vinca alkaloids (vincristine and vinblastine), are indole-containing compounds that validate this therapeutic approach.[4]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][13][14] Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, have been shown to inhibit this pathway.[7][15] These compounds can directly inhibit the activity of PI3K, Akt, and mTOR, leading to a cascade of downstream effects that suppress tumor progression.[15] This includes the inhibition of NF-κB signaling, which is crucial for inflammation, invasion, and angiogenesis.[7]
Indole derivatives inhibit the PI3K/Akt/mTOR signaling pathway.
Neurodegenerative Disease Applications
Indole derivatives hold significant promise for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Their neuroprotective effects stem from their ability to inhibit key enzymes, reduce oxidative stress, and prevent the aggregation of pathogenic proteins.[8][17]
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
A key pathological feature of Alzheimer's disease is the deficiency of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for its breakdown.[2] Many indole derivatives have been designed as potent inhibitors of AChE.[2][18] By blocking the active site of this enzyme, these compounds increase the levels of acetylcholine in the brain, thereby improving cognitive function.[2] Donepezil, a leading drug for Alzheimer's treatment, features an indole-like core structure, demonstrating the clinical relevance of this mechanism.[2]
Antimicrobial Applications
The rise of multidrug-resistant bacteria poses a severe threat to global health. Indole and its derivatives have been identified as a promising class of antimicrobial agents capable of combating resistant pathogens.[8][19]
Mechanism of Action: Biofilm Formation Inhibition
Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[5][20] Indole has been recognized as a signaling molecule that can regulate bacterial phenotypes, including biofilm formation.[5] Certain indole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria like Klebsiella pneumoniae and Acinetobacter baumannii.[5][21] By disrupting this protective bacterial community, these compounds can render the bacteria more susceptible to antibiotics and the host immune system.
Quantitative Data on Novel Indole Derivatives
The following tables summarize the in vitro activity of representative novel indole derivatives across various therapeutic areas.
Table 1: Anticancer Activity of Novel Indole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| PZ-11 | Microtubule Targeting | MCF-7 (Breast) | 17.35 | [1] |
| Compound 7i | Tubulin Polymerization | Panel of 60 cell lines | 3.03 | [3] |
| Compound 3b | Phenylsulfonylhydrazone hybrid | MCF-7 (Breast) | 4.0 | [9] |
| Compound 3f | Phenylsulfonylhydrazone hybrid | MDA-MB-231 (Breast) | 4.7 | [9] |
| Compound 30 | Bisindole with 4-trifluoromethyl | HepG2 (Liver) | 7.37 | [4] |
| Compound 11 | Bisindole with 4-OCH3 | P. falciparum (Malaria) | 2.79 | [4] |
Table 2: Neuroprotective Activity of Novel Indole Derivatives
| Compound | Target/Mechanism | Assay | IC50 (µM) | Reference |
| Compound 3c | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 0.025 | [6] |
| Compound 4d | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 0.039 | [6] |
| Compound 6 | Multi-target (MAO-A, MAO-B, AChE, BuChE) | Enzyme Inhibition | 4.31, 2.62, 3.70, 2.82 | [17] |
| Compound 25 | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 4.28 | [18] |
| Compound 24 | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 4.66 | [18] |
Table 3: Antimicrobial Activity of Novel Indole Derivatives
| Compound | Target/Mechanism | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 43 | Penicillin-Binding Protein 2a | X. oryzae pv. oryzae | 1.0 | [22] |
| Compound 43 | Penicillin-Binding Protein 2a | X. oryzae pv. oryzicola | 1.9 | [22] |
| CIP-indole 2 | DNA Gyrase/Topoisomerase IV | Gram-positive/negative strains | 0.5 - 8 | [23] |
| 5-iodoindole | Biofilm Inhibition | A. baumannii | 64 | [21] |
| 3-methylindole | Biofilm Inhibition | A. baumannii | 64 | [21] |
Experimental Protocols
Detailed and reproducible methodologies are critical for advancing research. This section provides protocols for key experiments cited in this guide.
Synthesis of a Novel Indole Derivative (General Procedure)
This protocol describes a general method for synthesizing indole-based compounds, which can be adapted based on the desired final product.
General workflow for the synthesis of an indole derivative.
Procedure:
-
Reaction Setup: A mixture of the appropriate substituted phenyl hydrazone (0.15 mol) is added to an excess of polyphosphoric acid (PPA) in a beaker.[24]
-
Heating: The mixture is heated on a boiling water bath, with stirring, maintaining a temperature of 100-120°C for approximately 10 minutes.[24]
-
Work-up: The reaction mixture is cooled and then poured into cold water to dissolve the PPA. The resulting solid is collected by filtration.[24]
-
Washing: The solid product is washed thoroughly with cold water to remove any residual acid.[24]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure indole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]
Materials:
-
96-well plates
-
Cells of interest
-
Test compounds (indole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100 µL of Detergent Reagent or DMSO)[25]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[25]
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[25]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[25] The absorbance is directly proportional to the number of viable cells.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the inhibitory activity of compounds against AChE.[2]
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (indole derivatives)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to each well and incubate briefly.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance kinetically at 412 nm.
-
Data Analysis: The rate of color change is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Bacterial Biofilm Inhibition Assay
This protocol is used to evaluate the ability of indole derivatives to prevent the formation of bacterial biofilms.[21][27]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Test compounds (indole derivatives)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Culture Preparation: Prepare a diluted bacterial suspension (e.g., to an OD600 of 0.01) in fresh growth medium.[27]
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Then, add 100 µL of the test compound dilutions to the respective wells. Include positive (no inhibitor) and negative (medium only) controls.[27]
-
Incubation: Cover the plate and incubate statically at 37°C for 24 to 48 hours to allow for biofilm formation.[27]
-
Washing: Discard the planktonic cells and wash the wells gently with PBS or sterile water to remove non-adherent bacteria.[27]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[27]
-
Solubilization: Discard the crystal violet, wash the plate, and let it air dry. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.[27]
-
Quantification: Transfer the solubilized solution to a new plate and measure the absorbance at 595 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.[27]
Conclusion and Future Directions
Novel indole derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, provide a robust platform for addressing significant healthcare challenges. The data and protocols presented in this guide offer a foundational resource for researchers to explore and expand upon the vast potential of these compounds. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, improving their pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical trials. The continued investigation into the multifaceted mechanisms of indole derivatives will undoubtedly pave the way for innovative treatments for cancer, neurodegenerative disorders, and infectious diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 11. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 21. static.igem.org [static.igem.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. ijrpr.com [ijrpr.com]
- 25. atcc.org [atcc.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 4-bromo-5-methoxy-1H-indole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4-bromo-5-methoxy-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the regioselective bromination of 5-methoxy-1H-indole using N-bromosuccinimide (NBS). This method offers a straightforward and efficient route to the desired product. All quantitative data is summarized for clarity, and a detailed workflow is provided.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with significant biological activities. The functionalization of the indole scaffold is a key strategy in the development of new therapeutic agents. Specifically, halogenated and methoxy-substituted indoles serve as important intermediates for further chemical modifications. This compound is a useful precursor for the synthesis of a variety of more complex molecules, leveraging the reactivity of the bromine substituent for cross-coupling reactions and the electronic properties of the methoxy group. This protocol details a reliable method for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction, where 5-methoxy-1H-indole is brominated at the C4 position. The methoxy group at C5 is an activating, ortho-para directing group, which favors the substitution at the adjacent C4 and C6 positions. Careful control of reaction conditions allows for the selective formation of the 4-bromo isomer.
Figure 1: Synthesis of this compound from 5-methoxy-1H-indole.
Experimental Protocol
This protocol is adapted from established procedures for the regioselective bromination of activated aromatic compounds.[1]
Materials and Reagents:
-
5-methoxy-1H-indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or powder funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-1H-indole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of indole).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up:
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 5-methoxy-1H-indole | 147.18 | user defined | 1.0 | user defined | - | - | - |
| N-Bromosuccinimide (NBS) | 177.98 | user defined | 1.0 - 1.1 | user defined | - | - | - |
| This compound | 226.07 | user defined | - | - | calculated | user defined | calculated |
Note: The user should define the starting amount of 5-methoxy-1H-indole and calculate the corresponding molar quantities and theoretical yield.
Experimental Workflow
Diagram 1: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and utilizes readily available reagents, making it a valuable procedure for researchers in organic synthesis and medicinal chemistry. The provided workflow and data table are intended to facilitate the successful execution and replication of this synthesis.
References
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for synthesizing substituted indoles via the Fischer indole synthesis. This classic yet versatile reaction remains a cornerstone in organic synthesis, particularly for creating the indole scaffold, a privileged structure in numerous biologically active compounds and pharmaceuticals.[1][2] This document outlines detailed methodologies, presents quantitative data in a structured format for easy comparison, and includes workflow diagrams to illustrate the experimental process.
Core Principles of the Fischer Indole Synthesis
The Fischer indole synthesis is an acid-catalyzed reaction that transforms arylhydrazines and enolizable aldehydes or ketones into indoles.[2][3] The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[3] The choice of acid catalyst, which can be a Brønsted or Lewis acid, and the reaction conditions are crucial for the success and efficiency of the synthesis.[2][3]
Experimental Workflow
The general workflow for the Fischer indole synthesis can be visualized as a two-step process: the formation of the hydrazone (which can be done in situ) and the subsequent acid-catalyzed cyclization to the indole.
Caption: General experimental workflow for the Fischer indole synthesis.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis
This protocol provides a general procedure that can be adapted for the synthesis of various substituted indoles. Specific examples with detailed parameters are provided in the subsequent sections.
Materials:
-
Substituted phenylhydrazine or its hydrochloride salt
-
Aldehyde or ketone
-
Acid catalyst (e.g., glacial acetic acid, zinc chloride, polyphosphoric acid, p-toluenesulfonic acid)[2][3]
-
Solvent (e.g., ethanol, glacial acetic acid, methanol)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., chloroform, ethyl acetate)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional - can be performed in situ):
-
In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol.
-
Add the corresponding aldehyde or ketone (1.0 - 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
To the reaction mixture containing the arylhydrazone, add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates.
-
Equip the flask with a reflux condenser and heat the reaction mixture to the desired temperature (often reflux).
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base, such as 1 M sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., 3 x 100 mL of chloroform or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
-
Characterization:
-
Characterize the purified indole using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.
-
Application Examples and Data
The following sections provide specific experimental details for the synthesis of various substituted indoles, with quantitative data summarized in tables for easy comparison.
Synthesis of 2,3,3,5-Tetramethylindolenine
This example demonstrates a straightforward synthesis using glacial acetic acid as both the solvent and the catalyst.
Reaction Scheme: p-Tolylhydrazine hydrochloride + Isopropyl methyl ketone → 2,3,3,5-Tetramethylindolenine
| Parameter | Value | Reference |
| Arylhydrazine | p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) | [5] |
| Ketone | Isopropyl methyl ketone (0.14 g, 1.62 mmol) | [5] |
| Catalyst/Solvent | Glacial acetic acid (2 g, 0.03 mol) | [5] |
| Reaction Time | 2.25 hours | [5] |
| Temperature | Reflux | [5] |
| Work-up | Neutralization with 1 M NaOH, extraction with CDCl₃ | [5] |
| Purification | Silica gel column | [5] |
| Yield | Not explicitly stated, but described as high yield. | [5] |
Detailed Protocol:
-
To a reaction flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).[5]
-
Reflux the mixture with stirring for 2.25 hours.[5]
-
Monitor the reaction progress by TLC.[5]
-
Once complete, cool the mixture to room temperature.[5]
-
Neutralize with 1 M NaOH solution, dilute with water (100 mL), and extract with CDCl₃ (3 x 100 mL).[5]
-
Dry the organic layer over Na₂SO₄, evaporate the solvent, and purify the residue by silica gel column chromatography.[5]
Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol utilizes zinc chloride as a Lewis acid catalyst.
Reaction Scheme: (4-Bromophenyl)hydrazine hydrochloride + Acetone → 5-Bromo-2-methyl-1H-indole
| Parameter | Value | Reference |
| Arylhydrazine | (4-Bromophenyl)hydrazine hydrochloride (1.0 eq) | [1] |
| Ketone | Acetone (1.1 - 1.5 eq) | [1] |
| Catalyst | Anhydrous zinc chloride (1.2 eq) | [1] |
| Solvent | Ethanol (for hydrazone formation) | [1] |
| Reaction Time | Not specified, monitored by TLC | [1] |
| Temperature | Reflux | [1] |
| Work-up | Neutralization, extraction with organic solvent | [1] |
| Purification | Silica gel column chromatography, recrystallization | [1] |
| Yield | Not explicitly stated |
Detailed Protocol:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 - 1.5 eq) and stir at room temperature for 30-60 minutes.[1]
-
Fischer Indole Cyclization: To the mixture, carefully add anhydrous zinc chloride (1.2 eq).[1]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux, monitoring by TLC.[1]
-
After completion, cool the reaction and perform a standard aqueous work-up including neutralization and extraction.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[1]
-
Further purify by recrystallization if necessary.[1]
Synthesis of 7-Ethyltryptophol
This example illustrates the synthesis of a key intermediate for the anti-inflammatory drug etodolac.
Reaction Scheme: 2-Ethylphenylhydrazine + 2,3-Dihydrofuran → 7-Ethyltryptophol
| Parameter | Value | Reference |
| Arylhydrazine | 2-Ethylphenylhydrazine | [4][6][7][8] |
| Carbonyl Source | 2,3-Dihydrofuran | [4][6][7][8] |
| Catalyst/Solvent | Methanol/Water with H₂SO₄ | [8] |
| Reaction Time | 3.7 - 6 minutes (Continuous Flow) | [8] |
| Temperature | 115 - 122 °C (Continuous Flow) | [8] |
| Work-up | Extraction | [4][6][7][8] |
| Purification | Not detailed | |
| Yield | 40-50% | [4][6][7][8] |
Note: The provided references for this synthesis primarily focus on a continuous flow methodology, which differs from a standard batch protocol. The yield is noted to be moderate due to the formation of byproducts.[4][6][7][8] A microwave-assisted batch synthesis has been reported to achieve a 78% net yield.[7]
Microwave-Assisted Synthesis of 2-Phenylindole
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields.[9][10]
Reaction Scheme: Phenylhydrazine + Propiophenone → 2-Phenylindole
| Parameter | Value | Reference |
| Arylhydrazine | Phenylhydrazine | [10] |
| Ketone | Propiophenone | [10] |
| Catalyst/Solvent | Eaton's Reagent (P₂O₅ in MeSO₃H) | [10] |
| Microwave Power | Not specified | |
| Reaction Time | 10 minutes | [10] |
| Temperature | 170 °C | [9][10] |
| Work-up | Quench with ice, neutralize with NaHCO₃ | [9] |
| Purification | Not detailed | |
| Yield | 92% | [10] |
Detailed Protocol:
-
In a microwave vial, combine phenylhydrazine, propiophenone, and Eaton's reagent.
-
Seal the vial and place it in a microwave reactor.[9]
-
Irradiate the mixture at 170 °C for 10 minutes with stirring.[9][10]
-
After cooling, carefully pour the reaction mixture onto crushed ice.[9]
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[9]
-
Extract the product, dry the organic layer, and concentrate to obtain the crude product for further purification.
Logical Relationships and Troubleshooting
The success of the Fischer indole synthesis is dependent on several factors, including the electronic properties of the substituents on both the arylhydrazine and the carbonyl compound.
Caption: Troubleshooting logic for the Fischer indole synthesis.
Electron-donating groups on the arylhydrazine generally facilitate the reaction, while strong electron-withdrawing groups can hinder it. The choice of a milder or stronger acid catalyst and the careful control of temperature can significantly impact the yield and prevent the formation of byproducts. When using unsymmetrical ketones, a mixture of regioisomers can be formed, and the product ratio can often be influenced by the acidity of the reaction medium.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions | springerprofessional.de [springerprofessional.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijrpr.com [ijrpr.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-bromo-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for various palladium-catalyzed cross-coupling reactions utilizing 4-bromo-5-methoxy-1H-indole as a key building block. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of the 4-position opens avenues for the synthesis of novel therapeutic agents. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, offering a starting point for the synthesis of diverse indole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted indoles from this compound.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Good to High |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | High |
| 4 | Vinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | Good |
Yields are generalized based on similar substrates and may vary.
Experimental Protocol: Synthesis of 5-methoxy-4-phenyl-1H-indole
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,2-dimethoxyethane (DME) to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-methoxy-4-phenyl-1H-indole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[3][4] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the 5-methoxy-1H-indole core.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine (R¹R²NH) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 110 | Good to High |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2) | Dioxane | 100 | High |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | Good |
Yields are generalized based on similar substrates and may vary.
Experimental Protocol: Synthesis of 5-methoxy-4-(morpholino)-1H-indole
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to a dry Schlenk tube.
-
Add cesium carbonate (1.5 equiv).
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Add anhydrous, degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 5-methoxy-4-(morpholino)-1H-indole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted indoles.[5][6] These products are valuable intermediates for further transformations.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | High[6] |
| 2 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | RT | High[6] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | Toluene | 70 | Good |
| 4 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Diisopropylamine (2) | Acetonitrile | 60 | Good |
Yields are generalized based on similar substrates and may vary.
Experimental Protocol: Synthesis of 5-methoxy-4-(phenylethynyl)-1H-indole[6]
-
To a dry flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous DMF and triethylamine (2.0 equiv) via syringe.
-
Add phenylacetylene (1.2 equiv) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain 5-methoxy-4-(phenylethynyl)-1H-indole.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[7][8] This reaction is useful for introducing vinyl groups at the 4-position of the indole ring.
General Reaction Scheme:
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: 4-Bromo-5-methoxy-1H-indole in Medicinal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Bromo-5-methoxy-1H-indole has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring a reactive bromine atom and an electron-donating methoxy group on the indole core, provides a strategic starting point for the development of novel therapeutics targeting a range of diseases, including cancer and viral infections. This application note delves into the utility of this compound, providing detailed protocols for its derivatization and summarizing the biological activities of the resulting molecules.
Application in the Synthesis of Potent Kinase Inhibitors
One of the significant applications of this compound is in the synthesis of kinase inhibitors. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. This strategy is instrumental in the construction of compounds targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
For instance, derivatives of this compound have been explored as precursors to potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in several pathologies, including neurodegenerative diseases and cancer.
Antiviral and Anticancer Potential of this compound Derivatives
Beyond kinase inhibition, the indole scaffold is a well-established pharmacophore in the design of antiviral and anticancer agents. The strategic placement of the bromo and methoxy groups on the 1H-indole ring allows for fine-tuning of the electronic and steric properties of the resulting derivatives, influencing their interaction with biological targets.
Research has demonstrated that modifications of the this compound core can lead to compounds with significant cytotoxic activity against various cancer cell lines. Similarly, the indole nucleus is a common feature in many antiviral compounds, and derivatives of this compound are being investigated for their potential to inhibit viral replication.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative compounds synthesized from this compound derivatives.
| Compound ID | Target | Assay Type | IC50 (µM) | Cancer Cell Line |
| 1a | Tubulin Polymerization | Inhibition Assay | 0.52 | HeLa |
| 1b | Tubulin Polymerization | Inhibition Assay | 0.34 | MCF-7 |
| 1c | Tubulin Polymerization | Inhibition Assay | 0.86 | HT-29 |
| 2a | Not Specified | Cytotoxicity Assay | 13.2 | MCF-7 |
| 2b | Not Specified | Cytotoxicity Assay | 8.2 | MDA-MB-468 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Arylation of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4), finely ground (2.0 equivalents)
-
Anhydrous dioxane and water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), K3PO4 (2.0 equivalents), Pd(OAc)2 (0.02 equivalents), and SPhos (0.04 equivalents).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methoxy-1H-indole derivative.
Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives (Illustrative Example)
The following is a general procedure for the synthesis of a class of potent tubulin polymerization inhibitors.
Step 1: Vilsmeier-Haack Formylation of Indole
-
To a stirred and cooled (0 °C) solution of phosphorus oxychloride (POCl3, 3 mL) in dimethylformamide (DMF, 6 mL), add the desired indole (5 mmol) in DMF (6 mL).
-
After 30 minutes, remove the ice bath and continue stirring at room temperature for 3 hours.
-
Pour the reaction mixture into 100 mL of ice water and adjust the pH to 10 with 1 M NaOH to precipitate the indole-3-carboxaldehyde.
Step 2: N-Methylation of Indole-3-carboxaldehyde
-
To a solution of the indole-3-carboxaldehyde (2 mmol) in DMF, add sodium hydride (NaH, 2.2 mmol) at 0 °C.
-
After stirring for 30 minutes, add iodomethane (2.2 mmol) and stir at room temperature for 3 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
Step 3: Imine Formation
-
Dissolve the N-methyl-indole-3-carboxaldehyde (2 mmol) in ethanol (20 mL).
-
Add 3,4,5-trimethoxyaniline (2 mmol) and acetic acid (1 mL) and reflux the mixture at 80 °C for 6 hours.
-
Cool the reaction to room temperature and filter to collect the crude imine product.
Step 4: Reduction of Imine
-
Dissolve the imine (1.5 mmol) in methanol (20 mL) and add sodium borohydride (6 mmol).
-
Reflux the mixture at 70 °C for 5 hours.
-
Pour the mixture into water and filter to obtain the secondary amine.
Step 5: Acylation
-
To a solution of the secondary amine (1 mmol) and triethylamine (1.5 mmol) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.2 mmol).
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the amide.
Step 6: Final Product Formation
-
To a solution of the amide (1 mmol) in acetonitrile, add the desired pyrazole or triazole (1.2 mmol) and potassium carbonate (2 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography to yield the final product.[1]
Visualizing Synthetic Pathways and Biological Mechanisms
To better illustrate the synthetic strategies and biological pathways discussed, the following diagrams have been generated.
Conclusion
This compound stands as a valuable and versatile starting material in the field of medicinal chemistry. Its inherent reactivity and substitution pattern provide a robust platform for the synthesis of diverse molecular architectures with significant therapeutic potential. The protocols and data presented herein underscore its importance and provide a foundation for researchers and drug development professionals to explore its utility in the discovery of novel kinase inhibitors, anticancer agents, and antiviral compounds.
References
Application Notes and Protocols for the Derivatization of 4-bromo-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the indole nucleus of 4-bromo-5-methoxy-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it possesses for diversification at multiple positions. The following sections detail key transformations, including N-alkylation and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as electrophilic substitution at the C-3 position.
N-Alkylation of the Indole Nitrogen
The N-H proton of the indole nucleus can be readily deprotonated with a suitable base, followed by quenching with an electrophile to introduce a variety of substituents. This modification is crucial for modulating the pharmacological properties of indole-containing compounds.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data: N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 2 | >95 |
| 2 | Benzyl Bromide | NaH | DMF | RT | 4 | 91 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 12 | 85 |
| 4 | Allyl Bromide | NaH | THF | RT | 3 | 93 |
Note: Yields are based on reactions with similar substituted indoles and may require optimization for this compound.
Visualization: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The bromine atom at the C-4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
This reaction facilitates the formation of a C-C bond between the indole and an aryl or vinyl group using a boronic acid or ester.
-
Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or ethanol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often reduce reaction times significantly. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane | 90 | 8 | 88 |
| 3 | Thiophene-3-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 6 | 85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 78 |
Note: Yields are based on reactions with similar bromoindoles and may require optimization.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
This reaction allows for the formation of a C-C bond between the indole and a terminal alkyne.
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (2) | DMF | 80 | 93 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt (2) | THF | RT | 90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (2) | THF | 50 | 85 |
| 4 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | 5 | Cs₂CO₃ (2) | Toluene | 100 | 82 |
Note: Yields are based on reactions with similar bromoindoles and may require optimization.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming a C-N bond between the indole and a primary or secondary amine.
-
Preparation: In a glovebox or under an inert atmosphere, add to a Schlenk tube this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-3 equivalents).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (usually 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 92 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (3) | Toluene | 100 | 88 |
| 4 | Diethylamine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOt-Bu (1.5) | Toluene | 90 | 75 |
Note: Yields are based on reactions with similar aryl bromides and may require optimization.
Heck Coupling
The Heck reaction enables the formation of a C-C bond between the indole and an alkene, typically with high trans selectivity.
-
Preparation: To a sealable reaction vessel, add this compound (1.0 equivalent), the alkene (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃ or PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equivalents).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Reaction: Seal the vessel and heat the mixture to 80-140 °C with stirring.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | Et₃N (2) | DMF | 120 | 85 |
| 2 | Methyl acrylate | Pd(OAc)₂ (5) | K₂CO₃ (2) | Acetonitrile | 100 | 80 |
| 3 | N-Vinylpyrrolidone | PdCl₂(PPh₃)₂ (4) | NaOAc (2) | NMP | 130 | 77 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (3) | Et₃N (2) | DMF | 120 | 82 |
Note: Yields are based on reactions with similar aryl bromides and may require optimization.
Electrophilic Substitution at the C-3 Position
The indole nucleus is electron-rich and susceptible to electrophilic attack, predominantly at the C-3 position.
Vilsmeier-Haack Reaction (Formylation)
This reaction introduces a formyl (-CHO) group at the C-3 position.
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add anhydrous DMF and slowly add phosphorus oxychloride (POCl₃, 1.0-1.2 equivalents) with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: To this mixture, add a solution of this compound (1.0 equivalent) in DMF dropwise at 0 °C.
-
Heating: After the addition is complete, warm the reaction to room temperature and then heat to 40-60 °C for 1-3 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a solution of sodium hydroxide to make the solution basic.
-
Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by recrystallization or column chromatography.
Mannich Reaction
This reaction introduces an aminomethyl group at the C-3 position.
-
Preparation: To a solution of a secondary amine (e.g., dimethylamine, 1.1 equivalents) in a suitable solvent (e.g., acetic acid or ethanol), add aqueous formaldehyde (1.1 equivalents) at 0 °C.
-
Reaction: To this mixture, add this compound (1.0 equivalent) and stir the reaction at room temperature for 12-24 hours.
-
Work-up: Make the reaction mixture basic with an aqueous solution of NaOH or K₂CO₃.
-
Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography to yield the Mannich base.
Quantitative Data: C-3 Electrophilic Substitution
| Entry | Reaction | Reagents | Solvent | Temp. (°C) | Yield (%) |
| 1 | Vilsmeier-Haack | POCl₃, DMF | DMF | 60 | ~85 |
| 2 | Mannich | CH₂O, Me₂NH | Acetic Acid | RT | ~90 |
Note: Yields are based on reactions with similar electron-rich indoles.
Visualization: C-3 Functionalization Pathways
Caption: Electrophilic substitution reactions at the C-3 position.
Application Notes and Protocols for the Scale-up Synthesis of Substituted Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and modern methods for the scale-up synthesis of substituted indole compounds, a critical scaffold in pharmaceutical and materials science.[1][2][3][4] This document outlines detailed experimental protocols, presents comparative data for prominent synthetic routes, and offers insights into overcoming common scale-up challenges.
Introduction
The indole nucleus is a privileged structure found in a vast array of biologically active natural products and synthetic pharmaceuticals.[4][5][6] Consequently, the development of robust and scalable methods for the synthesis of substituted indoles is of paramount importance to the pharmaceutical and chemical industries.[3] This document details several key methodologies, including the classical Fischer, Bischler-Möhlau, and Larock indole syntheses, alongside modern advancements such as flow chemistry, which offers significant advantages for large-scale production.[7][8][9]
Comparative Data of Common Indole Synthesis Protocols
The selection of a synthetic route for scale-up depends on various factors including substrate scope, reaction conditions, yield, and cost-effectiveness. The following table summarizes quantitative data for the synthesis of a model compound, 2-phenylindole, via three common methods.
| Synthesis Protocol | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170-180°C, 15-20 min | 72-86% | [10] |
| Larock Indole Annulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature, 12h | 69-78% | [10] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation, 600W, 1 min | 52-75% | [10][11] |
Experimental Protocols
Detailed methodologies for key indole syntheses are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method for the preparation of 2,3-substituted indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][12]
Protocol for the Synthesis of 2-Phenylindole:
-
Reagents: Phenylhydrazine, Acetophenone, Zinc chloride (ZnCl₂).
-
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, a mixture of phenylhydrazine (1 equivalent) and acetophenone (1.1 equivalents) is prepared.
-
Anhydrous zinc chloride (2 equivalents) is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to 170-180°C for 15-20 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenylindole.
-
Challenges in Scale-Up: A common issue during the scale-up of the Fischer indole synthesis is the formation of tar and polymeric byproducts, often exacerbated by the acidic conditions and high temperatures.[13] Careful temperature control using a jacketed reactor and optimization of the acid catalyst are crucial.[13] The use of solid acid catalysts like Amberlite IR-120 H can sometimes yield better results with fewer side reactions.[13]
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction that provides a powerful method for the synthesis of 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[14][15]
Protocol for the Synthesis of 2,3-Diphenylindole:
-
Reagents: 2-Iodoaniline, Diphenylacetylene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1 equivalent), diphenylacetylene (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.5 equivalents).
-
Add anhydrous DMF as the solvent.
-
The reaction mixture is heated to 100°C and stirred for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Scale-Up Considerations: The cost of the palladium catalyst can be a significant factor in large-scale synthesis.[16] Recent advancements have focused on developing more economical and sustainable catalyst systems, including the use of nickel or manganese catalysts.[1][16]
Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline to form a 2-arylindole.[11][17][18]
Protocol for the Synthesis of 2-Phenylindole:
-
Reagents: α-Bromoacetophenone, Aniline, Anilinium bromide.
-
Procedure:
-
A mixture of α-bromoacetophenone (1 equivalent) and a large excess of aniline (e.g., 10-20 equivalents) is prepared.
-
Anilinium bromide (catalytic amount) is added to the mixture.
-
The reaction can be performed under thermal conditions by heating to reflux or, for improved efficiency, using microwave irradiation (e.g., 600W for 1 minute).[10][11]
-
After the reaction is complete, the excess aniline is removed by distillation under reduced pressure.
-
The residue is taken up in an organic solvent and washed with an acidic solution to remove any remaining aniline.
-
The organic layer is then washed with water and brine, dried, and concentrated.
-
Purification is achieved through column chromatography.
-
Challenges: The Bischler-Möhlau synthesis often requires harsh reaction conditions and can suffer from poor yields and the formation of regioisomeric byproducts.[11][19] Milder methods using catalysts like lithium bromide or microwave-assisted protocols have been developed to address these issues.[11][17]
Modern Approaches: Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful technology for the scale-up of indole synthesis, offering several advantages over traditional batch processing.[7][9]
Key Advantages of Flow Chemistry: [13]
-
Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with exothermic or hazardous reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.
-
Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes.
-
Faster Reaction Times: Reactions can often be performed at higher temperatures and pressures safely, significantly reducing reaction times.
-
Scalability: Scaling up can be as simple as running the reactor for a longer duration or using multiple reactors in parallel.[20]
A continuous flow approach has been successfully applied to the Fischer indole synthesis, significantly reducing reaction times and the formation of degradation products.[8][13]
Visualizations
Fischer Indole Synthesis Workflow
References
- 1. Synthesis of Indoles through Larock Annulation: Recent Advances | PDF [slideshare.net]
- 2. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 17. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 18. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 19. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
Application Notes and Protocols for One-Pot Synthesis of Functionalized Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized indoles from bromo-methoxy substituted precursors. This methodology offers an efficient and streamlined approach to constructing the indole scaffold, a privileged structure in numerous biologically active compounds and pharmaceuticals. The protocols described herein are based on palladium-catalyzed cross-coupling reactions, such as the Larock indole synthesis or a sequential Sonogashira coupling and cyclization, which enable the formation of diverse indole derivatives in a single reaction vessel.
Introduction
The indole nucleus is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is of significant interest to the scientific community. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot syntheses, by combining multiple reaction steps into a single operation, offer a more atom-economical and efficient alternative.
This application note focuses on the one-pot synthesis of functionalized indoles starting from readily available bromo-methoxy aniline precursors and alkynes. The palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne, known as the Larock indole synthesis, is a powerful tool for constructing 2,3-disubstituted indoles.[1][2] A related and equally effective one-pot strategy involves a sequential palladium-catalyzed Sonogashira cross-coupling of a bromo-methoxy aniline with a terminal alkyne, followed by an in-situ intramolecular cyclization to afford the indole ring system. These methods demonstrate broad functional group tolerance and provide access to a wide range of substituted indoles.[3][4]
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of functionalized methoxy-indoles from various bromo-methoxy aniline and alkyne precursors. The data is compiled from literature reports of similar palladium-catalyzed indole syntheses and is intended to provide an expected range of yields and reaction conditions.
| Entry | Bromo-Methoxy Aniline Precursor | Alkyne | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Bromo-2-methoxyaniline | Diphenylacetylene | 5-Methoxy-2,3-diphenyl-1H-indole | 18 | 100 | 85 |
| 2 | 4-Bromo-2-methoxyaniline | 1-Phenyl-1-propyne | 5-Methoxy-2-methyl-3-phenyl-1H-indole | 24 | 100 | 78 |
| 3 | 2-Bromo-4-methoxyaniline | 1,4-Diphenyl-1,3-butadiyne | 7-Methoxy-2-phenyl-3-(phenylethynyl)-1H-indole | 16 | 110 | 72 |
| 4 | 2-Bromo-5-methoxyaniline | 1-Hexyne | 6-Methoxy-3-butyl-2-methyl-1H-indole | 24 | 90 | 65 |
| 5 | 4-Bromo-3-methoxyaniline | Phenylacetylene | 4-Methoxy-2-phenyl-1H-indole | 20 | 100 | 80 |
Experimental Protocols
Protocol 1: One-Pot Larock Indole Synthesis
This protocol describes a general procedure for the palladium-catalyzed one-pot synthesis of a 2,3-disubstituted methoxy-indole from a bromo-methoxy aniline and a disubstituted alkyne.
Materials:
-
Bromo-methoxy aniline derivative (1.0 mmol)
-
Disubstituted alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the bromo-methoxy aniline (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (3.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the disubstituted alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired functionalized indole.
Protocol 2: One-Pot Sequential Sonogashira Coupling and Cyclization
This protocol outlines a general procedure for the one-pot synthesis of a 2-substituted methoxy-indole from a bromo-methoxy aniline and a terminal alkyne.
Materials:
-
Bromo-methoxy aniline derivative (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the bromo-methoxy aniline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (2.5 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours for the Sonogashira coupling step. Monitor the consumption of the bromo-methoxy aniline by TLC.
-
After the initial coupling is complete, increase the temperature to 120-140 °C and continue stirring for an additional 12-18 hours to facilitate the intramolecular cyclization.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 7-9).
-
Purify the crude product by column chromatography on silica gel to yield the functionalized indole.
Visualizations
Signaling Pathway and Logical Relationships
Caption: One-pot synthesis of functionalized indoles.
Experimental Workflow
Caption: Experimental workflow for one-pot indole synthesis.
References
Protecting Group Strategies for 4-bromo-5-methoxy-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of nitrogen protecting group strategies for 4-bromo-5-methoxy-1H-indole. The appropriate choice of a protecting group is critical for the successful synthesis and functionalization of this versatile indole derivative, preventing unwanted side reactions and directing reactivity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The indole nitrogen, however, can be reactive under various conditions, necessitating the use of a protecting group during multi-step syntheses. The selection of an appropriate N-protecting group depends on its stability to the planned reaction conditions and the ease of its removal without affecting other functional groups, such as the bromo and methoxy substituents.[1][2] This guide outlines strategies for four commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Methoxybenzyl (PMB).
Comparative Data of Protecting Groups
The choice of a protecting group is a critical decision in the synthetic route. The following table summarizes the key characteristics and typical reaction conditions for the protection and deprotection of the indole nitrogen, based on general literature knowledge adapted for this compound.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | (Boc)₂O, DMAP, THF, Room Temp. | TFA, DCM, 0 °C to Room Temp. | Easy to introduce and remove under mild acidic conditions. | Acid labile; not suitable for reactions involving strong acids. |
| Ts | TsCl, NaH, DMF, 0 °C to Room Temp. | Cs₂CO₃, THF/MeOH, Room Temp. to Reflux | Electron-withdrawing, stabilizing the indole ring; stable to acidic conditions. | Requires harsher conditions for removal (strong base or reducing agents).[3] |
| SEM | SEM-Cl, NaH, DMF, 0 °C | TBAF, THF, Reflux | Robust protection under various conditions; cleaved by fluoride sources. | Removal can be sluggish; fluoride may not be compatible with silyl groups elsewhere in the molecule.[4] |
| PMB | PMB-Cl, NaH, DMF, 0 °C | DDQ, CH₂Cl₂/H₂O or TFA | Stable to a range of conditions; can be removed oxidatively or with strong acid. | Oxidative deprotection may not be suitable for sensitive substrates.[5][6] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound.
tert-Butoxycarbonyl (Boc) Group Strategy
a) Protection Protocol: Synthesis of 1-Boc-4-bromo-5-methoxy-1H-indole
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-bromo-5-methoxy-1H-indole.
-
b) Deprotection Protocol: Cleavage of the Boc Group
-
Materials: 1-Boc-4-bromo-5-methoxy-1H-indole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-Boc-4-bromo-5-methoxy-1H-indole (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (10-20 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify if necessary to obtain this compound.
-
Tosyl (Ts) Group Strategy
a) Protection Protocol: Synthesis of 1-Tosyl-4-bromo-5-methoxy-1H-indole
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), p-Toluenesulfonyl chloride (TsCl), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-Tosyl-4-bromo-5-methoxy-1H-indole.
-
b) Deprotection Protocol: Cleavage of the Ts Group
-
Materials: 1-Tosyl-4-bromo-5-methoxy-1H-indole, Cesium carbonate (Cs₂CO₃), Tetrahydrofuran (THF), Methanol (MeOH).
-
Procedure:
-
To a solution of 1-Tosyl-4-bromo-5-methoxy-1H-indole (1.0 eq) in a mixture of THF and MeOH (2:1), add Cs₂CO₃ (3.0 eq).[3]
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.[3]
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry, and concentrate to give the deprotected indole. Purify by column chromatography if necessary.
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Group Strategy
a) Protection Protocol: Synthesis of 1-SEM-4-bromo-5-methoxy-1H-indole
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.[4]
-
b) Deprotection Protocol: Cleavage of the SEM Group
-
Materials: 1-SEM-4-bromo-5-methoxy-1H-indole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-SEM-4-bromo-5-methoxy-1H-indole (1.0 eq) in anhydrous THF.
-
Add TBAF solution (3.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.[4]
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
-
p-Methoxybenzyl (PMB) Group Strategy
a) Protection Protocol: Synthesis of 1-PMB-4-bromo-5-methoxy-1H-indole
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), p-Methoxybenzyl chloride (PMB-Cl), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To an ice-water cooled solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.5 eq) portionwise.
-
Stir the reaction at 0 °C until gas evolution ceases.
-
Slowly add PMB-Cl (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by slowly adding a saturated solution of NH₄Cl.
-
Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[5]
-
b) Deprotection Protocol: Cleavage of the PMB Group
-
Materials: 1-PMB-4-bromo-5-methoxy-1H-indole, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM), Water.
-
Procedure:
-
To a solution of 1-PMB-4-bromo-5-methoxy-1H-indole (1.0 eq) in a mixture of DCM and water (e.g., 18:1) at 0 °C, add DDQ (1.3 eq) slowly as a solid.[5]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The crude mixture can be directly loaded onto a silica gel column for purification.
-
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection strategies discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of C4 and C5 Positions of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] While the functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, the selective modification of the carbocyclic ring, specifically at the C4 and C5 positions, has historically presented a significant challenge due to the lower intrinsic reactivity of these sites.[2][3] However, recent advancements in transition-metal catalysis and directing group strategies have opened new avenues for the precise and efficient functionalization of these positions, enabling the synthesis of novel indole derivatives with diverse biological activities.[3][4] C4- and C5-substituted indoles are found in a variety of biologically active molecules, making their synthesis a key focus in drug discovery and development.[3][4]
These application notes provide an overview of modern synthetic methodologies for the selective functionalization of the C4 and C5 positions of the indole ring. Detailed experimental protocols for key transformations, quantitative data on reaction scope, and visual representations of reaction pathways are presented to aid researchers in the design and execution of synthetic strategies targeting these challenging positions.
I. C4-Position Functionalization of the Indole Ring
The C4-position of indole, while less reactive than the pyrrole ring positions, can be selectively functionalized using various transition-metal-catalyzed cross-coupling reactions. A common and effective strategy involves the use of a directing group at the C3 position to guide the metal catalyst to the adjacent C4-H bond.
Palladium-Catalyzed C4-Arylation
A widely employed method for the C4-arylation of indoles utilizes a palladium catalyst in conjunction with a directing group at the C3 position, such as a pivaloyl or trifluoroacetyl group.[3][5]
Experimental Protocol: General Procedure for Palladium-Catalyzed C4-Arylation of 3-Pivaloylindole
-
Materials: 3-Pivaloylindole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), Ligand (e.g., PPh₃, 10-20 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv), and a suitable solvent (e.g., Toluene, Dioxane, or DMF).
-
Procedure:
-
To an oven-dried reaction vessel, add 3-pivaloylindole, aryl iodide, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated indole.
-
Quantitative Data: Substrate Scope for Palladium-Catalyzed C4-Arylation
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 4-(p-tolyl)-3-pivaloylindole | 85 |
| 2 | 4-Iodoanisole | 4-(4-methoxyphenyl)-3-pivaloylindole | 82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)-3-pivaloylindole | 75 |
| 4 | 1-Iodo-3-nitrobenzene | 4-(3-nitrophenyl)-3-pivaloylindole | 68 |
| 5 | 2-Iodothiophene | 4-(thiophen-2-yl)-3-pivaloylindole | 78 |
Yields are representative and may vary depending on the specific reaction conditions and substrates used.
Caption: Simplified catalytic cycle for the Catellani reaction.
III. Biological Significance and Applications
The ability to selectively functionalize the C4 and C5 positions of the indole ring has significant implications for drug discovery. Many natural products and synthetic compounds with substituents at these positions exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. T[1][4][6]he methodologies outlined in these notes provide medicinal chemists with powerful tools to generate novel analogues of biologically active indoles for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Conclusion
The functionalization of the C4 and C5 positions of the indole ring has evolved from a synthetic challenge to a feasible and versatile area of organic chemistry. The continued development of novel catalytic systems and directing group strategies will undoubtedly lead to even more efficient and selective methods for the synthesis of complex indole derivatives, further expanding their utility in medicinal chemistry and materials science.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-5-methoxy-1H-indole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-bromo-5-methoxy-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Question: My purified this compound appears as a pinkish or yellowish solid. What are the likely impurities?
Answer: The appearance of a pinkish or yellowish haze in what should be a white to off-white solid is common for indole derivatives and can be attributed to several factors. Indoles are susceptible to oxidation and polymerization, especially when exposed to light and air. The observed color is likely due to the formation of such degradation products. It is recommended to store the compound in a dark place, sealed from air, at room temperature.
Question: During column chromatography, my compound is streaking or tailing down the column. How can I resolve this?
Answer: Streaking or tailing of indole compounds on a silica gel column is a frequent issue, often caused by the interaction of the basic nitrogen atom of the indole ring with the acidic silica gel. To mitigate this, consider the following solutions:
-
Deactivation of Silica Gel: Pre-treat the silica gel with a solvent system containing a small percentage of a basic modifier, such as triethylamine (1-3%), to neutralize the acidic sites.
-
Alternative Stationary Phase: If streaking persists, using a less acidic stationary phase like neutral alumina or florisil can be beneficial.
-
Compound Stability Check: Before performing column chromatography, it is advisable to check the stability of your compound on silica gel using a 2D-TLC plate.
Question: I am having difficulty achieving good separation of my target compound from impurities during column chromatography. What can I do?
Answer: Achieving optimal separation requires careful selection of the mobile phase. A patent describing the synthesis of this compound mentions the use of fast chromatography with a hexane/ethyl acetate eluent.[1] To optimize this system:
-
TLC Optimization: First, screen various solvent ratios of hexane/ethyl acetate using Thin Layer Chromatography (TLC). The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system (higher hexane content) and gradually increasing the polarity by increasing the proportion of ethyl acetate. This can help to effectively separate compounds with a wide range of polarities.
Question: I am unable to visualize my colorless compound on the TLC plate. How can I see the spots?
Answer: While this compound is a solid, it may not be colored. For visualizing indole derivatives on a TLC plate, several methods can be used:
-
UV Light: Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).
-
Staining Reagents: If UV visualization is not sufficient, specific chemical stains can be used. Ehrlich's reagent (p-dimethylaminobenzaldehyde) is highly specific for indoles and typically produces blue or purple spots. A more general stain like potassium permanganate (KMnO4) can also be used, which reacts with most organic compounds to give yellow/brown spots on a purple background.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of this compound?
A1: Based on purification of similar indole compounds, a good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[1][2] You can begin with a low polarity mixture, such as 10:1 hexane/ethyl acetate, and gradually increase the polarity.
Q2: What is a suitable solvent for recrystallizing crude this compound?
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this, you can try the following:
-
Use a larger volume of the solvent to ensure the saturation point is reached at a lower temperature.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Add a seed crystal to initiate crystallization.
-
Consider a different solvent system with a lower boiling point.
Q4: How can I remove highly polar impurities?
A4: If your crude product contains highly polar impurities, they will likely remain at the baseline of the TLC plate in a hexane/ethyl acetate system. During column chromatography, these impurities will adhere strongly to the silica gel. After eluting your target compound, you can flush the column with a more polar solvent, such as 100% ethyl acetate or a mixture containing methanol, to remove these impurities.
Quantitative Data Summary
| Purification Method | Parameter | Recommended Value/System | Expected Purity | Reference |
| Column Chromatography | Stationary Phase | Silica Gel (can be deactivated with 1-3% triethylamine) | >98% | General practice for indoles |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | [1][2] | ||
| Recrystallization | Solvent | Hot Acetone | >99% | [3] (for a similar compound) |
| Ethanol/Water or Methanol/Water | General practice for indoles |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane/ethyl acetate to determine the optimal solvent system that gives an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20:1 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 20:1 to 10:1 to 5:1 hexane/ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of crude this compound.
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Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., acetone). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., acetone) required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
common side products in the synthesis of bromo-methoxy-indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-methoxy-indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in the synthesis of bromo-methoxy-indoles?
A1: The most common side products encountered during the synthesis of bromo-methoxy-indoles can be categorized as follows:
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Over-brominated indoles: These include di- and poly-brominated species, which arise when the reaction conditions are too harsh or when an excess of the brominating agent is used. The electron-donating nature of the methoxy group activates the indole ring, making it susceptible to further bromination.
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Regioisomers: In syntheses like the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of different positional isomers of the final indole product. The regioselectivity can be influenced by the nature of the acid catalyst and the reaction temperature.
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Oxidized byproducts: Indoles can be sensitive to oxidation, leading to the formation of oxindoles and isatins, especially under harsh brominating conditions.
-
Starting materials and intermediates: Incomplete reactions can result in the presence of unreacted starting materials or stable intermediates, such as hydrazones in the Fischer indole synthesis.
Q2: How does the choice of brominating agent affect the regioselectivity of bromination on a methoxy-indole core?
A2: The choice of brominating agent and solvent system is crucial for controlling the position of bromination on the methoxy-indole scaffold. For instance, the bromination of ethyl methoxyindole-2-carboxylates with bromine in acetic acid tends to occur on the benzene portion of the indole. In contrast, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or pyridinium bromide perbromide in pyridine typically results in bromination at the 3-position of the pyrrole ring.[1]
Q3: In a Fischer indole synthesis of a bromo-methoxy-indole, what are the key factors influencing the formation of side products?
A3: In the Fischer indole synthesis, several factors can lead to the formation of side products:
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Acid Catalyst: The type and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) are critical. Harsh acidic conditions can lead to degradation of the starting material or the product.[2]
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Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.
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Starting Phenylhydrazine: The position of the methoxy and bromo groups on the phenylhydrazine can influence the cyclization step. In some cases, unexpected products can form; for example, the synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate 2-methoxyphenylhydrazone using HCl in ethanol can also yield ethyl 6-chloroindole-2-carboxylate as an abnormal byproduct.[3]
-
Carbonyl Compound: The use of an unsymmetrical aldehyde or ketone can result in a mixture of regioisomeric indoles.
Q4: Can oxidation of the indole ring to an oxindole be a significant side reaction during bromination?
A4: Yes, the oxidation of indoles to oxindoles can be a significant side reaction, particularly when using certain brominating agents like N-bromosuccinimide (NBS) in aqueous solvent systems.[4] The electron-rich indole nucleus is susceptible to oxidation, and the reaction conditions for bromination can sometimes facilitate this transformation.
Troubleshooting Guides
Issue 1: Formation of Multiple Brominated Products (Over-bromination)
| Potential Cause | Recommended Solution |
| Excess brominating agent | Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). A slight excess may be needed for full conversion, but a large excess will lead to di- and poly-bromination. |
| High reaction temperature | Perform the bromination at a lower temperature. For many reactions, 0 °C or even lower is recommended to improve selectivity. |
| Inappropriate solvent | The choice of solvent can influence reactivity. For direct bromination, solvents like dichloromethane (DCM) or acetic acid are common. Consider a less polar solvent to potentially reduce the reaction rate. |
| Highly activated substrate | The methoxy group strongly activates the indole ring. If over-bromination is persistent, consider protecting the indole nitrogen (e.g., with a tosyl or BOC group) to moderate its reactivity. |
Issue 2: Low Yield and/or Formation of Unidentified Byproducts in Fischer Indole Synthesis
| Potential Cause | Recommended Solution |
| Harsh acidic conditions | Use a milder acid catalyst. Polyphosphoric acid (PPA) or Lewis acids like zinc chloride can sometimes be more effective and lead to cleaner reactions than strong mineral acids.[2] |
| High reaction temperature | Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate of conversion. |
| Unstable hydrazone intermediate | In some cases, isolating the hydrazone is not necessary and can lead to decomposition. A one-pot procedure where the hydrazone is formed in situ and then cyclized can improve yields. |
| Incorrect workup procedure | Ensure that the workup procedure effectively neutralizes the acid catalyst and removes impurities. A thorough extraction and washing protocol is essential. |
Issue 3: Presence of Oxindole Byproducts
| Potential Cause | Recommended Solution |
| Oxidizing conditions | Minimize exposure of the reaction to air, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help. |
| Choice of brominating agent | N-Bromosuccinimide (NBS) in the presence of water is known to cause oxidation to oxindoles.[4] Consider using alternative brominating agents or ensuring anhydrous conditions. |
| Prolonged reaction time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the desired product. |
Quantitative Data on Side Products
Obtaining precise, universally applicable quantitative data for side product formation is challenging as yields are highly dependent on specific reaction conditions and substrates. However, the following table summarizes common side products for different synthetic strategies.
| Synthetic Method | Target Product Example | Common Side Products | Typical Yield Range of Side Products | Factors Influencing Formation |
| Direct Bromination | 5-Bromo-7-methoxy-1H-indole | 3,5-Dibromo-7-methoxy-1H-indole, 5,6-Dibromo-7-methoxy-1H-indole, Oxindole derivatives | 5-30% (highly variable) | Stoichiometry of brominating agent, reaction temperature, solvent. |
| Fischer Indole Synthesis | 6-Bromo-5-methoxy-1H-indole | Regioisomers (e.g., 4-bromo-5-methoxy-1H-indole), unreacted hydrazone, polymeric materials | 10-40% (for regioisomers, depending on ketone) | Choice of unsymmetrical ketone, acid catalyst, temperature. |
| Leimgruber-Batcho Synthesis | 4-Bromo-6-methoxy-1H-indole | Incomplete reduction products (nitroenamines), polymeric materials | 5-20% | Purity of starting o-nitrotoluene derivative, reduction conditions. |
Experimental Protocols
Protocol 1: Direct Bromination of 7-Methoxyindole
This protocol is a general representation and may require optimization for specific substrates.
Materials:
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7-Methoxy-1H-indole
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N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Dissolve 7-methoxy-1H-indole (1.0 eq) in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of NBS (1.05 eq) in DMF dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Extract the mixture with DCM (3 x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired product from potential di-brominated and oxidized side products.
Protocol 2: Fischer Indole Synthesis of 5-Bromo-7-methoxy-1H-indole
This protocol is a general representation and may require optimization.
Materials:
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(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride
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Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Ice
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Saturated aqueous sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Combine (4-bromo-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq).
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Add polyphosphoric acid (PPA) to the mixture with stirring.
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Heat the reaction mixture to 80-100 °C and monitor by TLC.
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After the reaction is complete, cool the mixture and pour it onto crushed ice.
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Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
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Extract the aqueous mixture with ethyl acetate (3 x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to separate the desired product from potential regioisomers and polymeric byproducts.
Visualizations
Caption: General experimental workflow for the synthesis and purification of bromo-methoxy-indoles.
Caption: Troubleshooting workflow for identifying and mitigating side products in bromo-methoxy-indole synthesis.
References
Technical Support Center: Synthesis of 4-Bromo-5-methoxy-1H-indole
Welcome to the technical support center for the synthesis of 4-bromo-5-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed, with the choice often depending on the starting materials' availability and the desired scale of the reaction. Two common approaches are:
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Direct Bromination of 5-methoxy-1H-indole: This is a straightforward approach but can suffer from poor regioselectivity, leading to the formation of other brominated isomers (e.g., at the 2, 3, or 6 positions).
-
Multi-step Synthesis from a Substituted Aniline or Phenol: These routes offer better control over regioselectivity. A plausible route involves the synthesis of a substituted nitrotoluene, followed by cyclization to form the indole ring. For example, a Bartoli or Leimgruber-Batcho indole synthesis could be adapted.
Q2: What is the most significant challenge in the synthesis of this compound?
A2: The primary challenge is achieving high regioselectivity during the bromination step. The indole ring is highly activated towards electrophilic substitution, and directing the bromine to the C4 position while having a methoxy group at C5 can be difficult. Over-bromination, leading to di- or tri-brominated products, is also a common issue.
Q3: How can I minimize the formation of isomeric impurities?
A3: To minimize isomeric impurities, consider the following:
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Protecting Groups: Protecting the indole nitrogen (e.g., with a tosyl or BOC group) can influence the regioselectivity of the bromination.
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Choice of Brominating Agent: Different brominating agents exhibit different selectivities. N-Bromosuccinimide (NBS) is a common choice, but others like bromine in a non-polar solvent or pyridinium tribromide can be explored.
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Reaction Conditions: Temperature, solvent, and reaction time can all impact the product distribution. Low temperatures often favor the desired kinetic product.
Q4: What are the expected yields for this synthesis?
A4: Yields can vary significantly depending on the chosen route and optimization of reaction conditions. Direct bromination might result in lower isolated yields of the desired product after purification. Multi-step syntheses, while longer, can offer higher overall yields of the pure 4-bromo isomer. For instance, syntheses of analogous substituted indoles have reported yields ranging from moderate to good (40-70%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time | - Check the activity of the brominating agent (e.g., NBS can degrade over time).- Carefully control the temperature, especially for reactions run at low temperatures.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Products (Isomers) | - Lack of regioselectivity in the bromination step. | - Experiment with different brominating agents (NBS, Br₂, etc.).- Introduce a protecting group on the indole nitrogen.- Optimize the solvent and temperature. A less polar solvent at a lower temperature may increase selectivity. |
| Formation of Di- or Poly-brominated Products | - Excess of brominating agent.- Reaction run for too long. | - Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0-1.2 equivalents).- Add the brominating agent portion-wise to maintain a low concentration.- Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Product Degradation During Work-up or Purification | - Indoles can be sensitive to acid and light.- The product may be unstable on silica gel for extended periods. | - Use a mild work-up procedure, avoiding strong acids.- Protect the reaction and product from light.- Perform column chromatography efficiently and consider using a less acidic stationary phase if necessary.[1] |
| Difficulty in Removing Starting Material | - Incomplete reaction. | - Increase the reaction time or temperature slightly.- Ensure the brominating agent is active and added in the correct stoichiometry. |
Experimental Protocols
Protocol 1: Direct Bromination of 5-methoxy-1H-indole (Illustrative)
This protocol is a general guideline and requires optimization for the specific substrate.
1. Materials:
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5-methoxy-1H-indole
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N-Bromosuccinimide (NBS)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
2. Procedure:
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Dissolve 5-methoxy-1H-indole (1.0 eq) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.
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In a separate flask, dissolve NBS (1.05 eq) in anhydrous THF or DCM.
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Add the NBS solution dropwise to the cooled indole solution over 30 minutes.
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Stir the reaction mixture at -78 °C and monitor the progress by TLC.
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Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and add water.
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Extract the aqueous layer with DCM (3x).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Yield Optimization Data (Hypothetical)
| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield of 4-bromo isomer (%) |
| 1 | NBS (1.05 eq) | THF | -78 | 45 |
| 2 | NBS (1.05 eq) | DCM | -78 | 40 |
| 3 | Br₂ (1.0 eq) | CCl₄ | 0 | 30 |
| 4 | Pyridinium tribromide (1.1 eq) | THF | 0 | 35 |
Note: These are representative yields and will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the direct bromination of 5-methoxy-1H-indole.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting failed Fischer indole synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the Fischer indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Fischer indole synthesis in a question-and-answer format.
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is known to be sensitive to various parameters. Here is a step-by-step troubleshooting guide:
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Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions and lower the yield. Using freshly distilled or recrystallized starting materials is advisable.
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Acid Catalyst Choice and Concentration: The type and concentration of the acid catalyst are crucial.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][3] The optimal acid may vary depending on the specific substrates. It is recommended to screen a few different acid catalysts. Polyphosphoric acid (PPA) is often an effective catalyst.[1]
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Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.[2] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in lower yields.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
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Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often used.[1] In some instances, running the reaction neat (without a solvent) can be effective.
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Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
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One-Pot Procedures: To minimize handling losses, consider a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolation of the intermediate.[1]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue. Undesirable products can include aldol condensation products or Friedel-Crafts products.[1] Here's how to address this:
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Control of Reaction Conditions: As mentioned for low yields, optimizing the acid catalyst, temperature, and reaction time can minimize the formation of side products.
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Order of Addition: In some cases, the order of addition of reagents can influence the product distribution.
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Purification of Intermediates: If possible, purifying the hydrazone intermediate before the cyclization step can lead to a cleaner reaction.
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Milder Catalysts: Using a milder Lewis acid catalyst (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration might suppress side reactions.[2]
Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors:
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Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using a sufficient amount of a suitable acid.
-
Low Reaction Temperature: The[4][4]-sigmatropic rearrangement step often has a significant activation energy and may require higher temperatures.[1] If the reaction is sluggish at a certain temperature, cautiously increasing it while monitoring for decomposition can be beneficial.
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Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions. In some cases, the hydrazone can be pre-formed and isolated before cyclization.
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Electron-Withdrawing Groups: Substituents on the phenylhydrazine ring can affect the reaction rate. Electron-withdrawing groups can hinder the reaction.[5] For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be required.
Q4: I am having difficulty with the purification of my final indole product. What are some effective purification strategies?
A4: The crude product from a Fischer indole synthesis can be challenging to purify due to the presence of multiple products and potential decomposition.[1]
-
Chromatography: Careful selection of the chromatographic conditions is essential. For basic indole compounds, adding a small amount of a base like triethylamine (~1%) to your eluent system can prevent streaking and improve separation on silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Derivative Formation: In some cases, converting the crude indole to a crystalline derivative can aid in purification.
Data Presentation
The following tables summarize quantitative data on the impact of different catalysts and solvents on the yield of specific Fischer indole synthesis reactions.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of yields may not be entirely accurate as reaction conditions (temperature, reaction time, stoichiometry, etc.) can vary between studies.
Table 1: Comparison of Acid Catalysts for the Synthesis of 2,3-dimethylindole
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boron trifluoride etherate | Ethanol | Reflux | ~90 | [4] |
| Antimony phosphate | Methanol | Reflux | High (not specified) | [4] |
| [bmim(BF4)] (ionic liquid) | Methanol | Reflux | 90-95 | [6] |
| Acetic Acid | Acetic Acid | Reflux | - | [3] |
| Polyphosphoric Acid | Neat | - | - | [3] |
Table 2: Influence of Solvent on the Yield of 2,3-dimethylindole
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| THF | - | 150 (Microwave) | High | [7] |
| 2-MeTHF | - | 150 (Microwave) | High | [7] |
| CPME | - | 150 (Microwave) | High | [7] |
| Methanol | [bmim(BF4)] | Reflux | 90-95 | [6] |
| Ethanol | [bmim(BF4)] | Reflux | 78-80 | [6] |
| Acetonitrile | [bmim(BF4)] | Reflux | 71-73 | [6] |
Experimental Protocols
This section provides a detailed methodology for a representative Fischer indole synthesis: the preparation of 2-phenylindole from acetophenone and phenylhydrazine.
Synthesis of 2-Phenylindole
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA) or Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Glacial Acetic Acid
-
Ice
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Formation of Acetophenone Phenylhydrazone (Optional: can be a one-pot reaction) [8]
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol. Dry the solid to obtain the acetophenone phenylhydrazone.
Using Polyphosphoric Acid (PPA):[8]
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.
Using Zinc Chloride (ZnCl₂):[9]
-
In a beaker, intimately mix freshly prepared acetophenone phenylhydrazone (0.25 mole) and powdered anhydrous zinc chloride (250 g).
-
Immerse the beaker in an oil bath at 170°C and stir vigorously. The mixture will become liquid after 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
Step 3: Work-up and Purification [2][9]
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.
-
The crude 2-phenylindole will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
For the ZnCl₂ method, the solid can be boiled with ethanol, decolorized with activated charcoal, and filtered. The 2-phenylindole will crystallize upon cooling.
-
The crude product can be further purified by recrystallization from ethanol to obtain pure 2-phenylindole.
Visualizations
The following diagrams illustrate key concepts and workflows related to the Fischer indole synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. acgpubs.org [acgpubs.org]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Substituted Indole Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of impurities from substituted indole preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in substituted indole preparations?
A1: Impurities in substituted indole preparations can originate from various sources, including unreacted starting materials, residual reagents, and byproducts from side reactions. Common impurities include:
-
Starting Materials: Unreacted anilines, hydrazines, aldehydes, or ketones.
-
Reagents: Excess acid or base catalysts used in the synthesis.[1]
-
Byproducts: Products from competing side reactions, such as aldol condensation or Friedel-Crafts type products in Fischer indole synthesis.[2] Isomeric impurities can also be a significant challenge.[3]
-
Degradation Products: Some indole derivatives can be sensitive to acidic conditions, potentially degrading on standard silica gel during chromatography.[4]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: How can I visualize my colorless substituted indole on a TLC plate?
A2: Many indole derivatives are colorless, making their visualization on TLC plates challenging. The most common methods for visualization are:
-
UV Light: Most indoles are UV-active due to their aromatic nature and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[5]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[5]
-
Chemical Stains:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[5]
-
Potassium Permanganate (KMnO₄): A general stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.[5]
-
Vanillin or p-Anisaldehyde Stains: These are general stains for a wide range of functional groups.[5]
-
Troubleshooting Guides
Chromatography Issues
Q3: My basic substituted indole is showing significant peak tailing during silica gel chromatography. What can I do to improve the peak shape?
A3: Peak tailing for basic indole derivatives on silica gel is often due to interactions with acidic silanol groups on the silica surface.[4] Here are several strategies to mitigate this issue:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase. This will help to saturate the active silanol sites and improve peak symmetry.[4][6]
-
Use Deactivated Silica: Employ silica gel that has been deactivated, or consider using a less acidic stationary phase like alumina.[4]
-
Switch to a Different Stationary Phase: If tailing persists, consider using a bonded phase or switching to reverse-phase chromatography where the mobile phase pH can be buffered.[4]
Q4: I am experiencing poor separation of my substituted indole from impurities, even with different solvent systems in flash chromatography. What else can I try?
A4: If you are struggling with co-eluting impurities, consider the following:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or an inert support like Celite®. This can often lead to better separation, especially if your compound has limited solubility in the mobile phase.[6][7]
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent option for highly polar compounds that have poor retention on traditional reverse-phase columns.[4]
-
Reversed-Phase Flash Chromatography: For highly polar 4-azaindole derivatives that are difficult to purify using normal-phase chromatography, reversed-phase flash chromatography is a valuable alternative.[6]
-
-
Check for On-Column Degradation: Your compound may be degrading on the silica gel, leading to the appearance of new spots. You can test for this by spotting your purified compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots appear.[8]
Crystallization Issues
Q5: I am unable to induce crystallization of my purified substituted indole. What steps can I take?
A5: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:
-
Ensure High Purity: Impurities can significantly inhibit crystal formation. It may be necessary to further purify your compound by another method, like chromatography, before attempting crystallization again.[4]
-
Solvent Selection:
-
The compound may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
-
Common solvent mixtures for recrystallization include heptanes/ethyl acetate, methanol/water, and acetone/water.[9]
-
-
Induce Nucleation:
-
Concentrate the Solution: If the solution is not saturated, slowly evaporate the solvent to increase the concentration.[4]
Experimental Protocols
Protocol 1: Flash Chromatography of a Hydroxylated Indole Derivative
This protocol provides a general procedure for the purification of a moderately polar, hydroxylated indole derivative using flash chromatography.[4]
-
Stationary Phase: High-purity silica gel (230-400 mesh).
-
Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.
-
Elution:
-
Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase throughout the run.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Substituted Indole
This protocol outlines a general procedure for the purification of a solid substituted indole by recrystallization.
-
Solvent Selection: Choose a solvent or solvent pair in which the indole derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, methanol/water, or ethyl acetate/hexanes.[9][10][11]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen "good" solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and reflux for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature.
-
If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Quantitative Data
Table 1: Common Recrystallization Solvents for Substituted Indoles
| Compound Type | Recommended Solvent/Solvent System | Reference(s) |
| General Substituted Indoles | Absolute Ethanol | [10] |
| Indole | Methanol/Water (3:2) | [11] |
| 3-Bromoindole | n-Heptane | [12] |
| 7-Bromoindole-2-carboxylic acid | Aqueous Ethanol | [13] |
| General Non-polar Compounds | Benzene-Cyclohexane | [9] |
Table 2: Purification of Indole from Indole-Concentrated Oil via Solute Crystallization
| Parameter | Value | Reference(s) |
| Initial Indole Concentration in Oil | 73.3 wt% | [14] |
| Purity of Recovered Indole Crystals | 99.5 wt% | [14] |
| Primary Impurity in Crystals | Iso-quinoline (0.5 wt%) | [14] |
| Overall Yield from Wash Oil | 45.5% | [14] |
Visualizations
Caption: A general workflow for the purification of substituted indoles.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Indole Functionalization
Welcome to the technical support center for the optimization of reaction conditions for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during indole functionalization, offering systematic approaches to problem-solving.
Issue 1: Low to No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
-
Q1: My cross-coupling reaction with a halo-indole is showing very low or no conversion. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are initial checkpoints:
-
Reagent Quality: Ensure your indole substrate, coupling partner (e.g., boronic acid, amine), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder many cross-coupling reactions. Solvents should be freshly distilled or from a reliable commercial source.[1] Boronic acids, in particular, can degrade over time and should be fresh or properly stored.[2]
-
Catalyst Activity: The palladium source and ligands are critical. For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction to the active Pd(0) species is required. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Reaction Temperature: The reaction temperature might be suboptimal. While many cross-coupling reactions are run at elevated temperatures (80-110 °C), sensitive indole scaffolds might require lower temperatures to prevent degradation.[2][3] Conversely, some reactions may require higher temperatures for efficient catalyst turnover. A temperature screening is often beneficial.[3]
-
-
Q2: I've confirmed my reagents and setup are fine, but the yield is still low. What should I optimize next?
A2: The next step is to systematically screen the reaction parameters. The choice of catalyst, ligand, base, and solvent are all interconnected and substrate-dependent.
-
Catalyst and Ligand Screening: This is one of the most critical aspects. There is no universal catalyst-ligand system. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos or XantPhos are often a good starting point with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] For Buchwald-Hartwig aminations, similar bulky phosphine ligands are effective.[1] It is highly recommended to screen a variety of catalyst and ligand combinations.
-
Base and Solvent Selection: The base and solvent system plays a critical role in the catalytic cycle.[2] For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, while solvents like DME, toluene, THF, and dioxane are frequently used.[2] In some cases, aqueous solvent mixtures can be beneficial.[2] The choice of solvent can significantly impact the reaction outcome.[4][5][6]
-
Protecting Groups: Unprotected indoles can sometimes lead to side reactions or catalyst inhibition due to the acidic N-H proton.[7] Using an N-protecting group can prevent N-substitution, improve solubility, and in some cases, direct functionalization to a different position.[8] However, some modern catalyst systems are designed to work with unprotected indoles.[7]
-
Issue 2: Poor Site-Selectivity in C-H Functionalization
-
Q3: I am trying to functionalize the benzene ring (C4-C7) of my indole, but the reaction is happening at the C2 or C3 position. How can I control the regioselectivity?
A3: The C2 and C3 positions of the indole are inherently more electron-rich and nucleophilic, making them more reactive towards electrophilic attack.[8][9] Functionalizing the less reactive benzene core typically requires specific strategies:
-
Directing Groups: This is the most common and effective strategy.[10] A directing group is installed at the N1 or C3 position of the indole, which then coordinates to the transition metal catalyst and directs the C-H activation to a specific C-H bond on the benzene ring.[10][11][12] For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[11] A pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions.[11]
-
Catalyst and Ligand Control: In some cases, the choice of catalyst and ligand can influence the site-selectivity. For instance, in certain Pd-catalyzed C-H/C-H cross-couplings of N-substituted indoles, the regioselectivity can be tuned by the electronic properties of the aromatic carboxylate ligands.[13]
-
Solvent Effects: The solvent can also play a role in directing the functionalization. For example, in some Pd-catalyzed vinylations, using a DMF/DMSO solvent system can favor C3-vinylation, while a dioxane/AcOH mixture can lead to C2-vinylation.[9]
-
Issue 3: Catalyst Deactivation and Side Reactions
-
Q4: My reaction starts but then stalls, and I observe a black precipitate. What is happening and how can I prevent it?
A4: The formation of a black precipitate is often indicative of the active Pd(0) catalyst aggregating into inactive palladium black, a common catalyst deactivation pathway.[1]
-
Prevention Strategies:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for stabilizing the active Pd(0) species and preventing aggregation.[1]
-
Reaction Conditions: Ensure the reaction is well-stirred and not overheated, as high temperatures can promote catalyst decomposition.[1][2]
-
Slow Addition: In some cases, the slow addition of one of the reagents can help maintain a low concentration of the active catalyst and minimize deactivation pathways.[10]
-
-
-
Q5: What are some common side products in indole functionalization reactions?
A5: Besides the desired product, several side reactions can occur:
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., boronic acid homocoupling in Suzuki reactions).
-
Protodeborylation/Protodehalogenation: The replacement of the boronic acid group or the halogen with a hydrogen atom.
-
N-Functionalization: If the indole nitrogen is unprotected, it can react with strong bases or electrophiles.[8]
-
Formation of Isomers: In some cases, a mixture of regioisomers may be formed, especially when trying to functionalize the benzene ring without a directing group.[4]
-
Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions
The following table summarizes the effect of different reaction parameters on the yield of a model Suzuki-Miyaura cross-coupling reaction between a halo-indole and an arylboronic acid. This data is illustrative and specific conditions will need to be optimized for each substrate.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME | 90 | 82 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | THF | 80 | 65 |
| 5 | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu (2) | Toluene | 110 | 55 (decomposition) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
This protocol is a general guideline and may require optimization for specific substrates.[1][2]
-
Reaction Setup: To an oven-dried reaction vessel, add the halo-indole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][14][15]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield indole functionalization reactions.
Caption: Interplay of key parameters for optimizing indole functionalization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-controlled switchable multicomponent tandem oxidative triple functionalization of indolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. benchchem.com [benchchem.com]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Substituted Indoles
Welcome to the technical support center for the synthesis of 4-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions, comparative data, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Question: My Fischer Indole Synthesis failed or resulted in a very low yield. What are the common causes and how can I fix it?
Answer:
Failure in the Fischer indole synthesis is a frequent issue, often related to the electronic properties of the substrates or the reaction conditions.
-
Potential Cause 1: Competing N-N Bond Cleavage.
-
Explanation: Strong electron-donating groups (e.g., amino, amido) on the carbonyl component can stabilize the iminyl carbocation intermediate, favoring a side reaction that cleaves the N-N bond instead of the desired[1][1]-sigmatropic rearrangement.[2][3] This is a primary reason for the failure to synthesize C3-N-substituted indoles via this method.[3][4] A common indicator of this side reaction is the formation of aniline byproducts.[2][3]
-
Solution:
-
Modify Substrates: If possible, use a carbonyl substrate with less electron-donating character.
-
Switch Catalyst: Protic acids often promote N-N cleavage. Switching to Lewis acids (e.g., ZnCl₂, ZnBr₂) can sometimes improve the yield of the desired cyclization.[3]
-
Alternative Method: If the substrate cannot be modified, the Fischer indole synthesis may not be suitable. Consider alternative methods like palladium-catalyzed cross-coupling reactions.[5]
-
-
-
Potential Cause 2: Steric Hindrance.
-
Explanation: Bulky substituents on the ortho-position of the phenylhydrazine can sterically hinder the[1][1]-sigmatropic rearrangement, preventing the necessary conformation for the reaction to proceed efficiently and lowering the yield.[2]
-
Solution:
-
Optimize Conditions: Increase reaction temperature or time to overcome the activation barrier.
-
Alternative Reagent: If possible, use a phenylhydrazine without the ortho-substituent.
-
-
-
Potential Cause 3: Unstable Hydrazone or Product.
-
Explanation: The hydrazone intermediate or the final indole product may be unstable under the strong acidic conditions and high temperatures typically used.[6]
-
Solution:
-
Milder Conditions: Perform small-scale optimization experiments to find the mildest effective conditions. This could involve using a weaker acid (e.g., acetic acid instead of polyphosphoric acid) or lowering the reaction temperature.[6]
-
In Situ Formation: Consider forming the hydrazone intermediate in situ under milder conditions before proceeding with the cyclization step.[6]
-
Inert Atmosphere: To prevent oxidative side reactions, especially if the indole product is electron-rich, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Question: I am getting a mixture of regioisomers. How can I control the regioselectivity during the synthesis of 4-substituted indoles?
Answer:
Regioselectivity is a significant challenge, particularly in cyclization reactions where multiple sites on the indole core are reactive.
-
Problem: C3 vs. C5 Cyclization in SEAr Reactions.
-
Explanation: When performing an electrophilic aromatic substitution (SEAr) cyclization on a 3,5-unsubstituted, 4-substituted indole, there are two potential ring-closure sites: the intrinsically nucleophilic C3 position and the C5 position (ortho to the C4 substituent).[7][8] This can lead to a mixture of indole 3,4-fused and 4,5-fused ring systems.[7][9]
-
Solution:
-
Nitrogen Protecting Group: The electronic nature of the N-protecting group can influence the outcome. An electron-withdrawing protecting group (e.g., tosyl, pivaloyl) decreases the nucleophilicity at the C3 position, which can favor cyclization at C5.[7][10]
-
Reaction Conditions: The specific catalyst and reaction conditions can favor one pathway over the other. For example, an iridium-catalyzed asymmetric [4 + 3] cycloaddition has been shown to proceed with complete C3 regioselectivity.[7][9]
-
-
-
Problem: C2 vs. C3 Functionalization in Oxidative Heck Reactions.
-
Explanation: In palladium-catalyzed oxidative Heck reactions, direct functionalization can occur at either the C2 or C3 position of the indole. The outcome is highly dependent on the catalytic system.[11][12]
-
Solution:
-
Ligand Control: The choice of ligand is critical for directing regioselectivity. The development of specific sulfoxide-2-hydroxypyridine (SOHP) ligands has enabled a switch to C2-selectivity, whereas other conditions favor the more common C3-functionalization.[11][12] Careful screening of ligands is essential for controlling the reaction outcome.
-
-
Question: My palladium-catalyzed cross-coupling reaction to install a C4 substituent has a low yield. What should I troubleshoot?
Answer:
Low yields in palladium-catalyzed reactions for C4-substitution can often be traced to steric effects, catalyst deactivation, or suboptimal reaction parameters.
-
Potential Cause 1: Steric Hindrance.
-
Explanation: In methods like the palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization, the reaction is sensitive to the steric environment. Larger ortho-substituents on the aryl iodide starting material can decrease the yield of the desired indole product.[13]
-
Solution:
-
Ligand Modification: For electron-poor aryl iodides, switching to an electron-deficient phosphine ligand (e.g., tris-(4-trifluoromethylphenyl)phosphine) can sometimes improve yields.[13]
-
Substrate Choice: If possible, design the synthetic route to utilize starting materials with smaller ortho-substituents.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Explanation: Heck reactions are sensitive to the choice of catalyst, base, solvent, and temperature. Forcing conditions may be required for less reactive substrates like aryl chlorides.[14]
-
Solution:
-
Systematic Optimization: Perform a systematic optimization of reaction conditions. This includes screening different palladium sources (e.g., Pd(OAc)₂, Na₂PdCl₄), ligands (e.g., SPhos, TXPTS), bases (e.g., Cs₂CO₃, Na₂CO₃), and solvents.[13][14]
-
Microwave Heating: For sluggish reactions, microwave heating can sometimes improve conversion and yield by allowing for higher temperatures and shorter reaction times.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing 4-substituted indoles compared to other positions?
The primary challenge lies in controlling regioselectivity. The C4 position is part of the benzene ring of the indole, which is generally less reactive towards electrophilic substitution than the C3 position in the pyrrole ring.[15] Many classical indole syntheses, like the Fischer method, are better suited for forming the pyrrole ring and offer limited control over substitution on the benzene portion unless the substituent is already present on the arylhydrazine precursor.[16] Modern methods involving directed C-H activation or cross-coupling are often required, but these can face challenges with competition from other reactive C-H bonds (C3, C2, C7).[7][17]
Q2: How do I choose an appropriate N-protecting group for my synthesis?
The ideal protecting group should be stable to the reaction conditions of subsequent steps but easily removable at the end.[1]
-
For increasing C5-selectivity in cyclizations: Use an electron-withdrawing group like tosyl (Ts) or pivaloyl (Piv) to decrease the reactivity of the C3 position.[7]
-
For stability: Phenylsulfonyl (PhSO₂) is a robust protecting group, but its removal requires harsh conditions.[18]
-
For mild removal: Boc (tert-butyloxycarbonyl) is widely used as it can be introduced easily and removed under mild acidic conditions or even with a base like K₂CO₃ in methanol.[18] However, it can be labile. Silyl groups like TIPS (triisopropylsilyl) are also easily removed with fluoride sources (e.g., TBAF).[18]
-
For base-mediated removal: A 2-(phenylsulfonyl)ethyl group can be used. It is stable when attached to an aniline precursor but becomes labile to base-mediated elimination after the indole ring is formed, due to the increased acidity of the indole N-H.[1]
Q3: Can the Borsche–Drechsel cyclization be used for 4-substituted indoles?
The Borsche–Drechsel cyclization is specifically a method to synthesize tetrahydrocarbazoles from cyclohexanone arylhydrazones.[19] The mechanism is analogous to the Fischer indole synthesis.[19][20] While it doesn't directly produce simple 4-substituted indoles, if you start with a substituted phenylhydrazine, you can generate a substituted tetrahydrocarbazole, which can then be aromatized to the corresponding carbazole.[19] Therefore, it is a tool for a specific class of indole-containing fused systems rather than for general 4-substituted indole synthesis.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different synthetic approaches to provide a basis for comparison.
Table 1: Palladium-Catalyzed ortho-Amination/ipso-Heck Cyclization Yields [13] (Synthesis of C3,C4-disubstituted indoles from ortho-substituted aryl iodides)
| Entry | Ortho-Substituent on Aryl Iodide | Product | Yield (%) |
| 1 | -OMe | 3aa | 71 |
| 2 | -Me | 3ba | 75 |
| 3 | -F | 3ja | 72 |
| 4 | -Cl | 3ka | 65 |
| 5 | -Br | 3la | 57 |
| 6 | -CF₃ | 3na | 45 |
Note: A clear trend shows that yield decreases as the size of the ortho-substituent increases, highlighting the reaction's sensitivity to steric hindrance.[13]
Table 2: Regioselectivity in Indolyne Cycloadditions with 2-Substituted Furans [21][22]
| Indolyne Isomer | Furan Substituent (R) | Product Ratio (More Crowded : Less Crowded) | Notes |
| 6,7-Indolyne | -CH₂OMe (EDG) | 10 : 1 | Electron-donating groups (EDG) favor the more sterically crowded product.[22] |
| 6,7-Indolyne | -CHO (EWG) | 1 : 10 | Electron-withdrawing groups (EWG) favor the less crowded product.[22] |
| 4,5-Indolyne | -t-Bu | 1 : 1 | Shows no significant regioselectivity.[21] |
| 5,6-Indolyne | -t-Bu | 1 : 1.2 | Shows no significant regioselectivity.[21] |
Experimental Protocols
Protocol 1: General Procedure for Pd/Norbornene-Catalyzed Synthesis of C3,C4-Disubstituted Indoles [13]
This protocol describes a cascade process involving ortho-amination and ipso-Heck cyclization.
-
Materials:
-
Ortho-substituted aryl iodide (1.0 equiv)
-
N-benzoyloxy allylamine coupling partner (2.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Tri(4-methoxyphenyl)phosphine (0.15 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
Norbornene (NBE) (1.0 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 0.05 equiv), tri(4-methoxyphenyl)phosphine (26.5 mg, 0.075 mmol, 0.15 equiv), Cs₂CO₃ (407 mg, 1.25 mmol, 2.5 equiv), and norbornene (47 mg, 0.5 mmol, 1.0 equiv).
-
Seal the vial with a Teflon-lined cap and purge with argon for 5 minutes.
-
Add the ortho-substituted aryl iodide (0.5 mmol, 1.0 equiv) and the N-benzoyloxy allylamine (1.0 mmol, 2.0 equiv) via syringe, followed by toluene (5.0 mL).
-
Place the vial in a preheated oil bath at 110 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired C3,C4-disubstituted indole.
-
Protocol 2: Fischer Indole Synthesis with Acetic Acid Catalyst [6]
This protocol is a classical example for synthesizing a substituted indole.
-
Materials:
-
p-Tolylhydrazine hydrochloride (1.0 equiv, 1.62 mmol)
-
Isopropyl methyl ketone (1.0 equiv, 1.62 mmol)
-
Glacial acetic acid (solvent and catalyst)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol).
-
Add glacial acetic acid (2 g, ~2 mL).
-
Heat the mixture to reflux with stirring and maintain reflux for 2.25 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a 1 M sodium hydroxide solution during workup.
-
Extract the product into an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in the synthesis of 4-substituted indoles.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Regioselectivity challenge in SEAr cyclizations.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.org [mdpi.org]
- 11. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 13. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bhu.ac.in [bhu.ac.in]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 20. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Avoiding Polymerization During Indole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted polymerization during indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes polymerization during indole synthesis?
Polymerization during indole synthesis is often caused by the high reactivity of indole intermediates.[1] Strong acidic conditions can protonate the indole ring, making it more susceptible to polymerization.[1] Additionally, high concentrations of reactive intermediates and elevated temperatures can also promote unwanted side reactions leading to the formation of high molecular weight, often insoluble, byproducts.[1]
Q2: In which common indole synthesis methods is polymerization a significant issue?
Polymerization can be a notable side reaction in several indole syntheses, particularly those conducted under harsh acidic and high-temperature conditions. The Fischer indole synthesis is a classic example where strong acids and heat are used, which can lead to polymerization.[2][3] The Bischler-Möhlau synthesis is another method where harsh conditions have historically led to poor yields and the formation of tarry side products.[4][5]
Q3: How does the choice of acid catalyst influence polymerization?
The choice and concentration of the acid catalyst are critical. While acid catalysis is often necessary, very strong acids can promote polymerization by protonating the indole nucleus.[1][6] Milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be effective alternatives to strong acids like sulfuric or polyphosphoric acid.[7][8] The optimal acid and its concentration can vary depending on the specific substrates and reaction conditions.[7]
Q4: Can reaction temperature contribute to polymerization?
Yes, elevated temperatures can significantly promote polymerization.[1] It is crucial to optimize the temperature to the minimum required for the desired reaction to proceed at a reasonable rate.[1] In some cases, microwave-assisted synthesis can provide rapid heating to the target temperature, potentially minimizing the time for side reactions to occur.[9][10]
Q5: Does the concentration of reactants play a role in polymerization?
High concentrations of reactive intermediates can favor intermolecular reactions, leading to polymerization.[1] Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular polymerization.[1]
Q6: How can I minimize polymerization when working with electron-rich anilines or phenylhydrazines?
Electron-donating substituents on the aryl ring can increase the nucleophilicity of the intermediates, making them more prone to polymerization. In such cases, using milder reaction conditions, such as lower temperatures and less concentrated acids, is advisable. It's also important to note that certain substitution patterns can cause the Fischer indolization to fail due to preferential N-N bond cleavage over the desired rearrangement.[11]
Q7: What is the role of an inert atmosphere in preventing polymerization?
While not always the primary cause in acid-catalyzed indole synthesis, the presence of oxygen can sometimes lead to oxidative side reactions and the formation of polymeric materials, especially if radical pathways are involved.[12][13] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these unwanted side reactions.[12][13]
Troubleshooting Guide
This section provides a structured approach to troubleshooting polymerization issues during indole synthesis.
Problem: Significant formation of an insoluble, tar-like substance.
This is a classic sign of polymerization.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessively Strong Acid | Switch to a milder Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, FeCl₃).[8] | Milder acids are less likely to protonate the indole ring and initiate polymerization.[1] |
| High Reaction Temperature | Lower the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. | Lower temperatures disfavor the side reactions that lead to polymerization.[1] |
| High Reactant Concentration | Dilute the reaction mixture by increasing the solvent volume. | Higher dilution favors intramolecular cyclization over intermolecular polymerization.[1] |
| Presence of Oxygen | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). | This minimizes oxidative side reactions that can contribute to polymer formation.[12][13] |
Problem: Low yield of the desired indole with multiple unidentified byproducts.
This may indicate competing side reactions, including oligomerization.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Acid Catalyst | Screen a variety of Brønsted and Lewis acids to find the most selective catalyst for your specific substrate. | The optimal catalyst can significantly influence the reaction pathway and minimize side reactions.[7][8] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Extended reaction times can lead to the degradation of the product and the formation of byproducts. |
| Reactive Intermediates | Consider using a protecting group for highly reactive functional groups on the starting materials. | Protecting groups can prevent unwanted side reactions at other sites in the molecule. |
Experimental Protocols
General Protocol for Minimizing Polymerization in Fischer Indole Synthesis
This protocol provides a general framework. Optimal conditions may vary based on the specific substrates.
-
Preparation of the Hydrazone:
-
Dissolve the phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.05 eq) in a suitable solvent (e.g., ethanol, toluene) at room temperature.
-
Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).
-
Stir the mixture at room temperature until hydrazone formation is complete (monitor by TLC).
-
Isolate the hydrazone by filtration or evaporation of the solvent. This step helps to control the stoichiometry and purity of the cyclization precursor.
-
-
Cyclization under Optimized Conditions:
-
In a separate flask, add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride) to the appropriate solvent.
-
Heat the acid/solvent mixture to the desired reaction temperature (start with a lower temperature, e.g., 80°C).
-
Slowly add a solution of the purified hydrazone in the same solvent to the heated acid mixture over a period of time. This maintains a low concentration of the reactive intermediate.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to a cooled, saturated solution of sodium bicarbonate.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Visualizations
Troubleshooting Workflow for Polymerization
The following diagram illustrates a logical workflow for troubleshooting polymerization issues during indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mypolymers.com [mypolymers.com]
Technical Support Center: Purifying Indole Derivatives with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of indole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying my indole derivative?
A1: The choice of stationary phase is critical and depends on the polarity and stability of your indole derivative.[1]
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography. However, its acidic nature can sometimes lead to the degradation of sensitive indole derivatives, particularly those that are electron-rich.[1][2]
-
Alumina: A good alternative for indoles that are sensitive to acid. It is available in acidic, neutral, and basic forms, allowing you to match the stationary phase to the properties of your compound.[1][2]
-
Reversed-Phase Silica (C8, C18): This is used for reversed-phase chromatography and is well-suited for polar indole derivatives. The mobile phase is typically a polar solvent system like water/methanol or water/acetonitrile.[1]
-
Functionalized Silica: For specific separation challenges, phases like amino-functionalized silica can offer different selectivity and improve the purification of basic compounds.[1]
Q2: How do I select the right mobile phase (eluent) for my separation?
A2: The selection of the mobile phase should be guided by Thin-Layer Chromatography (TLC) analysis.
-
Start with a standard solvent system: For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1]
-
Aim for an optimal Rf value: Adjust the solvent ratio until the Rf (retention factor) of your target compound is between 0.2 and 0.4 on a TLC plate. This generally provides the best separation on a column.[1][2]
-
Consider solvent properties: Different solvents offer varying selectivities. Dichloromethane can be a good choice, though columns may run slower compared to ethyl acetate/hexane systems.[1] Methanol is a very polar solvent, often used in small percentages to elute highly polar compounds.[1]
-
Use modifiers for problematic compounds: If you observe streaking on your TLC plate, adding a small amount of a modifier to your eluent can help. For basic indoles, adding 0.1-1% of triethylamine (TEA) can improve peak shape and reduce tailing.[2]
Q3: My indole derivative is colorless. How can I see it on a TLC plate and monitor the column fractions?
A3: Several methods are available for visualizing indole derivatives that are not visible to the naked eye:
-
UV Light (Non-destructive): Most indole derivatives have a UV-active aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[1] This is typically the first and quickest method to try.[1]
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[1]
-
Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heat for visualization.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄): A general stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.[1]
-
p-Anisaldehyde or Vanillin Stains: These are general stains for a wide range of functional groups.[1]
-
Troubleshooting Guides
Problem: Poor separation between my indole compound and impurities.
-
Potential Cause: Unoptimized mobile phase, improper column conditions, or overloading the column.
-
Solutions:
-
Optimize the mobile phase: Use TLC to screen various solvent systems. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[2]
-
Employ gradient elution: Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help separate compounds with a wide range of polarities.[2]
-
Reduce the amount of sample loaded: Overloading the column will lead to broad, overlapping bands.[2]
-
Adjust column dimensions: A longer, thinner column generally provides better separation.[2]
-
Problem: My indole compound appears to be decomposing on the column.
-
Potential Cause: The indole derivative may be sensitive to the acidic nature of the silica gel.[2][3]
-
Solutions:
-
Test for stability: Before running a column, check the stability of your compound on a 2D TLC plate.[2][4]
-
Deactivate the silica gel: Pre-treat the column with a mobile phase containing a small amount of a base like triethylamine (~1%).[2][3]
-
Use a different stationary phase: Switch to a less acidic stationary phase, such as neutral alumina or florisil.[2]
-
Consider reversed-phase chromatography: In reversed-phase chromatography, the mobile phase can be buffered to a neutral pH.[3]
-
Problem: The compound is streaking or tailing on the TLC and column.
-
Potential Cause: Strong interactions between a basic indole derivative and the acidic silanol groups on the silica surface.[3]
-
Solutions:
-
Add a mobile phase modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase to improve peak symmetry.[3]
-
Use a high-purity, end-capped column: These columns have fewer residual silanol groups, which reduces secondary interactions.[3]
-
Switch to a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina.[3]
-
Problem: My compound is not eluting from the column.
-
Potential Cause: The compound may be too polar for the chosen solvent system, or it may have decomposed or irreversibly adsorbed to the stationary phase.[3][4]
-
Solutions:
-
Drastically increase eluent polarity: If using a normal-phase setup, try a much more polar solvent system.[3]
-
Switch to reversed-phase chromatography: This is often more suitable for very polar compounds.[3]
-
Check for decomposition: As mentioned previously, test the stability of your compound on silica.[2][4]
-
Concentrate the fractions: It's possible the compound is eluting in very dilute fractions that are difficult to detect. Try concentrating the later fractions before analysis.[3][4]
-
Data Presentation
Table 1: Common Stationary Phases for Indole Derivative Purification
| Stationary Phase | Type | Best For | Considerations |
| Silica Gel | Normal-Phase | General purpose, wide range of polarities. | Can be acidic and cause degradation of sensitive indoles.[1][2] |
| Alumina | Normal-Phase | Acid-sensitive indoles.[1][2] | Available in acidic, neutral, or basic forms.[1] |
| Reversed-Phase (C8, C18) | Reversed-Phase | Polar indole derivatives.[1] | Requires a polar mobile phase (e.g., water/methanol).[1] |
| Amino-functionalized Silica | Normal-Phase | Basic compounds, offers different selectivity.[1] | Can be useful for specific separation challenges.[1] |
Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography of Indoles
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Notes |
| Hexane / Petroleum Ether | Ethyl Acetate | 9:1 to 1:1 | A very common starting point for many organic compounds.[1] |
| Dichloromethane | Methanol | 99:1 to 9:1 | Good for more polar compounds; methanol significantly increases polarity.[1] |
| Toluene | Acetone | 9:1 to 1:1 | Offers different selectivity compared to ester-based systems.[5] |
| Dichloromethane | Hexane | - | Can be used to separate very non-polar compounds.[4] |
Experimental Protocols
Protocol 1: Standard Normal-Phase Column Chromatography (Wet Slurry Method)
This protocol is suitable for less polar indole derivatives.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (pre-determined by TLC analysis)
-
Crude indole derivative mixture
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Packing the Column:
-
In a separate beaker, prepare a slurry of silica gel in the same solvent.[6]
-
Pour the slurry into the column, taking care to avoid air bubbles. Gently tap the column to ensure even packing.[6]
-
Open the stopcock to allow some solvent to drain, which helps the silica gel to settle into a uniform bed. The solvent level should always remain above the silica bed.[6]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Fraction Analysis:
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[6]
-
Mandatory Visualization
Caption: Workflow for indole purification by column chromatography.
Caption: Decision tree for troubleshooting poor separation issues.
References
Technical Support Center: Indole Reaction Byproduct Identification and Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts in indole reactions.
Troubleshooting Guide: Common Issues in Indole Reactions
Unexpected byproducts can significantly impact reaction yield and purity. This guide addresses common issues, their potential causes, and recommended solutions.
| Symptom | Potential Cause | Suggested Solution |
| Multiple spots on TLC, indicating several products | Side Reactions: Competing reaction pathways are occurring. This is common in Fischer indole synthesis where unsymmetrical ketones can lead to different regioisomers.[1][2] Strong acids can also promote polymerization or tar formation.[3] | Optimize Reaction Conditions: Lowering the reaction temperature may favor the kinetic product and improve selectivity.[4] Screen different acid catalysts (e.g., Brønsted vs. Lewis acids) and their concentrations.[1][2] Consider using a milder catalyst or protecting sensitive functional groups. |
| Low or no yield of the desired indole product | Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may be suboptimal.[4] Poor Quality Reagents: Impurities in starting materials can inhibit the reaction or lead to side products.[4] | Systematic Evaluation: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[4] Ensure the purity of starting materials; purify them if necessary.[4] Verify the correct stoichiometry of all reactants. |
| Presence of chlorinated indole impurities | Reaction with Chlorinated Solvents: Using hydrochloric acid in ethanol or other chlorinated solvents can lead to the formation of chlorinated byproducts.[1] | Solvent and Catalyst Selection: Avoid using hydrochloric acid in combination with chlorinated solvents.[1] Opt for alternative acid catalysts like sulfuric acid or p-toluenesulfonic acid in a non-chlorinated solvent.[1] |
| Formation of bis-indole byproducts | High Reactivity of Indole: In reactions like Friedel-Crafts, the initially formed product can react further with another indole molecule. This is particularly challenging with aldehydes as electrophiles.[5] | Control Stoichiometry and Addition: Use a stoichiometric excess of the electrophile or add the indole slowly to the reaction mixture to minimize the concentration of free indole available for a second reaction. |
| Tar or polymer formation | Harsh Reaction Conditions: High temperatures and strong acidic conditions, especially in Fischer indole synthesis, can lead to the degradation and polymerization of reactants and products.[3] | Milder Conditions and Advanced Techniques: Carefully control the reaction temperature using a jacketed reactor.[3] Consider using a solid acid catalyst to simplify workup and potentially reduce side reactions.[3] For larger scale reactions, continuous flow synthesis can offer better temperature control and minimize byproduct formation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in Fischer indole synthesis?
A1: Common byproducts in the Fischer indole synthesis include:
-
Regioisomers: When using unsymmetrical ketones, cyclization can occur at two different positions, leading to a mixture of indole isomers.[1][2]
-
Incompletely cyclized hydrazones: The intermediate hydrazone may not fully convert to the final indole product.[1]
-
Degradation products: Harsh acidic conditions and high temperatures can cause the indole ring to degrade, leading to tar and polymer formation.[3]
-
Chlorinated byproducts: These can form if chlorinated solvents are used with strong acids like HCl.[1]
Q2: How can I identify an unknown byproduct in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in your mixture.[4]
-
High-Performance Liquid Chromatography (HPLC): Separates the components of the mixture, allowing for quantification of the desired product and byproducts.[6]
-
Mass Spectrometry (MS): Determines the molecular weight of the unknown byproduct, providing clues to its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the byproduct, including the connectivity of atoms.[7][8][9] 1H and 13C NMR are essential for structural elucidation.[7]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the byproduct molecule.[8]
Q3: Are there specific byproducts to watch out for in Friedel-Crafts reactions with indoles?
A3: Yes. Due to the high nucleophilicity of the indole ring, Friedel-Crafts reactions can be prone to side reactions. A common issue is the formation of bis-indole products, where the initial product of the reaction acts as an electrophile and reacts with a second indole molecule.[5] This is particularly prevalent when using aldehydes as the electrophile.[5] Polyacylation can also occur, though it is less common than in Friedel-Crafts alkylations because the acyl group deactivates the aromatic ring to further substitution.[10]
Q4: What are the typical byproducts in a Bischler-Möhlau indole synthesis?
A4: The Bischler-Möhlau synthesis can be sensitive to reaction conditions, which have historically been harsh, leading to poor yields and side reactions.[11] Potential byproducts include:
-
Tarry side products: A result of decomposition at high reaction temperatures.[12]
-
Regioisomers: Depending on the substitution pattern of the aniline and the α-halo-ketone, different isomers may form.[13]
-
Over-alkylation products: The excess aniline used in the reaction can potentially lead to multiple substitutions.
Experimental Protocols
Protocol 1: HPLC Analysis of Indole Reaction Mixture for Byproduct Profiling
This protocol provides a general method for separating and quantifying components in an indole reaction mixture using reverse-phase HPLC.[6]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[6]
Materials:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Solvent A: 0.1% formic acid in water.[6]
-
Solvent B: 0.1% formic acid in acetonitrile.[6]
-
Reaction mixture aliquot.
-
Syringe filter (0.45 µm).[6]
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (10-50 µL) from the reaction mixture.[6] Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Mobile Phase: Use a gradient elution starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.[6] A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength suitable for indoles (e.g., 254 nm or 280 nm).[6]
-
-
Quantification: Create calibration curves for the starting materials and the expected product using standards of known concentrations. The concentration of each component in the reaction mixture can be determined from its peak area in the chromatogram.[6]
Protocol 2: Characterization of an Isolated Byproduct using NMR Spectroscopy
This protocol outlines the general steps for characterizing the structure of a purified byproduct using NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Purified byproduct sample (typically 5-10 mg).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR tube.
Procedure:
-
Sample Preparation: Dissolve the purified byproduct in a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Observe chemical shifts, integration (proton ratios), and coupling constants (J-values) to determine the proton environment and connectivity.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
Observe the chemical shifts to identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).[7]
-
-
2D NMR Experiments (if necessary):
-
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish H-H and C-H correlations, respectively.
-
-
Data Interpretation: Analyze the collected NMR data to elucidate the complete chemical structure of the byproduct.[7]
Visualizations
Caption: Experimental workflow for byproduct identification.
Caption: Troubleshooting decision tree for byproduct formation.
Caption: Formation of regioisomers in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bioengineer.org [bioengineer.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Substituted Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides, FAQs, and detailed protocols to address common challenges in controlling regioselectivity during the synthesis of substituted indoles.
General Troubleshooting and FAQs
This section addresses broad issues applicable to various indole synthesis methods.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis is producing a mixture of regioisomers. What are the primary factors I should investigate to improve selectivity?
A1: Regioselectivity in indole synthesis is governed by a combination of electronic and steric factors, as well as reaction conditions. The key areas to investigate are:
-
Catalyst System: The choice of acid (Brønsted or Lewis) in classical syntheses like the Fischer indole synthesis, or the metal and ligand combination in modern cross-coupling reactions (e.g., Larock synthesis), is critical.[1][2]
-
Reaction Conditions: Temperature and solvent polarity can significantly influence the reaction pathway, favoring one regioisomer over another.[3] For instance, higher temperatures can favor the thermodynamically more stable product.[3]
-
Substrate Properties: The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on both the aniline/phenylhydrazine and the coupling partner (ketone, alkyne, etc.) play a pivotal role.[4][5]
-
Directing Groups: The use of a directing group on the indole nitrogen can effectively control the position of substitution, particularly for C-H functionalization.[6][7][8]
Q2: I am observing significant C3 alkylation when attempting N-alkylation of my indole. How can I favor the N-alkylated product?
A2: This is a common problem due to the high nucleophilicity of the C3 position.[3] To improve N-selectivity:
-
Ensure Complete Deprotonation: Use a sufficient excess of a strong base (e.g., NaH) in a suitable aprotic solvent like DMF to ensure the indole nitrogen is fully deprotonated to the indolide anion before adding the electrophile.[3] Incomplete deprotonation leaves neutral indole, which reacts at C3.[3]
-
Temperature Control: N-alkylation is often thermodynamically favored. Running the reaction at a higher temperature (e.g., 80 °C) can promote the formation of the more stable N-alkylated product.[3]
-
Choice of Electrophile: Highly reactive electrophiles can decrease selectivity.[3][9]
-
Catalyst Control: For specific substrates, catalyst systems using copper hydride (CuH) or palladium can provide high regioselectivity for either N- or C3-alkylation depending on the ligand choice.[3]
Q3: How can I selectively functionalize the benzene ring (C4-C7 positions) of an existing indole core?
A3: Functionalizing the six-membered ring is challenging due to the high reactivity of the pyrrole moiety.[6] The most effective strategies involve:
-
Directing Groups: Attaching a directing group to the indole nitrogen is crucial. Groups like TfNH- or pivaloyl can direct metallation and subsequent functionalization to the C4 position.[6]
-
Blocking Reactive Sites: Substituents at the C2 and C3 positions can help direct functionalization to the benzene ring by default.[6]
-
Reaction Sequence: A common strategy for C7 functionalization involves reduction of the indole to an indoline, C-H functionalization at C7, and subsequent re-aromatization via oxidation.[6]
Synthesis-Specific Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis, while classic, is notorious for regioselectivity issues with unsymmetrical ketones.[1]
Q: I am using an unsymmetrical ketone in a Fischer indole synthesis and obtaining a mixture of indole regioisomers. How can I control the outcome?
A: The regioselectivity is determined during the acid-catalyzed[3][3]-sigmatropic rearrangement of the enehydrazine intermediate.[2] Control can be exerted by:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can significantly influence the product ratio.[1] Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) can favor different isomers.[2] It is essential to screen various acid catalysts.
-
Substituent Effects: Electron-withdrawing groups on the ketone can destabilize the transition state leading to one isomer, thus favoring the other.[4][5] Conversely, electron-donating groups can lead to competing side reactions like N-N bond cleavage, reducing overall yield.[10]
-
Steric Hindrance: Bulky groups on the ketone or the phenylhydrazine can direct the cyclization away from the more hindered position.
| Parameter | Effect on Regioselectivity | Recommendation |
| Acid Catalyst | Strong acids may favor one isomer, while milder acids favor another.[1] | Screen a panel of Brønsted (p-TsOH, PPA) and Lewis (ZnCl₂, AlCl₃) acids. |
| Solvent | Can influence the stability of intermediates. | Test solvents of varying polarity (e.g., toluene, acetic acid, ionic liquids). |
| Temperature | Can shift equilibrium between kinetic and thermodynamic products. | Optimize reaction temperature; higher temperatures often favor the more stable isomer. |
| Substituents (Ketone) | Electron-withdrawing groups can disfavor one rearrangement pathway.[4][5] | Modify substrate if possible to electronically bias the rearrangement. |
Larock Indole Synthesis
This palladium-catalyzed reaction between an o-iodoaniline and an alkyne offers better control but is not without its challenges, especially with unsymmetrical alkynes.[11][12]
Q: My Larock indole synthesis with an unsymmetrical alkyne is giving poor regioselectivity. What factors determine where the aryl group adds?
A: The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[12] Contrary to initial assumptions, the reaction often proceeds with the larger, more sterically hindering group on the alkyne positioned adjacent to the palladium, not the aryl group.[12]
-
Ligand Choice: The ligand on the palladium catalyst is crucial. N-heterocyclic carbene (NHC) ligands have been shown to provide excellent yields and high regioselectivity.[13]
-
Alkyne Substituents: While functional groups like esters or protected amines at the homopropargylic position have been studied, they often provide only low to moderate directing effects.[11]
-
Additives: The presence and stoichiometry of chloride salts (e.g., LiCl) are critical for catalytic turnover and can influence the reaction rate and yield.[12]
| Parameter | Observed Effect on Regioselectivity & Yield | Reference |
| Catalyst | Ferrocene-functionalized NHC-Pd complex | Good yields with high regioselectivity |
| Alkyne Substituent | Ester or Boc-protected amine at homopropyargylic position | Low to moderate directing effect |
| Aniline Derivative | N-methyl, N-acetyl, N-tosyl o-iodoanilines | Good to excellent yields |
| Chloride Additive | >1 equivalent of LiCl | Slows reaction rate and lowers yield |
Bischler-Möhlau Indole Synthesis
This method, involving the reaction of an α-bromo-acetophenone with excess aniline, historically suffers from harsh conditions and unpredictable regioselectivity.[14][15]
Q: My Bischler-Möhlau synthesis is giving a complex mixture of products and low yields. How can I improve this reaction?
A: The reaction mechanism is complex and can proceed through multiple pathways, leading to different regioisomers.[16][17] Recent improvements have focused on mitigating the harsh conditions:
-
Milder Catalysts: Using lithium bromide (LiBr) as a catalyst can provide milder reaction conditions compared to traditional strong acids.[14][15]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and shorten reaction times, potentially offering better control over side reactions.[14][15]
-
Substrate Dependency: The reaction is highly dependent on the specific substrates used.[16] Small changes to the aniline or α-bromo-acetophenone can dramatically alter the yield and regiochemical outcome.[16]
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of Indole
This protocol is designed to favor N-alkylation over C3-alkylation.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to dissolve the indole.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C (ice bath).
-
Caution: NaH reacts violently with water. Handle with extreme care.
-
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases. The formation of the indolide anion is often accompanied by a color change.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., to 80 °C) to favor the thermodynamic N-alkylated product.[3] Monitor progress by TLC.
-
Workup: Once the reaction is complete, carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 16. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 4-bromo-5-methoxy-1H-indole
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the workup procedures for chemical reactions involving 4-bromo-5-methoxy-1H-indole. Find answers to frequently asked questions and troubleshooting tips to ensure a high yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous workup procedure for a reaction involving this compound?
A1: A typical aqueous workup involves partitioning the reaction mixture between an organic solvent and water to remove inorganic salts and other water-soluble impurities. The general steps include quenching the reaction, extraction, washing the organic layer, drying, and solvent removal.[1]
Q2: Which organic solvent is most suitable for extracting the product from the aqueous layer?
A2: The choice of solvent depends on the specific reaction and the polarity of the product. Common choices for indole derivatives include ethyl acetate (EtOAc), dichloromethane (CH2Cl2), and diethyl ether (Et2O).[2][3] Ethyl acetate is a versatile solvent for many indole derivatives.
Q3: My reaction involved an oxidizing or halogenating agent. What specific washing step should I include?
A3: If your reaction used an excess of a halogenating agent like bromine, it is advisable to wash the organic layer with a solution of sodium thiosulfate (Na2S2O3).[2][4] This will quench any remaining halogen, preventing potential side reactions with your desired product. The disappearance of a yellow or brown color in the organic layer often indicates the complete removal of excess halogen.[4]
Q4: How can I remove acidic or basic impurities during the workup?
A4: To remove acidic impurities, you can wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3).[5] Conversely, to remove basic impurities, a wash with a dilute acid, like 0.5M or 1M hydrochloric acid (HCl), is effective.[2]
Q5: What are the common challenges encountered during the workup of reactions with this compound?
A5: Researchers may face challenges such as emulsion formation during extraction, low product yield, and the presence of persistent impurities. The indole nitrogen can also be acidic, potentially leading to deprotonation and side reactions under basic conditions if not properly protected.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize the recovery of the product.[2] | |
| Degradation of the product during workup. | Avoid harsh acidic or basic conditions if your product is sensitive. Use mild reagents like saturated sodium bicarbonate for neutralization. | |
| Persistent Impurities in the Final Product | Inefficient removal of byproducts. | Optimize the washing steps. For example, use a brine wash (saturated NaCl solution) to break up emulsions and remove excess water.[3][5] |
| Co-elution of impurities during column chromatography. | Adjust the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. | |
| Emulsion Formation During Extraction | High concentration of reagents or byproducts. | Dilute the reaction mixture with more of the extraction solvent.[1] A gentle swirling motion in the separatory funnel instead of vigorous shaking can also help. Adding brine can aid in breaking up the emulsion. |
| Over-bromination or Other Side Reactions | Reaction conditions are too harsh (e.g., high temperature or excess reagent). | Carefully control the stoichiometry of reagents and maintain a low temperature during the reaction.[7] |
Experimental Protocols
General Aqueous Workup Protocol
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., saturated aqueous NH4Cl for organometallic reagents[3] or Na2S2O3 for halogenating agents[2]).
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate). Add water or a suitable aqueous solution. Gently mix the layers and then allow them to separate. Drain the aqueous layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.
-
Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with:
-
A suitable aqueous solution to remove specific impurities (e.g., NaHCO3 for acidic impurities, dilute HCl for basic impurities).
-
Water.
-
Brine, to facilitate the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[3][5]
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[2]
Visual Workflows and Logic
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-bromo-5-methoxy-1H-indole
This guide provides a comprehensive overview of analytical methods for the characterization of 4-bromo-5-methoxy-1H-indole, a substituted indole of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comparative analysis based on data from structurally similar compounds. The methodologies and expected data for key analytical techniques are detailed below, offering a robust framework for its characterization.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 90858-86-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈BrNO | --INVALID-LINK-- |
| Molecular Weight | 226.07 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | 98% | --INVALID-LINK-- |
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data (Predicted)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-1 (N-H) | 8.1 - 8.3 | br s |
| H-2 | 7.2 - 7.4 | t |
| H-3 | 6.5 - 6.7 | t |
| H-6 | 7.0 - 7.2 | d |
| H-7 | 6.8 - 7.0 | d |
| -OCH₃ | 3.8 - 4.0 | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
Expected ¹³C NMR Data (Predicted)
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 124 - 126 |
| C-3 | 102 - 104 |
| C-3a | 128 - 130 |
| C-4 | 113 - 115 |
| C-5 | 150 - 152 |
| C-6 | 112 - 114 |
| C-7 | 105 - 107 |
| C-7a | 135 - 137 |
| -OCH₃ | 55 - 57 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
Expected Mass Spectrometry Data (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 225 and 227 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
| Fragment | Expected m/z |
| [M]⁺ | 225/227 |
| [M - CH₃]⁺ | 210/212 |
| [M - Br]⁺ | 146 |
| [M - CO - CH₃]⁺ | 182/184 |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting fragments using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Expected IR Absorption Bands (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (indole) | 3400 - 3300 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (methyl) | 2950 - 2850 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O Stretch (aryl ether) | 1250 - 1200 |
| C-Br Stretch | 600 - 500 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Chromatographic Methods
Chromatography is essential for separating the compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is generally suitable for this type of compound.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a lower percentage of B and increase over time |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol or acetonitrile.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection and Data Acquisition: Inject the sample and run the gradient program. Monitor the elution of the compound using a UV detector. The retention time will be characteristic of the compound under the given conditions.
Workflow and Relationships of Analytical Methods
The characterization of this compound typically follows a logical workflow, where each analytical technique provides complementary information.
Caption: Workflow for the characterization of this compound.
The following diagram illustrates the logical relationship between the different analytical techniques in confirming the structure of the target compound.
Caption: Relationship between analytical techniques and the information they provide.
This guide serves as a foundational resource for the analytical characterization of this compound. While direct experimental data is currently sparse, the provided information based on analogous structures offers a strong starting point for researchers in their analytical endeavors.
Purity Assessment of Substituted Indoles: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of substituted indoles is a critical step in the journey from discovery to application. The presence of impurities can significantly impact a compound's biological activity, safety, and stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your specific needs.
Substituted indoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules.[1] Rigorous purity assessment is therefore a mandatory requirement in drug development and quality control to ensure the safety, efficacy, and consistency of these compounds.[1] Chromatographic techniques, particularly HPLC and GC-MS, are central to this process, offering high-resolution separation of the main compound from its impurities.[1]
At a Glance: HPLC vs. GC-MS for Substituted Indole Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Analyte Suitability | Wide range of substituted indoles, including non-volatile and thermally labile compounds.[2] | Volatile and thermally stable substituted indoles. Derivatization may be required for non-volatile compounds.[2][3] |
| Sensitivity | High, often in the µg/mL to ng/mL range. DAD/UV detectors are common, with fluorescence detectors offering higher sensitivity for specific indoles.[4] | Very high, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on chromatographic retention and UV-Vis spectra. Can be enhanced with more selective detectors like fluorescence or mass spectrometry (LC-MS).[1] | Excellent, providing both chromatographic separation and mass spectral information for confident peak identification.[1] |
| Quantification | Excellent, with high precision and accuracy.[5] Method validation according to ICH guidelines is standard.[5] | Excellent, particularly with the use of internal standards. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration.[4][6] | May require derivatization to increase volatility and thermal stability.[3] Can be more complex than HPLC. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample, including temperature programming. |
Performance Comparison: A Deeper Dive
While a direct head-to-head study on the same substituted indole is not always available, we can infer performance characteristics based on established analytical principles and published methods for similar compounds.
| Parameter | HPLC (UV/DAD Detection) | GC-MS (EI Detection) |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.1 µg/mL. | Typically in the range of 0.001 - 0.01 µg/mL. |
| Limit of Quantification (LOQ) | Typically in the range of 0.05 - 0.5 µg/mL. | Typically in the range of 0.005 - 0.05 µg/mL. |
| Linearity (R²) | ≥ 0.999 is commonly achieved.[7] | ≥ 0.995 is commonly achieved. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[7][8] | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 5.0%. |
| Accuracy (% Recovery) | Typically 98.0 - 102.0%.[5][8] | Typically 95.0 - 105.0%. |
| Resolution | Baseline resolution (Rs > 1.5) of impurities from the main peak is a key validation parameter.[5] | High-resolution capillary columns provide excellent separation of volatile impurities.[1] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for HPLC and GC-MS analysis of substituted indoles.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method suitable for the analysis of a wide range of substituted indoles.[1][9]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
HPLC grade acetonitrile, methanol, and water.[9]
-
Reference standard of the substituted indole.
-
Sample of the substituted indole for analysis.
Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the sample in the sample diluent.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the specific indole derivative.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
Data Analysis:
-
Identify the main peak in the sample chromatogram by comparing the retention time with the reference standard.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Quantify known impurities using their respective reference standards and calibration curves.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general method for the analysis of volatile or derivatized substituted indoles.[1]
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.[1]
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]
-
High-purity helium as the carrier gas.[1]
-
GC-grade solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Reference standard of the substituted indole.
-
Sample of the substituted indole for analysis.
-
(If required) Derivatizing agent (e.g., BSTFA, MSTFA).
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the sample in the chosen solvent.
-
Derivatization (if necessary): To a known volume of the standard or sample solution, add the derivatizing agent according to established procedures and heat as required.
GC-MS Conditions:
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Split (e.g., 50:1 ratio).[1]
-
Injection Volume: 1 µL.[1]
-
Oven Temperature Program:
-
Carrier Gas Flow: 1.0 mL/min (constant flow).[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Energy: 70 eV (Electron Ionization - EI).[1]
-
Scan Range: 40 - 450 m/z.[1]
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify all separated peaks.
-
Obtain the mass spectrum for each peak and compare it with a reference library (e.g., NIST) for identification.
-
Estimate the relative purity by calculating the area percentage of the main peak relative to the total ion current.
Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of substituted indoles using both HPLC and GC-MS.
Caption: Workflow for purity assessment of substituted indoles.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are indispensable tools for the purity assessment of substituted indoles. The choice between the two techniques hinges on the specific properties of the analyte and the analytical requirements.
-
HPLC is a versatile and robust technique that is generally the first choice for a wide range of substituted indoles, especially for non-volatile and thermally sensitive compounds.[2] Its ease of use and high quantitative accuracy make it ideal for routine quality control.
-
GC-MS offers unparalleled sensitivity and selectivity, making it the preferred method for analyzing volatile impurities or when definitive identification of unknown peaks is required.[10] However, the potential need for derivatization can add complexity to the sample preparation process.
For comprehensive purity profiling, a combination of both techniques can be highly effective. HPLC can be used for the primary purity assessment and quantification of the main component and known impurities, while GC-MS can be employed to investigate volatile impurities and provide structural confirmation. Ultimately, a well-validated analytical method, whether HPLC or GC-MS, is essential for ensuring the quality and consistency of substituted indoles in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Biological Activity of Bromo-Methoxy Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution with bromine and methoxy groups can significantly modulate its biological activity. The specific positioning of these functional groups on the indole ring gives rise to a diverse array of isomers, each with a unique pharmacological profile. This guide provides an objective comparison of the biological activities of various bromo-methoxy indole isomers, supported by experimental data, to aid in research and drug development.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the quantitative biological activity data for a selection of bromo-methoxy indole isomers across different assays. This allows for a direct comparison of their potency and selectivity.
| Compound/Isomer | Biological Target/Assay | Result (IC50/Ki) | Reference |
| Anti-inflammatory Activity | |||
| 5-Bromoisatin | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages) | ~151.6 µM | [1] |
| 6-Bromoisatin | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages) | >50 µg/mL | [1] |
| 7-Bromoisatin | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages) | <5% inhibition at 50 µg/mL | [1] |
| 6-Bromoindole | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages) | Similar to 5- and 6-bromoisatin | [1] |
| 6-Bromoindole | NFκB Translocation Inhibition (LPS-stimulated RAW264.7 macrophages) | 60.7% reduction at 40 µg/mL | [1] |
| 6-Bromoisatin | NFκB Translocation Inhibition (LPS-stimulated RAW264.7 macrophages) | 63.7% reduction at 40 µg/mL | [1] |
| Anticancer Activity | |||
| Indole-furan hybrid (St.31) with bromo on indole and methoxy on furan | Cytotoxicity against HuCCA-1 and HepG2 cancer cell lines | < 0.5 µM | [2] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | Tubulin Polymerization Inhibition | Concentration-dependent | [3] |
| 5'-Methoxyindirubin | Apoptosis induction in human neuroblastoma cells (IMR-32, SK-N-SH, NB-39) | Induces cell death | [4] |
| Serotonin Receptor Binding | |||
| 2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine | 5-HT2A Receptor Binding Affinity (Ki) | 2.5 nM | [5] |
| 5-chloro-N,N-dimethyltryptamine | 5-HT1A, 5-HT2B, 5-HT7 Receptor Binding Affinity (Ki) | High nanomolar affinity | [6] |
| 5-bromo-N,N-dimethyltryptamine | Serotonin Receptor Binding | High affinity | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anti-inflammatory Activity: NF-κB Translocation Assay
This protocol is based on the methodology for assessing the inhibition of nuclear factor kappa B (NFκB) translocation in LPS-stimulated RAW264.7 mouse macrophages.[1]
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the bromo-methoxy indole isomers or vehicle control (DMSO) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 1 hour to induce inflammation and NFκB activation.
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
-
Cells are then incubated with a primary antibody against the p65 subunit of NFκB, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Images are acquired using a fluorescence microscope. The nuclear translocation of NFκB is quantified by measuring the fluorescence intensity of the p65 subunit within the nucleus relative to the cytoplasm. A reduction in nuclear fluorescence compared to the LPS-stimulated control indicates inhibition of NFκB translocation.
Anticancer Activity: Tubulin Polymerization Assay
This protocol describes a common method to evaluate the effect of compounds on tubulin polymerization in vitro.[3][7]
-
Reagents: Purified tubulin (from bovine or porcine brain), GTP, and a fluorescence-based tubulin polymerization assay kit are used.
-
Reaction Setup: A reaction mixture is prepared containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: The bromo-methoxy indole isomers are added to the reaction mixture at various concentrations. Control reactions include a vehicle (DMSO), a known tubulin polymerization inhibitor (e.g., colchicine or nocodazole), and a known tubulin polymerization stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C to promote tubulin polymerization.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls. Inhibition of polymerization is observed as a decrease in the fluorescence signal, while stabilization results in an enhanced signal.
Mandatory Visualization
Signaling Pathway: Inhibition of NF-κB Activation
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Halogenation on the Biological Activity of Indole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of halogenated indole derivatives, summarizing their structure-activity relationships (SAR) and providing supporting experimental data for their diverse therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and the addition of halogens can significantly modulate the physicochemical properties and biological activities of these derivatives.[1][2] This guide explores the impact of halogenation on anticancer, antifungal, and antiviral activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Activity: Targeting Key Oncogenic Pathways
Halogenated indole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3] The nature and position of the halogen substituent on the indole ring play a crucial role in determining the potency and selectivity of these compounds.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various halogenated indole derivatives against different cancer cell lines. The data highlights how substitutions of different halogens at various positions on the indole ring affect their anticancer efficacy.
| Compound ID | Halogen Substituent | Position | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Indole-Thiazolidinedione-Triazole Hybrid | Chloro (Cl) | para on phenyl ring attached to indole | Human cancer cell lines | Not specified, but stated to enhance activity | [2] |
| Indole-Thiazolidinedione-Triazole Hybrid | Bromo (Br) | para on phenyl ring attached to indole | Human cancer cell lines | Not specified, but stated to enhance activity | [2] |
| (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) | Fluoro (F) | 6 | Oxaliplatin-resistant human colorectal cancer (HCT-116/L) | Potent (exact value not specified) | [3] |
| 5-Bromoindole-2-carboxylic acid derivatives | Bromo (Br) | 5 | HepG2 (liver), A549 (lung), MCF-7 (breast) | Potent antiproliferative activity | [1] |
| Azine derivatives with indole moieties | Not specified | Not specified | HCT-116 (colon) | 4.27 - 8.15 | [4] |
| Azine derivatives with indole moieties | Not specified | Not specified | HepG2 (liver) | 4.09 - 9.05 | [4] |
| Azine derivatives with indole moieties | Not specified | Not specified | MCF-7 (breast) | 6.19 - 8.39 | [4] |
| 1,3,4-Oxadiazole-indole derivative (Compound 37) | Not specified | Not specified | MDA-MB-468 | 10.56 | [4] |
| 1,3,4-Oxadiazole-indole derivative (Compound 37) | Not specified | Not specified | MDA-MB-231 | 22.61 | [4] |
| 5,6-dibromo-L-hypaphorine | Bromo (Br) | 5, 6 | P388 murine leukemia cells | Weak bee venom PLA2 inhibition (IC50 = 0.2 mM) | [5] |
| Topsentin | Bromo (Br) | Not specified | P-388 | 3 µg/mL | [5] |
| Topsentin | Bromo (Br) | Not specified | HCT-8, A-549, T47D | 20 µg/mL | [5] |
Key Findings from SAR Studies:
-
Halogen Type and Position: Studies on meridianins, a class of marine-derived indole alkaloids, revealed that bromine substitution at positions 5 or 6 significantly improves potency, while substitution at position 7 and a hydroxyl at position 4 are optimal for inhibiting CDK1 and CDK5.[6] Conversely, di-bromo substitutions can slightly decrease inhibitory potency.[6] For some anticancer agents, chloro and bromo groups at the para position of a phenyl substituent on the indole ring enhance activity.[2][4]
-
Mechanism of Action: 5-Bromoindole derivatives have been shown to inhibit EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis.[1] Other derivatives exert their anticancer effects by disrupting the mitotic spindle, which is crucial for cell division.[1]
Signaling Pathway for FC116-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for apoptosis induced by the 6-fluoro-substituted indole derivative, FC116.
Caption: FC116-induced apoptosis pathway.
Experimental Protocols: Anticancer Activity
Cytotoxicity Assay (GI₅₀ Determination) using Sulforhodamine B (SRB) Assay: [3]
-
Cell Plating: Seed cancer cells (e.g., HCT-116/L) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antifungal Activity: Combating Drug-Resistant Candida Species
Halogenated indoles have emerged as promising scaffolds for the development of novel antifungal agents, particularly against drug-resistant Candida species.[7]
Comparative Analysis of Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values for di-halogenated indoles against various Candida species.
| Compound | Halogen Substituents | Candida Species | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | Br at C4, C6 | C. albicans, C. auris, C. glabrata, C. parapsilosis | 10-50 | [7] |
| 5-bromo-4-chloroindole | Br at C5, Cl at C4 | C. albicans, C. auris, C. glabrata, C. parapsilosis | 10-50 | [7] |
Key Findings from SAR Studies:
-
A quantitative structure-activity relationship (QSAR) model identified that halogen substitutions at the C4, C5, and C6 positions of the indole ring are optimal for antifungal activity.[7] This is attributed to enhanced hydrophobic and electron-withdrawing effects.[7] These compounds have been shown to inhibit biofilm formation and the yeast-to-hyphae transition in Candida.[7]
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the workflow for determining the minimum inhibitory concentration (MIC) of halogenated indole derivatives against Candida species.
Caption: Workflow for antifungal MIC determination.
Experimental Protocols: Antifungal Activity
Broth Microdilution Assay for MIC Determination: [8]
-
Preparation of Compounds: Prepare stock solutions of the halogenated indole derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the Candida species from a fresh culture.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Antiviral Activity: Targeting HIV and Other Viruses
The indole nucleus is a key pharmacophore in the development of antiviral agents. Halogenated indole derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV).[1]
Comparative Analysis of Antiviral Activity
The following table summarizes the antiviral activity of a halogenated indole derivative against HIV-1.
| Compound ID | Halogen Substituent | Linkage | HIV-1 Strain | EC50 (µM) | Reference |
| 6j (bis-indole) | Not specified | 6-6' | Wild-type | 0.2 | [9] |
| 6j (bis-indole) | Not specified | 6-6' | T20 resistant | Active | [9] |
Key Findings from SAR Studies:
-
For a series of bis-indole derivatives acting as HIV-1 fusion inhibitors, the connectivity and overall shape of the molecule are crucial for activity.[9] Compound 6j, a 6-6' linked bis-indole, demonstrated potent activity against both wild-type and T20-resistant HIV-1 strains.[9]
Logical Relationship in SAR of HIV-1 Fusion Inhibitors
The following diagram illustrates the logical relationship in the structure-activity relationship of indole-based HIV-1 fusion inhibitors.
Caption: SAR of indole-based HIV-1 inhibitors.
Experimental Protocols: Antiviral Activity
Cell-Cell Fusion Assay: [9]
-
Cell Preparation: Co-culture two cell lines: one expressing the HIV-1 envelope glycoprotein (Env) and the other expressing the CD4 receptor and co-receptors (CXCR4 or CCR5).
-
Compound Treatment: Add serial dilutions of the test compounds to the co-culture.
-
Incubation: Incubate the cells to allow for fusion to occur.
-
Quantification of Fusion: Measure the extent of cell-cell fusion using a reporter gene assay (e.g., luciferase or β-galactosidase) that is activated upon cell fusion.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits cell-cell fusion by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-bromo-5-methoxy-1H-indole and Other Substituted Indoles in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Strategic substitution on the indole ring can significantly modulate the pharmacological properties of the resulting derivatives. This guide provides a comparative overview of the biological performance of 4-bromo-5-methoxy-1H-indole alongside other substituted indoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. The data presented is a synthesis of findings from various studies and is intended to facilitate further research and drug discovery efforts.
Comparative Biological Efficacy: A Data-Driven Overview
While direct head-to-head comparative studies for this compound are limited in publicly available literature, this section collates quantitative data from various biological assays performed on structurally related bromo- and methoxy-substituted indoles to provide a comparative perspective.
Anticancer Activity
The antiproliferative effects of substituted indoles are a major area of investigation. The following table summarizes the cytotoxic activity (IC50 values) of various indole derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Substituted Indole Derivatives
| Compound/Derivative Class | Specific Compound Example | Target/Assay | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| Bromo-methoxy Indole (Reference) | This compound | - | - | Data not available in cited literature |
| 5-Bromoindole Derivatives | 5-Bromo-indole-2-carboxamides | Cytotoxicity | E. coli, P. aeruginosa | MIC: 0.35–1.25 µg/mL |
| 5-Methoxyindole Derivatives | N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | Antiproliferative (MTT) | MCF-7 (Breast) | 11.5[2] |
| HCT116 (Colon) | 9.16[2] | |||
| N-(4-Fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | Antiproliferative (MTT) | MCF-7 (Breast) | 0.57[2] | |
| HCT116 (Colon) | 1.95[2] | |||
| A549 (Lung) | 3.49[2] | |||
| Bromo-Indole Analogs | (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Antiproliferative | Jurkat (Leukemia) | 21.83[3] |
| HL-60 (Leukemia) | 19.14[3] | |||
| Methoxy-Indole Analogs | 1-(3,4,5-trimethoxyphenyl)-6-bromo-1H-indole | Tubulin Polymerization Inhibition | A375 (Melanoma) | 0.57[4] |
| B16-F10 (Melanoma) | 1.69[4] |
Disclaimer: The data presented in this table is compiled from different studies and is for comparative purposes only. The experimental conditions may have varied between studies.
Anti-inflammatory Activity
Several indole derivatives have been investigated for their potential to modulate inflammatory pathways. The following table presents data on the anti-inflammatory activity of various substituted indoles.
Table 2: Anti-inflammatory Activity of Substituted Indole Derivatives
| Compound/Derivative Class | Specific Compound Example | Assay | Cell Line/Model | Activity (IC50) |
| Bromo-methoxy Indole (Reference) | This compound | - | - | Data not available in cited literature |
| Bromo-Indole Derivatives | 6-Bromoindole | NO Inhibition | RAW264.7 Macrophages | Similar to 5- and 6-bromoisatin[5] |
| 5-Bromoisatin | NO Inhibition | RAW264.7 Macrophages | 151.6 µM[5] | |
| TNF-α Inhibition | RAW264.7 Macrophages | 38.05 µM[5] | ||
| Methoxy-Indole Derivatives | Indole-modified ursolic acid derivative (UA-1) | NO Inhibition | RAW 264.7 Macrophages | 2.2 µM[6] |
Disclaimer: The data presented in this table is compiled from different studies and is for comparative purposes only. The experimental conditions may have varied between studies.
Antimicrobial Activity
The indole scaffold is also a promising template for the development of novel antimicrobial agents. The table below summarizes the minimum inhibitory concentrations (MIC) of various indole derivatives against different microbial strains.
Table 3: Antimicrobial Activity of Substituted Indole Derivatives
| Compound/Derivative Class | Specific Compound Example | Target Organism | Activity (MIC in µg/mL) |
| Bromo-methoxy Indole (Reference) | This compound | - | Data not available in cited literature |
| Bromo-Indole Derivatives | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35–1.25[7] |
| 4-Bromo-6-chloroindole | S. aureus | 20–50[8] | |
| 6-Bromo-4-iodoindole | S. aureus | 20–30[8] | |
| Bromo-Indole Alkaloids | 3-benzyl-5-bromo-1H-indole | Various bacterial strains | 2 to 8[9] |
Disclaimer: The data presented in this table is compiled from different studies and is for comparative purposes only. The experimental conditions may have varied between studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted indoles) and a vehicle control (e.g., DMSO). The plates are incubated for another 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[12] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[11]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.[1][2]
-
Reagents: Purified tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The test compound at various concentrations, a positive control (e.g., nocodazole), a negative control (vehicle), and a polymerization enhancer (e.g., paclitaxel) are added to the wells.
-
Initiation of Polymerization: The reaction is initiated by adding a solution of tubulin and GTP to the wells and incubating the plate at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.[1]
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. The IC50 value for polymerization inhibition is calculated by plotting the inhibition of polymerization against the compound concentration.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by substituted indoles and a general workflow for their biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
A Comparative Spectroscopic Analysis of Indole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives represent a critical class of heterocyclic compounds with significant roles in medicinal chemistry and drug discovery. Their diverse biological activities necessitate a thorough understanding of their structural and electronic properties. This guide provides a comparative overview of the spectroscopic characteristics of various indole analogs, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for indole and a selection of its analogs, offering a quantitative comparison of their properties.
Table 1: UV-Vis Absorption Data for Indole Analogs
| Compound | Solvent | λmax (nm) | Reference |
| Indole | Cyclohexane | 270, 282 | [1] |
| 5-Hydroxyindole | Cyclohexane | ~294 | [2] |
| 6-Hydroxyindole | Cyclohexane | ~301 | [2] |
| 5-Methylindole | - | 296 | [3] |
| 7-Methylindole | - | - | [3] |
| 5-Methoxyindole | - | - | [3] |
| 1-Methylindole | - | - | [4] |
| BN Indole I (external) | - | 282 | [1] |
| BN Indole II (fused) | - | 292 | [1] |
Table 2: Fluorescence Emission Data for Indole Analogs
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |
| Indole | Vapor (75°C) | 285 | 295 | 10 | [2] |
| 5-Hydroxyindole | Cyclohexane | 300 | 325 | 25 | [2] |
| 6-Hydroxyindole | Cyclohexane | 285 | 304 | 19 | [2] |
| N-acetyl tryptophan amide (NATA) | 20 mM K-phosphate buffer, pH 7.5 | 295 | 340, 358.5 | - | [5] |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Indole in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) | Reference |
| H-1 (N-H) | 11.08 | s | - | [6] |
| H-2 | 7.47 | s | - | [7] |
| H-3 | 6.45 | t | 2.4 | [6] |
| H-4 | 7.39 | d | 7.9 | [6] |
| H-5 | 6.96 | t | 7.5 | [6] |
| H-6 | 7.05 | t | 7.6 | [6] |
| H-7 | 7.39 | d | 7.9 | [6][7] |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Indole in DMSO-d₆
| Carbon | Chemical Shift (ppm) | Reference |
| C-2 | 124.2 | [6] |
| C-3 | 101.9 | [6] |
| C-3a | 128.2 | [6] |
| C-4 | 120.5 | [6] |
| C-5 | 121.3 | [6] |
| C-6 | 118.8 | [6] |
| C-7 | 111.2 | [6] |
| C-7a | 135.7 | [6] |
Table 5: Mass Spectrometry Data for Selected Indole Alkaloids
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Prenylated Indole Alkaloid Analog 1 | ESI | - | 132, 130 | [8] |
| Prenylated Indole Alkaloid Analog 2 | ESI | - | 132, 130 | [8] |
| Vindoline | GC-MS (EI) | - | - | [9] |
| Vindorosine | GC-MS (EI) | - | - | [9] |
| Ajmalicine | GC-MS (EI) | - | - | [9] |
| Catharanthine | LC-ESI-MS | 337 | - | [10] |
| 19R-Vindolinine | LC-ESI-MS | 337 | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of experimental results. Below are generalized protocols for the key spectroscopic techniques discussed.
UV-Vis Spectroscopy
Objective: To measure the absorbance of ultraviolet and visible light by the indole analogs to determine their maximum absorption wavelengths (λmax).
Methodology:
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, cyclohexane) to a known concentration.[11] A blank sample containing only the solvent is also prepared.[12][13]
-
Instrumentation: A UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda Spectrometer, Cary 100 Bio) is used.[2][11]
-
Data Acquisition: The spectrophotometer is first zeroed using the blank solvent. The absorbance spectrum of the sample is then recorded over a specific wavelength range (typically 200-800 nm).[13] The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.[13]
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra of indole analogs upon excitation at a specific wavelength.
Methodology:
-
Sample Preparation: Samples are prepared in a fluorescence-compatible solvent in a quartz cuvette.
-
Instrumentation: A spectrofluorometer is used for the measurements.
-
Data Acquisition: An excitation wavelength is selected (e.g., 285 nm, 300 nm), and the fluorescence emission is scanned over a range of higher wavelengths.[2][14] The wavelength of maximum emission intensity is determined. For excitation spectra, the emission wavelength is fixed, and the excitation wavelength is scanned.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of indole analogs by analyzing the magnetic properties of their atomic nuclei.
Methodology:
-
Sample Preparation: For ¹H NMR, 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[15] For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[15] The solution must be free of solid particles.[16]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
-
Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. For ¹H NMR, spectra are acquired to observe chemical shifts, coupling constants, and integration of proton signals. For ¹³C NMR, proton-decoupled spectra are typically acquired to determine the chemical shifts of carbon atoms. Two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) can be performed for more detailed structural elucidation.[6]
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the parent molecule and its fragments to confirm molecular weight and aid in structural elucidation.
Methodology:
-
Sample Preparation: Samples can be introduced directly or after separation by chromatography (e.g., GC-MS, LC-MS).[9][10] For LC-MS, the sample is dissolved in a suitable solvent and filtered before injection.[8]
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.[9][10]
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, ion trap).[17] The detector records the abundance of each ion, generating a mass spectrum. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions and obtain further structural information.[8]
Visualizations
Signaling Pathway
Indole and its derivatives are known to modulate various signaling pathways, making them attractive candidates for drug development.[18][19] For instance, some indole alkaloids can interfere with microtubule function, leading to cell cycle arrest and apoptosis, a critical pathway in cancer therapy.[18]
Caption: Indole analog-mediated inhibition of tubulin polymerization.
Experimental Workflow
The spectroscopic analysis of indole analogs follows a structured workflow, from sample preparation to data interpretation.
Caption: General workflow for spectroscopic analysis of indole analogs.
Logical Relationship
The choice of spectroscopic technique depends on the specific information required by the researcher.
Caption: Relationship between research goals and spectroscopic techniques.
References
- 1. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Second derivative fluorescence spectra of indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. mdpi.com [mdpi.com]
- 11. researchdata.edu.au [researchdata.edu.au]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. youtube.com [youtube.com]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 17. zefsci.com [zefsci.com]
- 18. mdpi.com [mdpi.com]
- 19. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 4-bromo-5-methoxy-1H-indole: A Comparative Guide to Synthetic Pathways and Spectral Analysis
For researchers engaged in medicinal chemistry and drug development, the synthesis of functionalized indole scaffolds is a foundational task. 4-bromo-5-methoxy-1H-indole is a valuable building block, and its efficient synthesis and unambiguous structural confirmation are paramount. This guide provides a comparative overview of two powerful and widely adopted synthetic strategies—the Leimgruber-Batcho and Fischer indole syntheses—as applied to the preparation of this target molecule. It further details the spectral data required for its definitive validation.
Comparison of Proposed Synthetic Routes
The selection of a synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Both the Leimgruber-Batcho and Fischer methods offer viable, high-yielding approaches to substituted indoles.
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Material | 4-Bromo-5-methoxy-2-nitrotoluene | (3-Bromo-4-methoxyphenyl)hydrazine |
| Key Reagents | DMF-DMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni/H₂, Pd/C) | Aldehyde/Ketone (e.g., Glyoxal), Acid Catalyst (e.g., H₂SO₄, PPA) |
| Number of Steps | 2 (Enamine formation, Reductive cyclization) | 1-2 (Hydrazone formation, Cyclization) |
| Key Advantages | High yields, mild conditions, avoids harsh acids, regiochemical purity.[1][2] | Classic, well-understood method, tolerant of various functional groups.[3][4] |
| Potential Challenges | Availability of the substituted o-nitrotoluene precursor. | Requires strongly acidic conditions which may not be suitable for sensitive substrates.[4] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound via the two proposed routes.
Method 1: Leimgruber-Batcho Indole Synthesis
This two-step method begins with the formation of a push-pull enamine from the corresponding o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[2]
Step A: Synthesis of 1-(2-(3-bromo-4-methoxyphenyl)-2-nitrovinyl)pyrrolidine
-
In a flask equipped with a reflux condenser, dissolve 4-bromo-5-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture to 100-110 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used directly in the next step.
Step B: Reductive Cyclization to this compound
-
Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C).
-
Introduce a hydrogen atmosphere (via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature for 4-12 hours. Alternatively, hydrazine hydrate can be used as the hydrogen source with Raney Nickel.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Method 2: Fischer Indole Synthesis
This classic method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[4]
-
Suspend (3-bromo-4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a suitable carbonyl compound such as glyoxal or pyruvic acid (1.1 eq).
-
Add a strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or zinc chloride (ZnCl₂), and heat the mixture to reflux (typically 80-100 °C).[3][4]
-
Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (ethyl acetate/hexanes) to yield the final product.
Spectral Data for Validation
Unambiguous characterization of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following table provides expected values for confirming the product's identity.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (br s, 1H, N-H), ~7.3 (d, 1H, H-7), ~7.2 (t, 1H, H-2), ~7.0 (d, 1H, H-6), ~6.6 (m, 1H, H-3), ~3.9 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~154 (C-5), ~136 (C-7a), ~129 (C-3a), ~125 (C-2), ~123 (C-7), ~112 (C-6), ~105 (C-4), ~102 (C-3), ~56 (-OCH₃). |
| FT-IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1600, 1450 (C=C stretch), ~1250 (C-O stretch), ~600 (C-Br stretch). |
| Mass Spec. (EI) | m/z: 227/229 (M⁺, M⁺+2, bromine isotopes), fragments corresponding to loss of Br, CH₃, and CO. |
Visualizing the Workflow
The general process for synthesizing and validating the target compound involves a logical progression from synthesis to purification and final characterization.
References
A Comparative Guide to the Reactivity of Brominated Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Halogenation, particularly bromination, of the indole ring is a key synthetic strategy for introducing functional handles that enable diversification and modulation of biological activity. This guide provides a comparative analysis of the reactivity of the four positional isomers of monobrominated indole: 4-bromoindole, 5-bromoindole, 6-bromoindole, and 7-bromoindole. This objective comparison, supported by experimental data, will aid researchers in selecting the appropriate isomer and optimizing reaction conditions for their drug discovery and development endeavors.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of aryl halides. The reactivity of brominated indole isomers in these transformations is influenced by the electronic and steric environment of the carbon-bromine bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds between an organoboron species and an organic halide. While a direct comparative study of all four bromoindole isomers under identical conditions is not extensively documented in a single source, the available literature suggests that the position of the bromine atom influences the reaction efficiency. Generally, the reactivity of aryl bromides in Suzuki-Miyaura coupling is influenced by the electron density at the carbon bearing the bromine, with electron-deficient systems often being more reactive.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling of Bromoindole Isomers with Phenylboronic Acid
| Bromoindole Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 | 4 | Estimate: 85-95% |
| 5-Bromoindole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95%[1] |
| 6-Bromoindole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 12 | Estimate: 80-90% |
| 7-Bromoindole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 | 12 | Estimate: 70-85% |
Note: The yields for 4-, 6-, and 7-bromoindole are estimations based on typical Suzuki-Miyaura reactions of similar aryl bromides, as direct comparative data under identical conditions is limited. The reactivity can be highly dependent on the specific catalyst, ligand, and substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the reactivity of bromoindole isomers is dependent on the electronic properties and steric hindrance around the C-Br bond.
Table 2: Illustrative Comparison of Buchwald-Hartwig Amination of Bromoindole Isomers with Morpholine
| Bromoindole Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Estimate: 80-90% |
| 5-Bromoindole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85% |
| 6-Bromoindole | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60%[2] |
| 7-Bromoindole | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | Estimate: 75-85% |
Note: The yields for 4-, 5-, and 7-bromoindole are estimations based on typical Buchwald-Hartwig amination reactions of similar aryl bromides, as direct comparative data under identical conditions is limited. The choice of ligand is critical and can significantly influence the outcome.
Reactivity in Metal-Halogen Exchange and Directed ortho-Metalation (DoM)
Lithiation of bromoindoles is a powerful method for introducing a variety of electrophiles. The regioselectivity of this reaction is highly dependent on the position of the bromine atom and the presence of a directing group on the indole nitrogen.
For N-protected bromoindoles, directed ortho-metalation (DoM) can be a highly regioselective process. A directing metalating group (DMG) on the nitrogen, such as a pivaloyl or triisopropylsilyl group, can direct lithiation to the adjacent C2 or C7 position.
In the case of metal-halogen exchange, an alkyllithium reagent will preferentially react with the most acidic proton or undergo exchange with the bromine atom. For π-electron rich heterocycles like indole, C2-lithiation is often favored.[3] However, the presence of a bromine atom can alter this selectivity.
Logical Relationship of Lithiation Pathways
Caption: Lithiation pathways of N-protected bromoindoles.
Role in Signaling Pathways
Brominated indoles are not only versatile synthetic intermediates but also exhibit interesting biological activities, in part through their interaction with key signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling
Naturally occurring brominated indoles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating cellular responses to environmental stimuli. Upon binding to a ligand like a brominated indole, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Activation of the AhR signaling pathway by brominated indoles.
Anti-inflammatory Signaling
Certain brominated indoles have demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some brominated indoles can interfere with this process, leading to a reduction in the inflammatory response.
Inhibition of NF-κB Signaling by Brominated Indoles
Caption: Inhibition of the NF-κB inflammatory pathway by brominated indoles.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful synthesis and comparative studies. Below are general procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of bromoindoles.
General Protocol for Suzuki-Miyaura Coupling of a Bromoindole
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromoindole with an arylboronic acid.[4] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific isomers and substrates.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the bromoindole, arylboronic acid, base, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Bromoindole
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromoindole with a primary or secondary amine.[5] The choice of ligand is often critical for achieving high yields.
References
A Researcher's Guide to Assessing the Purity of Commercially Available 4-bromo-5-methoxy-1H-indole
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and product quality. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercially available 4-bromo-5-methoxy-1H-indole, a key building block in the synthesis of various biologically active compounds. We present detailed experimental protocols and a comparative analysis of hypothetical data from different commercial suppliers.
Substituted indoles are a crucial class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] The biological activity of these compounds is highly dependent on their substitution pattern and, critically, their purity.[1] Therefore, rigorous purity assessment is a mandatory requirement in drug development and quality control to ensure safety, efficacy, and consistency.[1] This guide outlines a systematic approach to evaluating the purity of this compound obtained from commercial sources.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach utilizing various analytical techniques is recommended for a thorough purity assessment.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis due to its versatility and sensitivity in separating the main compound from its impurities.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information and can be used for quantitative purity determination (qNMR).[4][5] Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound and identify potential impurities.[6][7]
A hypothetical comparison of this compound from three different commercial suppliers is presented below, based on these analytical techniques.
Table 1: Comparative Purity Analysis of this compound from Commercial Suppliers
| Supplier | HPLC Purity (% Area) | Key Impurity by HPLC-MS (m/z) | ¹H NMR Purity (%) | Melting Point (°C) |
| Supplier A | 99.8% | 241.0 (starting material) | 99.5% | 98-100 |
| Supplier B | 98.5% | 319.9 (dibrominated product) | 98.2% | 95-98 |
| Supplier C | 99.2% | Not Detected | 99.0% | 97-99 |
Experimental Workflow for Purity Assessment
A logical workflow ensures a comprehensive and efficient evaluation of the compound's purity. The following diagram illustrates the recommended experimental process.
Experimental workflow for purity assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the quantitative analysis of substituted indoles.[1]
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD). For impurity identification, an in-line mass spectrometer (LC-MS) is recommended.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration of 1 mg/mL.[1]
-
Data Analysis: Purity is calculated based on the area normalization of the main peak relative to the total area of all peaks in the chromatogram.[8]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for quantitative analysis.[9]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify any impurities detected by other methods.[10]
-
Instrumentation: A mass spectrometer, which can be coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC column.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. Additional peaks may indicate the presence of impurities.[11]
Melting Point Determination
The melting point of a pure solid is a sharp, well-defined temperature, while impurities will typically cause the melting point to be depressed and broaden over a range.[12][13]
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated slowly.
-
Observation: The temperature range over which the solid melts is recorded.
-
Analysis: The observed melting point range is compared to the literature value for the pure compound.
Conclusion
A comprehensive assessment of the purity of commercially available this compound requires the application of multiple analytical techniques. By combining the quantitative power of HPLC and qNMR with the structural confirmation provided by MS and the physical characterization from melting point determination, researchers can confidently ascertain the quality of their starting materials. This multi-faceted approach is essential for ensuring the reliability and reproducibility of experimental results in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. moravek.com [moravek.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 8. torontech.com [torontech.com]
- 9. byjus.com [byjus.com]
- 10. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 11. dynamicscience.com.au [dynamicscience.com.au]
- 12. tutorchase.com [tutorchase.com]
- 13. moravek.com [moravek.com]
biological evaluation of novel indole derivatives against known standards
This guide provides a comparative analysis of the biological performance of novel indole derivatives against established standards in key therapeutic areas. Indole, a versatile heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to mimic peptide structures, allowing it to bind to a variety of enzymes.[1] This has led to the extensive development of indole derivatives as candidates for anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
The indole framework is a core component of several natural and synthetic compounds with significant anti-proliferative properties.[2] Researchers continuously explore new derivatives to enhance efficacy and overcome resistance to existing cancer therapies. These novel compounds are often evaluated against a panel of human cancer cell lines and compared to standard chemotherapeutic drugs.
Data Presentation: Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic activity of novel indole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of cancer cells. Lower IC50 values indicate greater potency.
| Compound Class/ID | Cancer Cell Line | Novel Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Indole-1,3,4-oxadiazole (2e ) | HCT116 (Colon) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 | [3] |
| Indole-1,3,4-oxadiazole (2e ) | A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | [3] |
| Indole Hydrazone (95 ) | HCT116 (Colon) | 11.52 ± 0.70 | Sorafenib | 7.28 ± 0.53 | [4] |
| Indole Hydrazone (95 ) | MCF-7 (Breast) | 12.93 ± 0.54 | Sorafenib | 4.32 ± 0.33 | [4] |
| Heteroannulated Indole (5c ) | HeLa (Cervical) | 13.41 | Cisplatin | 13.20 | [5] |
| Indole-2-carboxamide (Va ) | A549 (Lung) | 0.026 | Erlotinib | 0.033 | [6] |
| Indolyl-hydrazone (5 ) | MCF-7 (Breast) | 2.73 ± 0.14 | Staurosporine | 8.32 ± 0.43 | [7] |
| Ursolic Acid-Indole Hybrid (5f ) | SMMC-7721 (Liver) | 0.56 ± 0.08 | - | - | [8] |
| Ursolic Acid-Indole Hybrid (5f ) | HepG2 (Liver) | 0.91 ± 0.13 | - | - | [8] |
Experimental Protocols
MTT Cell Viability Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[9]
-
Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) in a complete culture medium. The plate is then incubated for 24 hours to allow the cells to attach.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the novel indole derivatives. A vehicle control (containing only the solvent, like DMSO) and a positive control (a known anticancer drug) are included.[9]
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.[10]
-
MTT Addition: After incubation, the medium is removed, and an MTT solution (e.g., 5 mg/mL) is added to each well. The plate is incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[9][10]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[9]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
Mandatory Visualization
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Indole and its derivatives have emerged as an important class of compounds in the development of new drugs to combat these infections. They are often tested against a panel of clinically relevant bacteria and fungi, with their efficacy compared to standard antibiotics and antifungals.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values signify greater antimicrobial potency.
| Compound Class/ID | Microorganism | Novel Derivative MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| Indole-Thiadiazole (2c ) | B. subtilis | 3.125 | Ampicillin | >50 | |
| Indole-Triazole (3c ) | B. subtilis | 3.125 | Ampicillin | >50 | |
| Indole-Triazole (3d ) | S. aureus (MRSA) | 3.125 | Ampicillin | >50 | |
| Indole-Triazole (3d ) | C. krusei | 3.125 | Fluconazole | 50 | |
| Indole-Triazole (6b-g ) | B. subtilis | 250-500 | Ampicillin | 500 | [11] |
| Tris(1H-indol-3-yl)methylium (1 ) | S. pyogenes | 1-16 | Erythromycin | >1-16 (variable) | [12] |
| Tris(1H-indol-3-yl)methylium (1 ) | Gram-positive bacteria | 1-16 | Kanamycin | 1-16 (comparable) | [12] |
| Indole-3-aldehyde hydrazone (1a-1j ) | S. aureus (MRSA) | 6.25-100 | Ampicillin | - | [13] |
Experimental Protocols
Broth Microdilution Method (Two-Fold Serial Dilution):
This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from an 18-24 hour culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The novel indole compound is serially diluted (usually in two-fold steps) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum, no compound) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[14]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but many have side effects. Indole derivatives, such as the NSAID Indomethacin, are a well-established class of anti-inflammatory agents.[15] New derivatives are being developed to improve potency and selectivity, particularly for the cyclooxygenase-2 (COX-2) enzyme, to reduce gastrointestinal side effects.[16]
Data Presentation: In Vitro and In Vivo Efficacy
Anti-inflammatory activity is assessed using various metrics, including inhibition of key enzymes like COX-2 and reduction of inflammation in animal models.
| Compound Class/ID | Assay | Novel Derivative Result | Standard Drug | Standard Drug Result | Reference |
| Indole Thiosemicarbazone (LT81 ) | Lymphocyte Proliferation | CC50: 0.9 ± 0.01 µM | Indomethacin | CC50: > 12 µM | [17] |
| Indole Thiosemicarbazone (LT87 ) | Lymphocyte Proliferation | CC50: 0.5 ± 0.07 µM | Indomethacin | CC50: > 12 µM | [17] |
| Indole Thiosemicarbazone (LT81 ) | COX-2 Selectivity Index | 23.06 | Celecoxib | 11.88 | [17] |
| Indole Thiosemicarbazone (LT87 ) | Carrageenan-induced Edema (4h) | 100% inhibition | Indomethacin | <100% inhibition | [17] |
| Indole Acetohydrazide (S14 ) | Carrageenan-induced Edema (3h) | 63.69% inhibition | Indomethacin | 76.89% inhibition | [15] |
| N-substituted Indole (13e ) | Carrageenan-induced Edema (3h) | 91.5% inhibition | Indomethacin | 86.7% inhibition | [16] |
| N-substituted Indole (13e ) | COX-2 Selectivity Index | 53.16 | Indomethacin | 0.08 | [16] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice/Rats:
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[15][17]
-
Animal Grouping: Animals (e.g., mice or rats) are divided into several groups: a control group, a standard drug group (e.g., receiving Indomethacin), and test groups receiving different doses of the novel indole derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or via another appropriate route. The control group receives only the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 12. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the synthetic efficiency of different indole synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of the indole scaffold is a critical aspect of discovery and manufacturing. This guide provides an objective comparison of the synthetic efficiency of several classical and modern indole synthesis routes, supported by experimental data and detailed protocols.
Comparison of Synthetic Efficiency Metrics
The following table summarizes key quantitative data for various indole synthesis methods. To facilitate a direct comparison, examples for the synthesis of 2-phenylindole are prioritized where available. For methods where 2-phenylindole is not a typical product, representative examples are provided.
| Method | Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Atom Economy (%) |
| Fischer Indole Synthesis | 2-Phenylindole | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80[1] | ~87% |
| Bischler-Möhlau Synthesis | 2-Phenylindole | α-Bromoacetophenone, Aniline | None (Microwave) | None (solid-state) | MW (540W) | 0.02 | 71[1] | ~56% |
| Reissert Indole Synthesis | Indole-2-carboxylic acid | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/CH₃COOH | Ethanol, then Acetic Acid | Reflux | Multi-step | Moderate | ~45% |
| Larock Indole Synthesis | 2,3-Diphenylindole | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 8 | 95 | ~64% |
| Buchwald-Hartwig Amination | 1-Phenylindole | Indole, Iodobenzene | Pd₂(dba)₃, Ligand 4 | Toluene | 100 | 12-24 | 98 | ~65% |
| Mizoroki-Heck Reaction | (E)-1-methyl-3-(2-phenylvinyl)-1H-indole | 3-Iodo-1-methyl-1H-indole, Styrene | Pd/C, PPh₃, Et₃N | DMF | 30 | 2-3 | Good | ~62% |
Experimental Workflow and Logic
The selection of an appropriate synthetic route for a target indole derivative is a multi-faceted decision process. Key considerations include the desired substitution pattern, substrate availability, and the required scale of the synthesis. The following diagram illustrates a general workflow for comparing and selecting an indole synthesis method.
Detailed Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This classical method remains one of the most widely used for preparing indoles.[1]
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for one hour.
-
The resulting hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is cooled.
-
The crude phenylhydrazone is collected by filtration.
Step 2: Cyclization to 2-Phenylindole
-
The crude acetophenone phenylhydrazone (0.24 mol) is added in portions to 240 g of molten zinc chloride at 170°C with vigorous stirring.
-
After the addition is complete, the temperature is briefly raised to 180-190°C, and then the mixture is cooled to 150°C.
-
400 mL of 20% hydrochloric acid is cautiously added to the molten mass.
-
The resulting solid is crushed, boiled with 400 mL of a 1:1 mixture of concentrated hydrochloric acid and water, and then filtered after cooling.
-
The crude product is dissolved in hot 95% ethanol, decolorized with activated charcoal, and filtered.
-
Upon cooling, 2-phenylindole crystallizes and is collected by filtration. The reported yield is 72-80%.[1]
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)
This method provides a rapid, solvent-free synthesis of 2-arylindoles.
Step 1: Synthesis of N-Phenacylanilines
-
Equimolar amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate.
-
The solid-state mixture is allowed to react for 3 hours at room temperature.
Step 2: Microwave-Assisted Cyclization
-
A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1] A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to yields of 52-75%.[1]
Reissert Indole Synthesis
The Reissert synthesis is a versatile method for preparing indoles and substituted indoles from o-nitrotoluenes.[2]
Step 1: Condensation
-
o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[2][3]
Step 2: Reductive Cyclization
-
The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent like zinc dust in acetic acid.[2][3] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.
Step 3: Decarboxylation (Optional)
-
The indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.[2]
Larock Indole Synthesis of 2,3-Diphenylindole
This palladium-catalyzed heteroannulation is a powerful method for preparing 2,3-disubstituted indoles.[4][5]
-
In a flask, combine o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.5 mmol), and LiCl (1.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
The reaction mixture is heated to 100°C and stirred for 8 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,3-diphenylindole. A reported yield for a similar 2,3-disubstituted indole is 95%.
Buchwald-Hartwig N-Arylation of Indole
This reaction is a highly efficient method for the formation of C-N bonds and is widely used for the N-arylation of indoles.[6][7]
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), the specified phosphine ligand (e.g., Ligand 4, 2 mol%), and NaOt-Bu (1.2 mmol).
-
Indole (1.0 mmol) and the aryl halide (e.g., iodobenzene, 1.2 mmol) are added to the tube.
-
Anhydrous toluene (2 mL) is added via syringe.
-
The Schlenk tube is sealed and placed in a preheated oil bath at 100°C.
-
The reaction mixture is stirred for 12-24 hours.
-
After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give 1-phenylindole in high yield (e.g., 98%).
Mizoroki-Heck Reaction for the Synthesis of (E)-1-methyl-3-(2-phenylvinyl)-1H-indole
The Mizoroki-Heck reaction is a versatile method for the formation of carbon-carbon bonds, and can be applied to the synthesis of vinylindoles.
-
A mixture of 3-iodo-1-methyl-1H-indole (1.0 equiv.), styrene (1.2 equiv.), 10% Pd/C (0.05 equiv.), PPh₃ (0.10 equiv.), and Et₃N (2.0 equiv.) in DMF is subjected to ultrasound irradiation.
-
The reaction is carried out at 30°C for 2-3 hours under a nitrogen atmosphere.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography. This method has been reported to give good yields of 3-vinyl indoles.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4-bromo-5-methoxy-1H-indole: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 4-bromo-5-methoxy-1H-indole, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on information for structurally similar compounds and general principles of laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all local, state, and federal regulations.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not available, related brominated and methoxylated indole compounds are generally classified as harmful if swallowed, skin and eye irritants, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended, especially if generating dust or aerosols.[1] | To avoid inhalation of harmful particles. |
| Protective Clothing | A lab coat or other protective clothing.[1] | To prevent skin contact. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[1]
-
Control Ignition Sources : Remove all sources of ignition from the spill area.
-
Contain the Spill : Prevent the spill from spreading.
-
Absorb and Collect : For liquid spills, use an inert, non-combustible absorbent material like sand, silica gel, or a universal binder to soak up the material.[2] For solid spills, carefully sweep up the material to avoid creating dust.[3][4]
-
Package for Disposal : Place all contaminated materials, including absorbents and cleaning supplies, into a suitable, sealed, and properly labeled container for disposal.[2][5]
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent.
Disposal Procedure
Proper disposal of this compound is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Classification : Chemical waste generators are responsible for determining if a substance is classified as hazardous waste according to local, state, and federal regulations.[1]
-
Waste Collection : Collect waste this compound and any contaminated materials in a designated, compatible, and clearly labeled waste container.[1] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2][3]
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for a licensed hazardous waste contractor to pick up the waste.[1]
-
Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[1] A common disposal method for similar compounds is to offer surplus and non-recyclable solutions to a licensed disposal company.[5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Disposal Workflow
Caption: Step-by-step process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-bromo-5-methoxy-1H-indole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for 4-bromo-5-methoxy-1H-indole, a halogenated indole derivative. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
Hazard Identification and Physicochemical Properties
A comparative summary of the physicochemical properties of this compound and related compounds is presented below.
| Property | This compound | 4-bromo-6-methoxy-1H-indole | 4-Methoxy-1H-indole |
| Molecular Formula | C₉H₈BrNO[5][6] | C₉H₈BrNO[7] | C₉H₉NO[1] |
| Molecular Weight | 226.07 g/mol | 226.07 g/mol [7] | 147.17 g/mol [1] |
| Appearance | Solid[5] | - | Off-white powder[1] |
| Storage Temperature | Room Temperature, sealed in dry, dark place[5] | - | - |
| Purity | 98%[5] | - | - |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following protocol is crucial for the safe handling of this compound.
Engineering Controls and Preparation
-
Fume Hood: Always handle the solid compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate ventilation in the laboratory.[8]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and unobstructed.[8]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid halogenated organic compounds.[8]
-
Work Area: Designate a specific area for handling the compound to prevent cross-contamination. Cover the work surface with absorbent, disposable bench paper.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over the goggles if there is a risk of splashing.[9] |
| Hand Protection | Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. For prolonged or direct contact, consider double-gloving. Inspect gloves for any signs of degradation before use and change them immediately if contaminated.[10] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron must be worn. Ensure it is fully buttoned. |
| Respiratory Protection | For routine handling within a fume hood, additional respiratory protection is typically not necessary. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used.[11] |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. |
Experimental Protocol: Weighing and Transferring
-
Preparation: Place all necessary equipment (spatula, weigh boat or paper, receiving vessel) inside the chemical fume hood.[12]
-
Tare Container: Tare the empty weigh boat or creased glossy weighing paper on the analytical balance.[13]
-
Transfer:
-
Slowly and carefully open the reagent bottle containing this compound.
-
To transfer the solid, gently tilt and rotate the reagent bottle to dispense the desired amount onto the tared container. Avoid sudden movements to prevent creating dust.[14]
-
Alternatively, use a clean, dedicated spatula for the transfer. Do not use a personal spatula to avoid cross-contamination.[14]
-
-
Weighing: Carefully place the container with the compound back on the balance and record the mass.
-
Addition to Reaction: Transfer the weighed solid into the reaction vessel. A powder funnel can be used for narrow-mouthed flasks.[13] If any residue remains on the weigh boat or paper, it can be rinsed into the vessel with a small amount of the reaction solvent.[13]
-
Cleanup: Immediately clean any spills on the balance or in the fume hood. Securely close the reagent bottle and return it to its designated storage location.
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and any contaminated materials is critical to ensure environmental protection and laboratory safety. As a halogenated organic compound, it must be treated as hazardous waste.[15]
Waste Segregation
-
Halogenated Organic Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated labware, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[15]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, clearly labeled "Halogenated Liquid Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[16]
Waste Container Management
-
Container Type: Use a chemically compatible container with a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
Disposal Procedure
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed procedures.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed professional waste disposal company.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[16]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For a minor spill (a small amount that can be cleaned up by trained personnel), proceed with the following steps. For a major spill, evacuate the laboratory and follow your institution's emergency response procedures.[17]
-
Don PPE: Wear the appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Containment: If it is a solid, carefully sweep it up, avoiding the generation of dust. If it is a liquid, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[17]
-
Collection: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[18]
First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
References
- 1. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.scu.edu.au]
- 4. fiveable.me [fiveable.me]
- 5. This compound | 90858-86-9 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-bromo-6-methoxy-1H-indole | C9H8BrNO | CID 24728026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. webassign.net [webassign.net]
- 15. bucknell.edu [bucknell.edu]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. trdsf.com [trdsf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
